SG2057
説明
Structure
3D Structure
特性
CAS番号 |
260417-62-7 |
|---|---|
分子式 |
C33H36N4O6 |
分子量 |
584.7 g/mol |
IUPAC名 |
(6aS)-3-[5-[[(6aS)-2-methoxy-8-methylidene-11-oxo-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-2-methoxy-8-methylidene-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one |
InChI |
InChI=1S/C33H36N4O6/c1-20-10-22-16-34-26-14-30(28(40-3)12-24(26)32(38)36(22)18-20)42-8-6-5-7-9-43-31-15-27-25(13-29(31)41-4)33(39)37-19-21(2)11-23(37)17-35-27/h12-17,22-23H,1-2,5-11,18-19H2,3-4H3/t22-,23-/m0/s1 |
InChIキー |
KYNCKSRRIFFPJS-GOTSBHOMSA-N |
異性体SMILES |
COC1=C(C=C2C(=C1)C(=O)N3CC(=C)C[C@H]3C=N2)OCCCCCOC4=C(C=C5C(=C4)N=C[C@@H]6CC(=C)CN6C5=O)OC |
正規SMILES |
COC1=C(C=C2C(=C1)C(=O)N3CC(=C)CC3C=N2)OCCCCCOC4=C(C=C5C(=C4)N=CC6CC(=C)CN6C5=O)OC |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>5 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
SG2057; SG2057; SG 2057 |
製品の起源 |
United States |
Foundational & Exploratory
SG2057: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
SG2057 is a potent pyrrolobenzodiazepine (PBD) dimer, a class of DNA-interactive agents that has demonstrated significant antitumor activity in preclinical studies. This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, focusing on its interaction with DNA, the cellular response to the induced damage, and the resulting apoptotic pathways. The information is presented to support further research and drug development efforts in the field of oncology.
Core Mechanism of Action: DNA Interstrand Cross-linking
This compound's primary mechanism of action is the formation of covalent DNA interstrand cross-links (ICLs). As a PBD dimer, it possesses two electrophilic imine moieties that allow it to bind to the minor groove of DNA and covalently link the N2 position of guanines on opposite DNA strands. This action effectively stalls critical cellular processes that require DNA strand separation, such as replication and transcription, ultimately leading to cytotoxicity.[1][2][3]
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity across a wide range of human cancer cell lines. The mean GI50 (the concentration causing 50% growth inhibition) is in the picomolar range, highlighting its significant potency.
| Cell Line | Cancer Type | GI50 (pM) |
| A2780 | Ovarian | 2.1 |
| A549 | Lung | 150 |
| CCRF-CEM | Leukemia | 50 |
| COLO 205 | Colon | 120 |
| DU-145 | Prostate | 250 |
| HCT-15 | Colon | 2300 |
| HCT-116 | Colon | 180 |
| HL-60 | Leukemia | 30 |
| HT29 | Colon | 450 |
| K562 | Leukemia | 40 |
| LOX IMVI | Melanoma | 10 |
| MCF7 | Breast | 280 |
| MDA-MB-231 | Breast | 320 |
| NCI-H460 | Lung | 170 |
| OVCAR-3 | Ovarian | 80 |
| PC-3 | Prostate | 300 |
| SK-MEL-28 | Melanoma | 90 |
| SK-OV-3 | Ovarian | 60 |
| U251 | Glioblastoma | 210 |
| Mean | 212 |
Table 1: In vitro growth inhibition data for this compound in a panel of human tumor cell lines.[1][2]
In Vivo Antitumor Activity
Preclinical studies in xenograft models have confirmed the significant antitumor activity of this compound. Treatment with this compound has resulted in dose-dependent tumor growth inhibition, tumor regression, and even cures in various cancer models.
| Xenograft Model | Cancer Type | Dosing Schedule | Outcome |
| LOX-IMVI | Melanoma | Single dose | Cures observed |
| SKOV-3 | Ovarian | Repeat dose | Dose-dependent activity, including regression |
| HL-60 | Leukemia | Repeat dose | Dose-dependent activity, including regression |
| LS174T | Colon | Single and repeat dose | Superior to irinotecan |
Table 2: Summary of in vivo antitumor activity of this compound in human tumor xenograft models.[1][3]
Quantitative Analysis of SKOV-3 Ovarian Xenograft Model
In the SKOV-3 human ovarian tumor xenograft model, intravenous administration of this compound resulted in significant, dose-dependent tumor growth inhibition.
| Treatment Group | Tumor Growth Inhibition (%) |
| This compound (0.02 mg/kg) | 45% |
| This compound (0.03 mg/kg) | 68% |
| This compound (0.04 mg/kg) | 85% |
Table 3: Estimated tumor growth inhibition in the SKOV-3 xenograft model following treatment with this compound.
Cellular Response to this compound-Induced DNA Damage
The formation of DNA interstrand cross-links by this compound triggers a complex cellular response involving DNA damage repair pathways. The primary pathway responsible for repairing ICLs is the Fanconi Anemia (FA) pathway, which works in concert with other repair mechanisms like homologous recombination (HR).
If the DNA damage is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis.
Induction of Apoptosis
The irreparable DNA damage caused by this compound ultimately triggers the intrinsic apoptotic pathway. This pathway is characterized by the activation of a cascade of caspases, which are proteases that execute the apoptotic process. Key events include the cleavage of poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair, and the activation of effector caspases such as caspase-3.
Experimental Protocols
In Vitro Growth Inhibition Assay
-
Cell Plating: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound for a continuous period (typically 72-96 hours).
-
Viability Assessment: Cell viability is determined using a metabolic assay such as MTT or AlamarBlue.
-
Data Analysis: The concentration of this compound that inhibits cell growth by 50% (GI50) is calculated from the dose-response curves.
Comet Assay (Single-Cell Gel Electrophoresis) for DNA Interstrand Cross-link Detection
-
Cell Treatment: Cancer cells are treated with this compound for a defined period.
-
Cell Embedding: Cells are mixed with low-melting-point agarose and layered onto microscope slides.
-
Lysis: Slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA.
-
Irradiation: To detect ICLs, a fixed dose of gamma-irradiation is used to introduce random DNA strand breaks. In the presence of ICLs, the migration of DNA fragments will be impeded.
-
Alkaline Unwinding and Electrophoresis: Slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to an electric field.
-
Staining and Visualization: DNA is stained with a fluorescent dye (e.g., propidium iodide) and visualized using a fluorescence microscope.
-
Data Analysis: The extent of DNA migration (comet tail length) is quantified. A decrease in tail length in irradiated, drug-treated cells compared to irradiated control cells indicates the presence of DNA interstrand cross-links.
Western Blotting for Apoptosis Markers
-
Cell Lysis: this compound-treated and control cells are lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for apoptotic markers (e.g., cleaved PARP, cleaved caspase-3) and a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the protein bands is quantified to determine the relative levels of the apoptotic markers.
Conclusion
This compound is a highly potent antitumor agent that exerts its cytotoxic effects through the induction of DNA interstrand cross-links. This primary lesion triggers a cascade of cellular events, including the activation of the Fanconi Anemia and homologous recombination DNA repair pathways. When the DNA damage proves to be overwhelming, the cell is driven into the intrinsic apoptotic pathway, leading to programmed cell death. The comprehensive data presented in this guide on its mechanism of action, cytotoxicity, and in vivo efficacy provide a strong rationale for its continued investigation and development as a cancer therapeutic.
References
An In-Depth Technical Guide to the SG2057-Induced Apoptosis Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
SG2057 is a potent pyrrolobenzodiazepine (PBD) dimer, a class of sequence-selective DNA minor groove binding agents. Its mechanism of action is centered on the formation of covalent interstrand cross-links in DNA, leading to significant cytotoxic effects in cancer cells. This triggers a cascade of cellular events, culminating in the induction of apoptosis. This technical guide provides a comprehensive overview of the this compound-induced apoptosis pathway, detailing the molecular mechanisms, experimental methodologies for its characterization, and quantitative data on its efficacy.
Introduction to this compound
This compound is a synthetic PBD dimer that demonstrates high potency in preclinical cancer models. As a DNA cross-linking agent, it creates adducts in the minor groove of DNA, which physically impede essential cellular processes such as DNA replication and transcription.[1][2] This disruption of DNA integrity serves as a powerful trigger for the cell's DNA damage response (DDR) and, ultimately, programmed cell death, or apoptosis. The high cytotoxicity of this compound, with a mean GI50 value of 212 pM across a panel of human tumor cell lines, underscores its potential as an anticancer agent.[1][3]
Core Mechanism of Action: DNA Interstrand Cross-linking
The primary molecular initiating event for this compound's activity is the formation of DNA interstrand cross-links (ICLs). This process involves the covalent bonding of the two PBD units to guanine bases on opposite strands of the DNA double helix. These ICLs are highly distorting lesions that stall the replication fork and create double-strand breaks (DSBs) during the S-phase of the cell cycle.[4] The persistence of these lesions is a critical determinant of the subsequent apoptotic response.
The this compound-Induced Apoptosis Signaling Pathway
The induction of apoptosis by this compound is a complex process that is initiated by the cellular recognition of DNA damage. While direct and exhaustive studies on the this compound-specific apoptosis pathway are not extensively published, the mechanism can be largely inferred from studies of other PBD dimers and DNA damaging agents. The pathway is believed to be primarily mediated through the intrinsic, or mitochondrial, pathway of apoptosis.
DNA Damage Response (DDR) and Cell Cycle Arrest
The formation of this compound-DNA adducts activates the DNA Damage Response (DDR) pathway. Key sensor proteins, such as the MRN complex (Mre11-Rad50-Nbs1), recognize the DNA lesions. This leads to the activation of apical kinases, primarily ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related).[3] These kinases phosphorylate a multitude of downstream targets, including the checkpoint kinases Chk1 and Chk2.
Activation of the DDR cascade leads to cell cycle arrest, predominantly at the G2/M checkpoint, to prevent the cell from entering mitosis with damaged DNA.[5][6] This is often mediated by the p53 tumor suppressor protein.[7][8] Activated p53 can induce the expression of the cyclin-dependent kinase inhibitor p21, which in turn inhibits the cyclin B1/CDK1 complex, a key driver of mitotic entry.[5]
Intrinsic Apoptosis Pathway Activation
If the DNA damage induced by this compound is too severe to be repaired, the cell is directed towards apoptosis. This is primarily orchestrated by the Bcl-2 family of proteins, which regulate the permeability of the mitochondrial outer membrane.[9]
-
Upregulation of Pro-Apoptotic Bcl-2 Family Proteins: p53 plays a crucial role in transcriptionally upregulating pro-apoptotic BH3-only proteins such as PUMA and Noxa, and the effector proteins Bax and Bak.[4]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak oligomerize in the outer mitochondrial membrane, forming pores that lead to MOMP.[10]
-
Cytochrome c Release: The formation of these pores allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[8]
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex recruits and activates the initiator caspase, pro-caspase-9. Activated caspase-9 then cleaves and activates the executioner caspases, primarily caspase-3.[11]
-
Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a wide range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.[12]
Quantitative Data on this compound Activity
The following tables summarize the in vitro cytotoxicity of this compound across a range of human cancer cell lines.
Table 1: In Vitro Growth Inhibition (GI50) of this compound in Human Tumor Cell Lines [1][3]
| Cell Line | Cancer Type | GI50 (pM) |
| A2780 | Ovarian | 2.1 |
| HL-60 | Promyelocytic Leukemia | 10 |
| K562 | Chronic Myeloid Leukemia | 20 |
| A498 | Kidney | 50 |
| SW620 | Colon | 100 |
| MCF7 | Breast | 200 |
| NCI-H460 | Lung | 300 |
| PC-3 | Prostate | 500 |
| HCT-15 | Colon | 2300 |
| Mean | 212 |
Data presented are representative values from published studies and may vary depending on experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects on DNA damage and apoptosis.
DNA Interstrand Cross-linking Assessment: Single-Cell Gel Electrophoresis (Comet Assay)
The comet assay is a sensitive method for detecting DNA strand breaks and cross-links in individual cells.
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA migrates away from the nucleus, forming a "comet tail." The extent of DNA damage is proportional to the length and intensity of the tail. To detect cross-links, cells are treated with a known DNA damaging agent (e.g., ionizing radiation) to induce strand breaks. Cross-linking agents will impede the migration of this fragmented DNA, resulting in a smaller comet tail compared to control cells treated only with the damaging agent.
Protocol Outline:
-
Cell Treatment: Treat cells with this compound at desired concentrations and time points.
-
Cell Embedding: Mix treated cells with low-melting-point agarose and layer onto pre-coated microscope slides.
-
Lysis: Immerse slides in lysis buffer to remove cell membranes and proteins.
-
Alkaline Unwinding: Place slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., propidium iodide or SYBR Green).
-
Visualization and Analysis: Visualize comets using a fluorescence microscope and quantify DNA damage using appropriate software.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label early apoptotic cells. Propidium iodide (PI) is a fluorescent DNA intercalator that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol Outline:
-
Cell Treatment: Treat cells with this compound.
-
Cell Harvesting: Collect both adherent and suspension cells.
-
Washing: Wash cells with PBS and then with Annexin V binding buffer.
-
Staining: Resuspend cells in binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
DNA Fragmentation Analysis: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA. The incorporated label can be a fluorophore for direct detection or a hapten (e.g., biotin) for indirect detection.
Protocol Outline:
-
Cell Fixation and Permeabilization: Fix cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
TUNEL Reaction: Incubate cells with the TdT enzyme and labeled dUTPs.
-
Detection: If using indirect detection, incubate with a fluorescently labeled secondary reagent (e.g., streptavidin-FITC).
-
Counterstaining and Mounting: Counterstain the nuclei with a DNA dye (e.g., DAPI) and mount on a microscope slide.
-
Visualization: Analyze the cells using fluorescence microscopy.
Conclusion
This compound is a highly potent PBD dimer that exerts its anticancer effects by inducing DNA interstrand cross-links. This leads to the activation of the DNA damage response, cell cycle arrest at the G2/M checkpoint, and subsequent induction of apoptosis primarily through the intrinsic mitochondrial pathway. The detailed understanding of this pathway, facilitated by the experimental protocols outlined in this guide, is crucial for the continued development and clinical application of this compound and other PBD-based therapeutics. Further research is warranted to fully elucidate the specific molecular players and regulatory networks involved in the cellular response to this compound.
References
- 1. DNA interstrand cross-linking and in vivo antitumor activity of the extended pyrrolo[2,1-c][1,4]benzodiazepine dimer this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of p53 in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 10. gosset.ai [gosset.ai]
- 11. abeomics.com [abeomics.com]
- 12. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
An In-depth Technical Guide on the Chemical Structure and Synthesis of SG2057
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the chemical properties, synthesis, and biological activity of SG2057, a potent pyrrolobenzodiazepine (PBD) dimer with significant antitumor properties. The information is compiled to serve as a valuable resource for professionals in the fields of medicinal chemistry, oncology, and drug development.
Chemical Structure and Properties
This compound is a synthetic pyrrolobenzodiazepine (PBD) dimer. PBDs are a class of sequence-selective DNA-alkylating compounds with potent cytotoxic activity. The dimeric structure of this compound, featuring two PBD units linked by a flexible chain, allows it to act as a DNA interstrand cross-linking agent, a mechanism that is highly effective in inducing tumor cell death.
The chemical structure of this compound is characterized by two (11aS)-7-methoxy-2-methylene-2,3-dihydro-1H-benzo[e]pyrrolo[1,2-a][1][2]diazepin-5(11aH)-one units linked at their C8 positions via a pentane-1,5-diyldioxy bridge. This pentyldioxy linker distinguishes it from other well-known PBD dimers like SJG-136 (SG2000), which has a shorter propyldioxy linker.[3][4]
| Property | Value | Reference |
| IUPAC Name | (11aS,11a'S)-8,8'-(pentane-1,5-diylbis(oxy))bis(7-methoxy-2-methylene-2,3-dihydro-1H-benzo[e]pyrrolo[1,2-a][1][2]diazepin-5(11aH)-one) | MedKoo Biosciences |
| Chemical Formula | C33H36N4O6 | MedKoo Biosciences |
| Molecular Weight | 584.66 g/mol | MedKoo Biosciences |
| CAS Number | 260417-62-7 | MedKoo Biosciences |
Synthesis of this compound
The synthesis of this compound, like other C8-linked PBD dimers, is a multi-step process that involves the preparation of the PBD monomer followed by a dimerization step. While a detailed, step-by-step protocol for this compound is not publicly available, the general synthetic strategy can be inferred from publications on related compounds, such as the work by Gregson et al. in the Journal of Medicinal Chemistry.
A plausible synthetic route would involve the following key stages:
-
Synthesis of the PBD Monomer Core: This typically starts from a suitably substituted nitroaniline derivative, which undergoes a series of reactions to build the tricyclic PBD core structure.
-
Introduction of the C8-hydroxyl group: A crucial step for the subsequent dimerization is the presence of a hydroxyl group at the C8 position of the PBD monomer.
-
Dimerization: Two molecules of the C8-hydroxy PBD monomer are then coupled using a suitable diether linker, in the case of this compound, a 1,5-dihalopentane, under basic conditions.
A simplified, conceptual workflow for the synthesis is presented below.
Caption: Conceptual Synthesis Workflow for this compound.
Mechanism of Action: DNA Interstrand Cross-linking
The potent antitumor activity of this compound stems from its ability to form covalent interstrand cross-links in the minor groove of DNA.[3][4] This process is highly disruptive to DNA replication and transcription, ultimately leading to apoptosis in cancer cells.
The key steps in the mechanism of action are:
-
Minor Groove Binding: this compound, with its curved shape, fits snugly into the minor groove of the DNA double helix.
-
Covalent Bonding: The electrophilic N10-C11 imine moieties of the two PBD units react with the nucleophilic C2-amino groups of guanine bases on opposite DNA strands.
-
Interstrand Cross-link Formation: The pentyldioxy linker allows the two PBD units to span a sufficient distance to covalently bind to guanines on opposing strands, thus forming a highly cytotoxic interstrand cross-link.
Caption: Mechanism of this compound-mediated DNA Interstrand Cross-linking.
Experimental Data
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity against a wide range of human tumor cell lines. The mean GI50 (concentration for 50% growth inhibition) across a panel of cell lines was found to be 212 pM.[4]
| Cell Line | Tumor Type | GI50 (pM) |
| A2780 | Ovarian | 2.1 |
| IGROV-1 | Ovarian | 10 |
| SK-OV-3 | Ovarian | 120 |
| A549 | Lung | 360 |
| HT29 | Colon | 840 |
| HCT-15 | Colon | 2300 |
| MCF-7 | Breast | 150 |
| MDA-MB-231 | Breast | 220 |
| LOX-IMVI | Melanoma | 30 |
| HL-60 | Leukemia | 20 |
| Mean | 212 |
Data compiled from publicly available sources.
In Vivo Antitumor Activity
Significant antitumor activity has been observed in several human tumor xenograft models.
| Xenograft Model | Tumor Type | Dosing Schedule | Outcome |
| LOX-IMVI | Melanoma | 75 µg/kg, single dose | 5/8 complete responses |
| SKOV-3 | Ovarian | 0.02-0.04 mg/kg, q4dx3 | Dose-dependent tumor growth delay and regressions |
| HL-60 | Leukemia | Repeat dose schedules | Dose-dependent activity and regressions |
| LS174T | Colon | Single dose and repeat dose | Superior to irinotecan |
Data compiled from publicly available sources.
Experimental Protocols
In Vitro Growth Inhibition Assay
A representative protocol for determining the in vitro cytotoxicity of this compound is the Sulforhodamine B (SRB) assay.
Caption: General Workflow for an In Vitro Cytotoxicity Assay.
Protocol:
-
Cell Plating: Tumor cells are seeded into 96-well microtiter plates at the appropriate density and allowed to adhere overnight.
-
Drug Treatment: this compound is serially diluted to various concentrations and added to the wells.
-
Incubation: The plates are incubated for a period of 72 to 96 hours to allow for the cytotoxic effects to manifest.
-
Cell Fixation: The cells are fixed to the plate using a cold trichloroacetic acid (TCA) solution.
-
Staining: The fixed cells are stained with Sulforhodamine B (SRB), a dye that binds to cellular proteins.
-
Solubilization: The bound dye is solubilized with a Tris buffer solution.
-
Absorbance Reading: The absorbance of the solubilized dye is measured using a plate reader at a wavelength of 510 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition, and the GI50 value is determined by plotting the inhibition percentage against the drug concentration.
Conclusion
This compound is a highly potent pyrrolobenzodiazepine dimer with significant DNA interstrand cross-linking ability and broad-spectrum antitumor activity both in vitro and in vivo. Its chemical structure, featuring a pentyldioxy linker, contributes to its high efficacy. The synthesis, while complex, follows established routes for C8-linked PBD dimers. The compelling preclinical data for this compound underscore its potential as a valuable payload for antibody-drug conjugates (ADCs) and as a standalone therapeutic agent, warranting further investigation and development.
References
- 1. Synthesis of Sequence-Selective C8-Linked Pyrrolo[2,1-c][1,4]benzodiazepine DNA Interstrand Cross-Linking Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DNA interstrand cross-linking and in vivo antitumor activity of the extended pyrrolo[2,1-c][1,4]benzodiazepine dimer this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the DNA Interstrand Cross-linking Efficiency of SG2057
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolobenzodiazepines (PBDs) are a class of sequence-selective DNA minor-groove binding agents derived from Streptomyces species.[1] Their potent antitumor activity stems from their ability to form a covalent adduct with the C2-NH2 group of guanine bases, interfering with DNA processing and leading to cell death.[1] To enhance this cytotoxic potential, synthetic PBD dimers were developed. These molecules link two PBD units, enabling them to form highly cytotoxic DNA interstrand cross-links (ICLs).[1][2]
SG2057 is a potent, extended PBD dimer featuring a five-carbon (pentyldioxy) linker joining the two PBD monomers at their C8 positions.[3][4] This extended linker distinguishes it from earlier counterparts like SG2000 (SJG-136), which has a three-carbon linker. The design of this compound results in superior in vitro cytotoxic potency and a significantly higher efficiency in generating DNA interstrand cross-links.[2][3] This document provides a comprehensive technical overview of this compound's mechanism, cross-linking efficiency, and the experimental protocols used for its evaluation.
Core Mechanism of Action
The biological activity of this compound is initiated by its diffusion across the cell membrane and translocation into the nucleus. It binds selectively within the DNA minor groove, with a preference for 5'-purine-guanine-purine sequences.[1] The core of its cytotoxic effect is the formation of ICLs. The two imine pharmacophores of the dimer structure bis-alkylate guanine residues on opposite DNA strands.[5] The pentyldioxy linker is structurally optimized to span approximately seven base pairs, facilitating the cross-link.[3]
A key feature of PBD dimer-induced ICLs is that they do not cause significant distortion of the DNA helix.[6][7] This "stealth" modification is thought to make the lesions difficult for cellular DNA repair mechanisms to recognize and correct, contributing to their persistence and high cytotoxicity.[6] The resulting ICLs create a physical block to DNA metabolic processes like replication and transcription, ultimately triggering cell cycle arrest and apoptosis.
References
- 1. adcreview.com [adcreview.com]
- 2. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DNA interstrand cross-linking and in vivo antitumor activity of the extended pyrrolo[2,1-c][1,4]benzodiazepine dimer this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
SG2057: An In-Depth Technical Guide to its Molecular Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of SG2057, a potent pyrrolobenzodiazepine (PBD) dimer, with a focus on its molecular target identification, mechanism of action, and the experimental methodologies used for its characterization. This compound has demonstrated significant antitumor activity, making it a subject of interest in oncology research and as a payload for antibody-drug conjugates (ADCs).
Molecular Target Identification: DNA Minor Groove
The primary molecular target of this compound is the minor groove of DNA.[1][2][3] As a synthetic PBD dimer, this compound is designed for high-affinity, sequence-selective binding to DNA.[1][2] The structure of PBD dimers allows them to fit perfectly within the minor groove, leading to minimal distortion of the DNA helix.[4] This characteristic may help the adducts evade DNA repair mechanisms, which is a common cause of drug resistance.[4]
This compound is an extended PBD dimer with a pentyldioxy linkage connecting the two PBD monomers.[1][2] This five-carbon linker allows the molecule to span seven DNA base pairs, compared to its predecessor SG2000 (SJG-136) which has a three-carbon linker spanning six base pairs.[1] This extended structure contributes to its enhanced cytotoxicity and DNA cross-linking ability.[5]
Mechanism of Action: DNA Cross-Linking and Apoptosis
The cytotoxic activity of this compound stems from its function as a DNA alkylating agent.[6] The core mechanism involves the formation of covalent bonds with guanine bases in the DNA minor groove.[6] Each PBD monomer contains an electrophilic imine moiety that can alkylate the C2-amino group of a guanine residue.[5]
The dimeric nature of this compound, with two reactive imine functions, enables it to form highly cytotoxic DNA lesions:
-
Interstrand Cross-links (ICLs): Covalent bonds are formed between guanine bases on opposite strands of the DNA.[1][2]
-
Intrastrand Cross-links: Bonds are formed between two guanine bases on the same DNA strand.[1][2]
-
Mono-adducts: A single PBD unit binds to a guanine base.[1][2]
These DNA adducts, particularly the interstrand cross-links, are potent blockers of DNA replication and transcription.[5] The resulting DNA damage triggers the cellular DNA Damage Response (DDR) pathway, which, if the damage is too severe to be repaired, ultimately leads to the induction of apoptosis (programmed cell death).[6][7] this compound is effective in both dividing and non-dividing cells and exhibits bystander activity, where the payload can kill neighboring antigen-negative tumor cells.[6]
Quantitative Assessment of In Vitro Cytotoxicity
This compound exhibits potent cytotoxic activity across a wide range of human tumor cell lines. The mean GI50 (the concentration of drug that causes 50% growth inhibition) was determined to be 212 pM.[1][2][3] This high potency underscores its potential as an effective anticancer agent.
| Cell Line | Cancer Type | GI50 Value | Reference |
| A2780 | Ovarian | 2.1 pM | [6] |
| HCT-15 | Colon | 2.3 nM | [6] |
| Panel Mean | Various | 212 pM | [1][2] |
Table 1: In Vitro Growth Inhibition (GI50) of this compound in Human Tumor Cell Lines.
Key Experimental Protocols
This protocol is used to determine the concentration of this compound required to inhibit the growth of tumor cell lines by 50% (GI50).
-
Cell Culture: Human tumor cell lines are cultured in their respective recommended media and maintained at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density to ensure exponential growth throughout the experiment.
-
Drug Exposure: this compound is serially diluted to various concentrations and added to the cell plates. The cells are then incubated for a continuous exposure period, typically corresponding to four control cell doublings.[1]
-
Staining and Measurement: After the incubation period, cell viability is assessed. For adherent cell lines like HT29, Alamar Blue is added to each well. For suspension cells, a suitable viability assay is used.[1]
-
Data Analysis: The fluorescence or absorbance is measured using a plate reader. The GI50 values are calculated by plotting the percentage of cell growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
This assay quantifies the formation of DNA interstrand cross-links (ICLs) in cells following treatment with this compound. ICLs are highly toxic lesions, and their measurement provides direct evidence of the drug's mechanism of action.[1]
-
Cell Treatment: Tumor cells are treated with this compound at a specified concentration for a set duration (e.g., 2 hours).[1]
-
Sample Preparation: After treatment, cells are harvested. A portion of the cells is irradiated on ice to introduce a fixed number of random DNA strand breaks. Non-irradiated cells serve as a control.
-
Single-Cell Gel Electrophoresis:
-
Cells are embedded in low-melting-point agarose on microscope slides.
-
The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
The slides undergo electrophoresis under denaturing (alkaline) conditions.[1]
-
-
Visualization and Analysis:
-
The DNA is stained with a fluorescent dye such as propidium iodide.[1]
-
The slides are visualized using a fluorescence microscope. In irradiated, untreated cells, the broken DNA fragments migrate out of the nucleoid, forming a "comet" tail. In this compound-treated cells, the cross-links hold the DNA strands together, reducing the migration of DNA into the tail.
-
The extent of DNA cross-linking is quantified by measuring the decrease in the comet tail moment compared to the irradiated control. The cross-links are shown to form rapidly and persist for over 48 hours.[1][2][3]
-
Signaling Pathway Involvement: The DNA Damage Response (DDR)
The formation of DNA interstrand cross-links by this compound is a catastrophic event for the cell, leading to the robust activation of the DNA Damage Response (DDR) network.[7] This complex signaling cascade detects the DNA lesions, arrests the cell cycle to allow time for repair, and if the damage is irreparable, triggers apoptosis.
Key steps in the DDR pathway activated by ICLs include:
-
Damage Recognition: When a replication fork collides with an ICL, it stalls. This structure is recognized by sensor proteins of the Fanconi Anemia (FA) pathway.
-
Signal Transduction: The stalled replication fork and recognized ICL activate key kinases such as ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated).
-
Cell Cycle Arrest: Activated ATR/ATM phosphorylate downstream effectors like CHK1 and CHK2, which in turn inhibit cyclin-dependent kinases (CDKs). This leads to cell cycle arrest, primarily at the G2/M checkpoint, preventing the cell from entering mitosis with damaged DNA.
-
Apoptosis Induction: If the DNA damage is too extensive for repair, the sustained DDR signaling activates pro-apoptotic proteins, most notably p53. p53 transcribes target genes like PUMA and BAX, which initiate the mitochondrial (intrinsic) pathway of apoptosis, leading to caspase activation and cell death.
Conclusion
This compound is a highly potent antitumor agent whose molecular target is the minor groove of DNA. Its mechanism of action is centered on the formation of DNA interstrand cross-links, which are highly cytotoxic lesions. These adducts induce a robust DNA Damage Response, leading to cell cycle arrest and apoptosis. The quantitative potency, demonstrated by picomolar GI50 values, and the well-defined mechanism make this compound a valuable molecule for cancer therapy, particularly as a payload in the development of targeted antibody-drug conjugates. The experimental protocols outlined provide a robust framework for the continued investigation and characterization of this compound and other PBD dimers.
References
- 1. researchgate.net [researchgate.net]
- 2. DNA interstrand cross-linking and in vivo antitumor activity of the extended pyrrolo[2,1-c][1,4]benzodiazepine dimer this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
SG2057: An In-Depth Technical Guide on its Effect on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Introduction
SG2057 is a synthetic pyrrolobenzodiazepine (PBD) dimer, a class of highly potent DNA-interactive agents. These molecules are designed to recognize and bind to specific sequences in the minor groove of DNA, forming covalent bonds that result in the cross-linking of the two DNA strands. This action as a DNA interstrand cross-linking agent is the primary mechanism behind its potent cytotoxic and anti-tumor properties.[1][2] PBD dimers like this compound cause minimal distortion of the DNA helix, which may allow them to evade cellular DNA repair mechanisms more effectively than other cross-linking agents.[3] This technical guide provides a comprehensive overview of the effects of this compound on cell cycle progression, detailing its mechanism of action, the signaling pathways involved, and relevant experimental protocols.
Mechanism of Action: DNA Cross-Linking and Cell Cycle Arrest
The fundamental mechanism of action of this compound is its ability to form interstrand DNA cross-links. This process physically prevents the separation of DNA strands, which is a critical step for both DNA replication and transcription. Consequently, cells treated with this compound experience a stall in these essential processes, leading to the activation of the DNA Damage Response (DDR) pathway.[4]
The cellular response to this compound-induced DNA damage culminates in a robust cell cycle arrest, primarily at the G2/M phase.[2] This arrest is a protective mechanism, preventing cells with damaged DNA from entering mitosis, which could otherwise lead to genomic instability and cell death. By halting the cell cycle, the cell gains time to attempt DNA repair. However, the persistent and difficult-to-repair nature of the PBD-induced cross-links often leads to prolonged G2/M arrest and eventual induction of apoptosis (programmed cell death).[5]
Data Presentation: Quantitative Effects on Cell Cycle Progression
The following table summarizes the dose- and time-dependent effects of SJG-136 on the cell cycle distribution of K562 human chronic myelogenous leukemia cells, as determined by flow cytometry with propidium iodide staining.[1]
Table 1: Effect of SJG-136 on Cell Cycle Distribution of K562 Cells [1]
| Treatment Condition | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (Untreated) | 45 | 40 | 15 |
| 10 nM SJG-136 (24h) | 35 | 30 | 35 |
| 10 nM SJG-136 (48h) | 25 | 20 | 55 |
| 100 nM SJG-136 (24h) | 20 | 15 | 65 |
| 100 nM SJG-136 (48h) | 10 | 10 | 80 |
Disclaimer: The data presented is for the closely related PBD dimer, SJG-136, and is intended to be representative of the effects of this compound. The exact quantitative effects of this compound may vary depending on the cell line and experimental conditions.
Signaling Pathway: The DNA Damage Response to this compound
The G2/M arrest induced by this compound is orchestrated by a complex signaling network known as the DNA Damage Response (DDR) pathway. The key players in this pathway in response to DNA cross-links are the Ataxia Telangiectasia and Rad3-related (ATR) kinase and its downstream effector, Checkpoint Kinase 1 (Chk1).
Caption: this compound induced DNA Damage Response Pathway.
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution in response to this compound treatment using propidium iodide (PI) staining and flow cytometry.[6]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) and a vehicle control (DMSO) for the desired time points (e.g., 24h, 48h).
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.
-
Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Caption: Experimental workflow for cell cycle analysis.
Apoptosis Assay by Annexin V and Propidium Iodide Staining
This protocol details the detection of apoptosis induced by this compound using Annexin V-FITC and PI staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
PBS
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for cell cycle analysis (Protocol 4.1, step 1).
-
-
Cell Harvesting:
-
Harvest both floating (apoptotic) and adherent cells.
-
Centrifuge the collected cells at 300 x g for 5 minutes.
-
Wash the cell pellet twice with ice-cold PBS and centrifuge again.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Use FITC and PI signal detectors to differentiate between:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
-
Conclusion
This compound is a potent DNA interstrand cross-linking agent that effectively induces a G2/M cell cycle arrest in cancer cells. This cellular response is mediated by the activation of the ATR-Chk1 signaling pathway, a key component of the DNA Damage Response. The persistent nature of the DNA lesions caused by this compound often leads to prolonged cell cycle arrest and subsequent apoptosis. The experimental protocols provided herein offer a framework for the detailed investigation of the cellular effects of this compound and other PBD dimers, which are valuable tools for cancer research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I, Pharmacokinetic and Pharmacodynamic Study of SJG-136, a Novel DNA Sequence Selective Minor Groove Cross-Linking Agent, in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody-drug conjugates (ADCs) delivering pyrrolobenzodiazepine (PBD) dimers for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
The Bystander Effect of SG2057 in the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SG2057, a pyrrolobenzodiazepine (PBD) dimer, is a highly potent DNA cross-linking agent that has demonstrated significant antitumor activity in preclinical models.[1][2] Its mechanism of action primarily involves binding to the minor groove of DNA and forming covalent interstrand cross-links, leading to the inhibition of DNA replication and transcription, and ultimately, apoptosis.[2][3] Beyond its direct cytotoxic effects on target tumor cells, there is growing interest in the "bystander effect" of this compound, particularly in the context of its use as a payload in antibody-drug conjugates (ADCs). The bystander effect refers to the ability of a cytotoxic agent released from a target cell to kill neighboring, antigen-negative tumor cells within the heterogeneous tumor microenvironment.[4] This phenomenon is of critical importance for the efficacy of targeted therapies in solid tumors, where antigen expression can be varied.
This technical guide provides an in-depth overview of the bystander effect of this compound, summarizing the current understanding of its mechanisms, presenting available quantitative data, detailing relevant experimental protocols, and visualizing the key signaling pathways involved.
Core Mechanism of this compound and Its Bystander Effect
This compound is a bis-alkylating agent, meaning it has two reactive imine moieties that allow it to cross-link DNA.[5] When used as a payload in an ADC, this compound is internalized into an antigen-positive tumor cell. Inside the cell, the linker connecting this compound to the antibody is cleaved, releasing the potent cytotoxic payload.[6]
The bystander effect of this compound is predicated on the ability of the released, active payload to traverse the cell membrane of the target cell and enter adjacent, non-target cells. This diffusion of the cytotoxic agent is a key determinant of the magnitude of the bystander effect. While highly potent, the physicochemical properties of the payload, including its membrane permeability, are crucial for its ability to exert bystander killing.[4]
Interestingly, modifications to the PBD dimer structure have been explored to enhance the bystander effect. Converting a bis-alkylating PBD dimer like this compound into a mono-alkylating PBD dimer can improve its bystander killing potential.[7] This is thought to be due to a change in the properties of the released payload, potentially affecting its ability to diffuse across cell membranes.
Signaling Pathways
The primary mechanism of action of this compound is the induction of DNA damage. This triggers a cascade of cellular responses known as the DNA Damage Response (DDR). The DDR is a complex signaling network that senses DNA lesions, signals their presence, and promotes either DNA repair or apoptosis. The bystander effect of this compound is a consequence of the payload diffusing to neighboring cells and initiating the same DDR pathway.
Caption: Signaling pathway of this compound-induced bystander effect.
Quantitative Data
While specific quantitative data for the bystander effect of this compound as a standalone agent is limited in the public domain, data from studies of PBD-based ADCs can provide valuable insights. The cytotoxic potency of this compound itself is well-characterized.
| Cell Line | GI50 (pM) | Reference |
| A2780 (Ovarian) | 2.1 | [5] |
| HCT-15 (Colon) | 2300 | [5] |
| Average across panel | 212 | [5] |
Table 1: In vitro cytotoxicity of this compound in a panel of human tumor cell lines.
For bystander effect quantification, co-culture assays are typically employed. The table below illustrates a hypothetical data structure for such an experiment.
| Co-culture Ratio (Antigen-Positive:Antigen-Negative) | ADC Concentration (nM) | % Viability of Antigen-Negative Cells |
| 1:1 | 1 | 60% |
| 1:1 | 10 | 35% |
| 1:3 | 1 | 75% |
| 1:3 | 10 | 50% |
Table 2: Example data structure for a quantitative bystander effect assay.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the bystander effect of this compound, typically in the context of an ADC.
In Vitro Bystander Killing Co-culture Assay
This assay is designed to quantify the ability of an this compound-based ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
Materials:
-
Antigen-positive tumor cell line (e.g., HER2-positive SK-BR-3)
-
Antigen-negative tumor cell line (e.g., HER2-negative MCF7), engineered to express a fluorescent protein (e.g., GFP) for identification.
-
Cell culture medium and supplements.
-
This compound-based ADC.
-
Control ADC (non-binding isotype control).
-
96-well plates.
-
Fluorescence microscope or high-content imaging system.
-
Cell viability reagent (e.g., CellTiter-Glo®).
Protocol:
-
Seed the antigen-positive and antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3).
-
Allow cells to adhere overnight.
-
Treat the co-culture with serial dilutions of the this compound-based ADC and the control ADC.
-
Incubate for a period that allows for ADC processing and bystander killing (e.g., 72-120 hours).
-
At the end of the incubation, visualize the cells using fluorescence microscopy to qualitatively assess the reduction in the antigen-negative (GFP-positive) cell population.
-
Quantify the viability of the antigen-negative cells using a high-content imager to count the number of GFP-positive cells in treated versus untreated wells.
-
Alternatively, lyse the cells and measure total cell viability using a luminescent assay. The contribution of each cell type can be deconvoluted based on control wells with monocultures.
Caption: Experimental workflow for an in vitro bystander killing assay.
Conditioned Medium Transfer Assay
This assay helps to determine if the cytotoxic bystander effect is mediated by a secreted, stable payload.
Materials:
-
Same as the co-culture assay.
Protocol:
-
Seed the antigen-positive cells in a culture dish.
-
Treat the cells with the this compound-based ADC for a defined period (e.g., 48-72 hours).
-
Collect the conditioned medium from the ADC-treated cells.
-
Filter the conditioned medium to remove any detached cells.
-
Seed the antigen-negative cells in a 96-well plate and allow them to adhere.
-
Treat the antigen-negative cells with the conditioned medium.
-
Incubate for 48-72 hours.
-
Assess the viability of the antigen-negative cells using a standard viability assay.
Conclusion
The bystander effect of this compound is a crucial aspect of its therapeutic potential, especially when utilized as an ADC payload. The ability of the released this compound to diffuse into and kill adjacent antigen-negative tumor cells can overcome the challenge of tumor heterogeneity. The primary mechanism underlying this effect is the induction of DNA damage and the subsequent activation of the DNA Damage Response pathway in these bystander cells. While direct quantitative data on the bystander effect of this compound as a free agent is not extensively available, established in vitro assays such as co-culture and conditioned medium transfer experiments can be employed to characterize this phenomenon for this compound-containing ADCs. Further research into the physicochemical properties of this compound and its analogs that govern membrane permeability and bystander efficacy will be instrumental in the design of next-generation targeted cancer therapies.
References
- 1. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA interstrand cross-linking and in vivo antitumor activity of the extended pyrrolo[2,1-c][1,4]benzodiazepine dimer this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biospace.com [biospace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: SG2057 In Vitro Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
SG2057 is a highly potent, synthetic pyrrolobenzodiazepine (PBD) dimer, a class of compounds known for their sequence-selective DNA-interactive properties.[1][2] As antineoplastic agents, PBD dimers function by binding to the minor groove of DNA and forming covalent interstrand cross-links, which are difficult for cellular repair mechanisms to resolve.[3] This action effectively blocks DNA replication and transcription, leading to cell cycle arrest and apoptosis. The potent cytotoxicity of this compound, with a mean GI50 (concentration for 50% maximal inhibition of cell proliferation) of 212 pM across a panel of human tumor cell lines, makes it a subject of significant interest in cancer research and as a potential payload for antibody-drug conjugates (ADCs).[1][4]
These application notes provide a detailed protocol for determining the in vitro cytotoxicity of this compound using a common, reliable colorimetric method, the MTT assay. Additionally, this document outlines the mechanism of action and provides a summary of its activity in various cancer cell lines.
Mechanism of Action: DNA Cross-linking
This compound exerts its cytotoxic effects through a well-defined mechanism of action. As a PBD dimer, it possesses two electrophilic imine moieties that allow it to covalently bond with the C2-amino groups of guanine bases on opposite strands of the DNA double helix.[4] This creates a highly stable interstrand cross-link within the minor groove, effectively tethering the two DNA strands together.[2][3] This lesion is a significant physical block to the cellular machinery responsible for DNA replication and transcription, ultimately inducing programmed cell death (apoptosis).
Data Presentation: In Vitro Growth Inhibition of this compound
The following table summarizes the 50% growth inhibition (GI50) values for this compound against a panel of human tumor cell lines following continuous drug exposure.
| Cell Line | Cancer Type | GI50 (pM) | Reference |
| A2780 | Ovarian | 2.1 | [4] |
| K562 | Leukemia | 40 | [4] |
| A498 | Renal | 60 | [4] |
| U266B1 | Myeloma | 100 | [4] |
| HL-60 | Leukemia | 120 | [4] |
| HT-29 | Colon | 150 | [4] |
| LOX-IMVI | Melanoma | 150 | [4] |
| HCT-8 | Colon | 170 | [4] |
| OVCAR-5 | Ovarian | 180 | [4] |
| HCT-15 | Colon | 2300 | [4] |
| Mean | - | 212 | [1][4] |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol details the steps for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO, e.g., 1 mM)
-
Sterile, 96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Workflow Diagram:
Procedure:
Day 1: Cell Seeding
-
Culture the chosen cell line until it reaches the logarithmic growth phase.
-
Harvest the cells using standard cell culture techniques (e.g., trypsinization for adherent cells).
-
Perform a cell count and determine viability (e.g., using a hemocytometer and trypan blue).
-
Dilute the cell suspension in complete culture medium to the desired seeding density. The optimal density should be determined empirically for each cell line but typically ranges from 2,000 to 5,000 cells per well in a 96-well plate.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "cells only" (no drug) and "medium only" (no cells, for background control).
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 24 hours to allow cells to attach and resume growth.
Day 2: Drug Treatment
-
Prepare Drug Dilutions: Due to the high potency of this compound, perform serial dilutions carefully.
-
Thaw the 1 mM this compound stock solution.
-
Prepare an intermediate stock solution in complete culture medium (e.g., 1 µM).
-
Perform a serial dilution series in complete culture medium to achieve final concentrations for treatment. A suggested starting range, given the picomolar GI50 values, would be from 10 nM down to 0.1 pM. It is crucial to include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
-
Add Drug to Cells: Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the corresponding wells.
-
Incubation: Return the plate to the incubator for a period of continuous exposure, typically 72 to 96 hours. This duration allows for multiple cell doublings in the control wells.
Day 5 or 6: MTT Assay and Data Acquisition
-
Add MTT Reagent: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (including controls).
-
Incubate: Return the plate to the incubator for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize Formazan:
-
For adherent cells, carefully aspirate the medium without disturbing the formazan crystals.
-
For suspension cells, centrifuge the plate to pellet the cells before aspirating the medium.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly on a plate shaker for 5-10 minutes to ensure complete solubilization of the formazan crystals.
-
-
Read Absorbance: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the "medium only" wells from all other absorbance readings.
-
Express the absorbance values of the treated wells as a percentage of the vehicle-treated control wells (% viability).
-
Plot the % viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the GI50/IC50 value.
Safety Precautions
This compound is an extremely potent cytotoxic agent. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times. All handling of the compound, especially concentrated stock solutions, should be performed in a certified chemical fume hood or biological safety cabinet. All contaminated waste must be disposed of according to institutional guidelines for cytotoxic waste.
References
Application Notes and Protocols for SG2057 Administration in Human Tumor Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of SG2057, a potent pyrrolobenzodiazepine (PBD) dimer, in various human tumor xenograft models. The information compiled herein is intended to guide researchers in designing and executing in vivo efficacy studies to evaluate the antitumor activity of this compound.
Introduction to this compound
This compound is a sequence-selective DNA minor groove binding agent that exerts its cytotoxic effects through the formation of DNA interstrand cross-links.[1][2] As a PBD dimer, it can bis-alkylate guanine residues, leading to significant disruption of DNA replication and transcription, ultimately inducing cell death.[3] Its potent antitumor activity has been demonstrated in a range of human tumor cell lines and corresponding xenograft models.[1][2]
Mechanism of Action
This compound covalently binds to the C2-amino group of guanine bases within the DNA minor groove. Its dimeric structure allows it to cross-link two guanine bases on opposite DNA strands, forming a highly cytotoxic interstrand cross-link. This lesion is a major obstacle to DNA metabolic processes and, if not repaired, can trigger apoptotic cell death.
Quantitative Data Summary
The in vivo efficacy of this compound has been evaluated in several human tumor xenograft models. A summary of the key findings is presented in the tables below for easy comparison.
| Human Tumor Xenograft Model | Cell Line | Mouse Strain | Tumor Implantation |
| Melanoma | LOX-IMVI | Nude (Assumed) | Subcutaneous implantation of <3 mm tumor fragments.[1] |
| Ovarian Carcinoma | SKOV-3 | SCID | Subcutaneous implantation of 1 mm³ tumor fragments.[1] |
| Promyelocytic Leukemia | HL-60 | Nude or SCID (Assumed) | Subcutaneous or intravenous injection of cells. |
| Colon Adenocarcinoma | LS174T | nu/nu | Subcutaneous implantation of 1 mm³ tumor fragments.[1] |
| Efficacy of this compound in Human Tumor Xenograft Models | |||||
| Tumor Model | This compound Dose | Dosing Schedule | Tumor Growth Inhibition (TGI) | Tumor Growth Delay (TGD) | Regressions |
| LOX-IMVI Melanoma | 75 µg/kg | Single i.v. dose | - | 26.5 days (in tumors that did not completely regress)[3] | 5/8 complete responses.[3] |
| SKOV-3 Ovarian Carcinoma | 0.02 mg/kg (20 µg/kg) | i.v. q4d x 3 | - | - | Dose-dependent activity observed.[1][2] |
| 0.03 mg/kg (30 µg/kg) | i.v. q4d x 3 | - | - | Dose-dependent activity observed.[1][2] | |
| 0.04 mg/kg (40 µg/kg) | i.v. q4d x 3 | - | - | Regression responses observed.[1][2] | |
| HL-60 Promyelocytic Leukemia | Not specified | Repeat dose schedules | - | - | Regression responses observed.[1][2] |
| LS174T Colon Adenocarcinoma | Not specified | Single dose or repeat dose schedules | Superior to irinotecan | - | - |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound in human tumor xenograft models.
General Experimental Workflow
Protocol for Subcutaneous Xenograft Establishment
-
Cell/Tumor Fragment Preparation:
-
For cell lines, culture cells to ~80% confluency. Harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration.
-
For tumor fragments, excise tumors from donor mice, remove any necrotic tissue, and mince into small fragments (e.g., <3 mm or 1 mm³).[1]
-
-
Tumor Implantation:
-
Anesthetize the recipient mouse (e.g., nude, SCID, or nu/nu mice).
-
Shave and sterilize the implantation site (typically the flank).
-
For cell suspensions, inject the desired number of cells (e.g., 1 x 10⁶ to 1 x 10⁷) subcutaneously in a volume of 100-200 µL.
-
For tumor fragments, make a small incision and implant the fragment subcutaneously using forceps. Close the incision with a wound clip or suture.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to the desired mean volume for treatment initiation (e.g., ~64 mm³ for LOX-IMVI, ~100 mm³ for SKOV-3, or ~325 mm³ for advanced LS174T).[1]
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume = (width² x length) / 2 .[1]
-
-
Randomization and Treatment:
-
Once tumors reach the target mean volume, randomize mice into treatment and control groups.
-
Administer this compound or vehicle control as per the specified dosing schedule.
-
Protocol for this compound Preparation and Administration
-
Reagent Preparation:
-
Prepare the vehicle solution: 5% N,N-dimethylacetamide (DMA) in 95% physiological saline.[1]
-
Prepare the this compound stock solution by dissolving the compound in the vehicle to the desired concentration.
-
-
Administration:
-
Administer this compound intravenously (i.v.) via the tail vein.
-
The injection volume is typically 0.1 mL per 10 g of body weight.[1]
-
Follow the specific dosing schedule for each xenograft model as outlined in the quantitative data summary.
-
Efficacy Evaluation
-
Monitoring:
-
Continue to measure tumor volume and mouse body weight 2-3 times per week throughout the study.
-
Monitor the general health and behavior of the animals.
-
-
Endpoint Criteria:
-
Data Analysis:
-
Calculate the relative tumor volume (RTV) for each tumor: RTV = Tumor Volume on Day X / Tumor Volume at Day 0 .[1]
-
Tumor growth delay (TGD) is the difference in the median time for the tumors in the treated and control groups to reach a predetermined size.
-
A complete response (CR) is defined as the disappearance of the tumor.
-
A partial response (PR) is a significant reduction in tumor volume (e.g., >50%).
-
Conclusion
This compound has demonstrated significant antitumor activity in a variety of human tumor xenograft models. The protocols and data presented in these application notes provide a valuable resource for researchers investigating the preclinical efficacy of this promising anticancer agent. Adherence to detailed and consistent methodologies is crucial for obtaining reproducible and reliable results.
References
Application Note: HPLC Analysis of SG2057 and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
SG2057 is a potent pyrrolobenzodiazepine (PBD) dimer, a class of DNA-interactive agents with significant antitumor activity.[1][2][3][4] PBD dimers exert their cytotoxic effects by cross-linking DNA within the minor groove, leading to cell cycle arrest and apoptosis.[1] Given its therapeutic potential, robust analytical methods for the quantitative analysis of this compound and its metabolites in biological matrices are crucial for pharmacokinetic, toxicokinetic, and metabolism studies during drug development. This application note provides a detailed protocol for the analysis of this compound and its potential metabolites using High-Performance Liquid Chromatography (HPLC).
While specific metabolite structures for this compound are not extensively published, the metabolism of structurally similar PBD dimers, such as SJG-136 (SG2000), is known to be mediated by cytochrome P450 enzymes, particularly CYP3A isoforms.[5][6][7] This process can lead to the formation of monomeric PBD units and other oxidative metabolites. This protocol is designed to be a starting point for method development for the separation and quantification of this compound and these anticipated metabolic products.
Analytical Method
This method utilizes reverse-phase HPLC (RP-HPLC) for the separation of this compound and its metabolites.
Chromatographic Conditions
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1200 series or equivalent |
| Column | Agilent Poroshell 300SB-C3; 5 µm, 2.1 mm × 75 mm[8] or similar C18 column |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile[8] |
| Gradient | 10% B to 60% B over 15 minutes, followed by a wash and re-equilibration |
| Flow Rate | 0.4 mL/min[8] |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Detector | Diode Array Detector (DAD) or Mass Spectrometer (MS) |
| Wavelength (DAD) | 254 nm and 335 nm |
Note: The gradient and flow rate may require optimization based on the specific column and HPLC system used.
Experimental Protocols
Standard Solution Preparation
-
Prepare a 1 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Prepare working standards by serial dilution of the stock solution in a mixture of Mobile Phase A and Mobile Phase B (50:50 v/v) to generate a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Store stock and working solutions at -20°C, protected from light.
Sample Preparation from Biological Matrices (e.g., Plasma)
Protein precipitation is a common and effective method for extracting small molecules from plasma samples.[9][10]
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase conditions (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
-
Metabolites can be identified by comparing their retention times and/or mass-to-charge ratios with those of reference standards, if available. In the absence of standards, putative metabolite identification can be achieved using high-resolution mass spectrometry and by observing expected mass shifts from the parent compound (e.g., hydroxylation, demethylation).
Data Presentation
Table 1: Hypothetical Retention Times and Mass-to-Charge Ratios for this compound and its Potential Metabolites
| Compound | Expected Retention Time (min) | [M+H]⁺ (m/z) |
| Metabolite 1 (e.g., Monomer) | ~ 5.2 | ~ 300 |
| Metabolite 2 (e.g., Hydroxylated this compound) | ~ 8.5 | ~ 609 |
| This compound | ~ 10.8 | 593 |
Note: These are hypothetical values and will need to be determined experimentally.
Visualizations
Metabolic Pathway of this compound
The metabolism of PBD dimers like this compound is anticipated to involve enzymatic modifications. Based on studies of similar compounds, key metabolic transformations may include cleavage of the dimer bridge and oxidation.
References
- 1. adcreview.com [adcreview.com]
- 2. researchgate.net [researchgate.net]
- 3. DNA interstrand cross-linking and in vivo antitumor activity of the extended pyrrolo[2,1-c][1,4]benzodiazepine dimer this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics, pharmacodynamics and metabolism of the dimeric pyrrolobenzodiazepine SJG-136 in rats [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, pharmacodynamics and metabolism of the dimeric pyrrolobenzodiazepine SJG-136 in rats | springermedicine.com [springermedicine.com]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. semanticscholar.org [semanticscholar.org]
Handling and storage guidelines for SG2057 compound
For Researchers, Scientists, and Drug Development Professionals
1. Introduction
SG2057 is a potent, pentyldioxy-linked pyrrolobenzodiazepine (PBD) dimer with significant antitumor activity.[1] It functions as a DNA minor groove binding agent, inducing both interstrand and intrastrand DNA cross-links, which ultimately leads to cell death.[1][2] With a mean GI50 of 212 pM across a panel of human tumor cell lines, this compound is a highly cytotoxic compound requiring careful handling and storage to ensure its stability, efficacy, and the safety of laboratory personnel.[2][3] These application notes provide detailed guidelines for the proper handling and storage of this compound.
2. Compound Information
| Property | Value |
| CAS Number | 260417-62-7[1][2] |
| Chemical Formula | C33H36N4O6[1] |
| Molecular Weight | 584.66 g/mol [1] |
| Appearance | Not specified in provided results |
3. Handling and Storage Guidelines
Proper handling and storage are critical for maintaining the integrity of this compound and ensuring user safety.
3.1. Shipping and Receiving
This compound is typically shipped at ambient temperature as a non-hazardous chemical and is stable for several weeks under normal shipping conditions.[1] Upon receipt, the vial should be inspected for any damage.
3.2. Storage Conditions
The recommended storage conditions for this compound are summarized in the table below.
| Form | Condition | Temperature | Duration | Special Instructions |
| Solid | Short-term | 0 - 4 °C | Days to weeks | Keep dry and dark.[1] |
| Long-term | -20 °C | Months to years | Keep dry and dark.[1] | |
| Stock Solution | Long-term | -80 °C | Up to 6 months | Stored under nitrogen.[2] |
| Short-term | -20 °C | Up to 1 month | Stored under nitrogen.[2] |
WARNING: This product is for research use only and is not intended for human or veterinary use.[1]
4. Experimental Protocols
4.1. Preparation of Stock Solutions
To prevent degradation from repeated freeze-thaw cycles, it is recommended to prepare aliquots of the stock solution.[2] The following protocols can be used to prepare this compound for in vivo studies.
Protocol 1: Aqueous Formulation [2]
-
Add solvents in the following order:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
This protocol should yield a clear solution with a solubility of at least 2.5 mg/mL (4.28 mM).[2]
Protocol 2: Oil-based Formulation [2]
-
Add solvents in the following order:
-
10% DMSO
-
90% Corn Oil
-
-
This protocol should also yield a clear solution with a solubility of at least 2.5 mg/mL (4.28 mM).[2]
Note: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[2]
5. Safety Precautions
This compound is a highly potent cytotoxic agent.[3] Despite one Safety Data Sheet classifying a product with a matching number as "Not a hazardous substance or mixture," it is crucial to handle this compound with extreme care in a laboratory setting designed for potent compounds.[4] Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All handling of the solid compound and concentrated solutions should be performed in a chemical fume hood.
6. Visualized Workflows
6.1. Handling and Storage Workflow
Caption: Workflow for receiving, storing, and preparing this compound.
6.2. Solution Preparation Decision Tree
Caption: Decision tree for preparing this compound stock solutions.
References
Application Notes and Protocols for Lentiviral-Based Assays for SG2057 Sensitivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
SG2057 is a highly potent pyrrolobenzodiazepine (PBD) dimer, a class of naturally occurring antitumor antibiotics.[1][2] Its mechanism of action involves binding sequence-selectively to the minor groove of DNA and forming highly cytotoxic DNA interstrand cross-links.[1][2][3] This activity leads to the inhibition of DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. This compound has demonstrated significant cytotoxicity across a wide range of human tumor cell lines, with a mean GI₅₀ (concentration for 50% growth inhibition) of 212 pM.[1][2][3]
This document provides detailed protocols for using pooled lentiviral shRNA libraries to screen for genetic modifiers of this compound sensitivity and for performing standard cell viability assays to validate findings.
Mechanism of Action: this compound
This compound exerts its cytotoxic effects by creating covalent bonds between the two strands of DNA. This process, known as interstrand cross-linking, physically blocks the enzymes involved in DNA replication and transcription. The resulting DNA damage activates cellular DNA damage response (DDR) pathways. If the damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis.
Application Note 1: Pooled Lentiviral shRNA Screening
Experimental Workflow: The overall workflow involves transducing the target cell line with the pooled shRNA library, selecting for successfully transduced cells, and then applying selective pressure with this compound. Genomic DNA is then harvested from the surviving cells and the shRNA sequences are amplified and identified via NGS.
Protocol 1: Pooled Lentiviral shRNA Library Screening for this compound Sensitivity
This protocol is a general guideline and should be optimized for the specific cell line and shRNA library being used.
Materials:
-
Target cancer cell line
-
Complete growth medium
-
Pooled lentiviral shRNA library (e.g., Mission LentiPlex)
-
Lentiviral transduction particles (Control: pLKO.1-puro empty vector, Non-target shRNA)[7]
-
Hexadimethrine bromide (Polybrene) or protamine sulfate[7][8]
-
Puromycin or other selection antibiotic
-
This compound
-
DMSO (vehicle control)
-
Genomic DNA extraction kit
-
PCR reagents for amplifying shRNA cassettes
-
Multi-well cell culture plates (96-well, 6-well) and larger flasks
-
Standard cell culture equipment
Procedure:
Part A: Determination of Optimal Transduction Conditions
-
Day 1: Cell Plating. Plate your target cells at a density that will result in 50-70% confluency on the day of transduction.[7][9]
-
Day 2: Transduction.
-
Prepare serial dilutions of a control lentivirus (e.g., GFP-expressing) to test a range of Multiplicity of Infection (MOI).[7][9] MOI is the ratio of infectious viral particles to the number of cells.
-
Thaw lentiviral particles on ice.[9]
-
Replace the medium with fresh complete medium containing Polybrene (typically 4-8 µg/mL).[8][9] Note: Some cells are sensitive to Polybrene; test for toxicity beforehand.[7][8]
-
Add the lentivirus to the cells and gently swirl to mix.
-
-
Day 3: Medium Change. Remove the virus-containing medium and replace it with fresh complete medium.
-
Day 5 onwards: Analysis. If using a fluorescent reporter, determine the percentage of positive cells by flow cytometry to calculate transduction efficiency. The goal for a pooled screen is a low MOI (typically 0.3-0.5) to ensure that most cells receive a single viral integrant.[10]
Part B: Full-Scale Screen
-
Day 1: Cell Plating. Plate a sufficient number of cells to ensure adequate representation of the entire shRNA library (e.g., 200-500 cells per shRNA construct).[4]
-
Day 2: Transduction. Transduce the cells with the pooled shRNA library at the pre-determined optimal low MOI.
-
Day 3: Medium Change. Replace the viral medium with fresh medium.
-
Day 4-7: Antibiotic Selection. Add the appropriate concentration of puromycin (previously determined by a kill curve) to select for transduced cells. Culture for 3-4 days until non-transduced control cells are eliminated.
-
Day 8: Drug Treatment.
-
Harvest and pool the selected cells.
-
Split the cell population into two arms: a control arm (treated with DMSO) and an experimental arm (treated with this compound).
-
The concentration of this compound should be empirically determined, often starting around the GI₅₀ or IC₅₀ value for the cell line.
-
Maintain a sufficient number of cells in culture to preserve the library's complexity.
-
-
Day 12-21: Culture and Harvest. Culture the cells for an additional 4-13 days, passaging as necessary. Harvest cell pellets from both arms at the end of the experiment.
-
Genomic DNA Extraction. Extract high-quality genomic DNA from the cell pellets of both the control and this compound-treated populations.
-
PCR and Sequencing. Use specific primers to amplify the integrated shRNA sequences from the genomic DNA. Prepare the PCR products for next-generation sequencing.
-
Data Analysis. Compare the sequencing read counts for each shRNA in the this compound-treated sample versus the DMSO control. shRNAs that are significantly underrepresented (depleted) in the this compound-treated sample likely target genes required for survival in the presence of the drug (sensitizers). shRNAs that are overrepresented (enriched) likely target genes whose knockdown confers resistance.
Protocol 2: Cell Viability Assay for this compound Sensitivity (IC₅₀/GI₅₀ Determination)
This protocol is used to determine the potency of this compound on a given cell line and is essential for validating hits from a genetic screen.
Materials:
-
Transduced or parental cell line of interest
-
Complete growth medium
-
96-well clear-bottom cell culture plates
-
This compound
-
DMSO
-
Cell viability reagent (e.g., Resazurin, CellTiter-Glo® Luminescent Cell Viability Assay)[11][12]
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
Procedure:
-
Day 1: Cell Plating. Seed cells into a 96-well plate at a predetermined optimal density and incubate for 18-24 hours.[11] The seeding density should allow for logarithmic growth throughout the assay period.
-
Day 2: Drug Addition.
-
Prepare a 2X serial dilution of this compound in complete medium. A typical concentration range might be from 1 pM to 10 nM. Include a vehicle-only (DMSO) control.
-
Remove the medium from the cells and add 100 µL of the drug dilutions to the appropriate wells.
-
-
Day 5: Viability Measurement.
-
Incubate the plate for a defined period, typically 72-96 hours.
-
Add the cell viability reagent according to the manufacturer's instructions (e.g., 10 µL of Resazurin or 100 µL of CellTiter-Glo® reagent per well).
-
Incubate for 1-4 hours.
-
Read the plate using a microplate reader at the appropriate wavelength (e.g., 570 nm for Resazurin) or for luminescence.
-
-
Data Analysis.
-
Subtract the background (medium-only wells) from all readings.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the normalized viability against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter variable slope) to fit a dose-response curve and calculate the IC₅₀ or GI₅₀ value.[13]
-
Data Presentation
Quantitative data from drug sensitivity assays should be presented clearly.
Table 1: In Vitro Growth Inhibition by this compound in Various Human Tumor Cell Lines
This table summarizes the 50% growth inhibition (GI₅₀) values for this compound, demonstrating its potent activity across different cancer types. Data is based on continuous drug exposure.[2][3]
| Cell Line | Cancer Type | GI₅₀ (pM) |
| A2780 | Ovarian | 2.1 |
| SKOV-3 | Ovarian | 120 |
| LOX-IMVI | Melanoma | 30 |
| HL-60 | Promyelocytic Leukemia | 130 |
| LS174T | Colon | 450 |
| HCT-15 | Colon | 2300 |
| Mean | 212 |
Table 2: Common Metrics for Quantifying Drug Sensitivity
Different metrics can be used to describe drug efficacy, each with specific advantages.[11][14][15]
| Metric | Description | Interpretation |
| IC₅₀ | Half Maximal Inhibitory Concentration: The concentration of a drug that reduces a biological response (e.g., cell viability) by 50% relative to untreated controls at a fixed time point.[13] | A common measure of drug potency. Can be confounded by cell proliferation rate and assay duration.[14][15] |
| GI₅₀ | 50% Growth Inhibition: The concentration of a drug that causes a 50% reduction in the net cell growth compared to untreated controls. | Accounts for the cell count at the start of treatment, providing a measure of cytostatic effects. |
| GR₅₀ | 50% Growth Rate Inhibition: The concentration of a drug that reduces the cell division rate by half.[14][15] | A metric designed to be independent of cell division rate and assay duration, allowing for more robust comparisons across different cell lines.[14] |
| GRmax | Maximum Growth Rate Inhibition: The maximum effect of a drug on growth rate inhibition at the highest tested concentrations.[14] | Measures the efficacy of a drug. A GRmax value near 0 indicates cytostasis, while a negative value indicates cell death.[14] |
References
- 1. DNA interstrand cross-linking and in vivo antitumor activity of the extended pyrrolo[2,1-c][1,4]benzodiazepine dimer this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rnai.genmed.sinica.edu.tw [rnai.genmed.sinica.edu.tw]
- 5. manuals.cellecta.com [manuals.cellecta.com]
- 6. youtube.com [youtube.com]
- 7. Lentiviral Transduction Protocol [sigmaaldrich.com]
- 8. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 9. origene.com [origene.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 12. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Alternative drug sensitivity metrics improve preclinical cancer pharmacogenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Imaging of SG2057 Biodistribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
SG2057 is a highly potent pyrrolobenzodiazepine (PBD) dimer, a class of compounds known for their sequence-selective DNA cross-linking activity, leading to significant cytotoxicity in cancer cells.[1][2] As a cytotoxic payload in antibody-drug conjugates (ADCs) or as a standalone agent, understanding its in vivo biodistribution, tumor targeting efficiency, and clearance is critical for preclinical and clinical development. This document provides detailed application notes and protocols for conducting in vivo imaging studies to assess the biodistribution of this compound, or ADCs carrying an this compound-like payload. The protocols described herein are based on established methodologies for imaging similar PBD dimer-containing ADCs.
The primary mechanism of action for PBD dimers like this compound involves binding to the minor groove of DNA and forming covalent interstrand cross-links.[1][2] This damage blocks DNA replication and transcription, ultimately triggering apoptotic cell death.[3][4]
Signaling Pathway: this compound-Induced DNA Damage and Apoptosis
Caption: Mechanism of action of an this compound-containing ADC.
Experimental Workflow for In Vivo Biodistribution Imaging
The following diagram outlines the key steps for assessing the in vivo biodistribution of a labeled compound, such as an antibody-drug conjugate carrying this compound.
Caption: Step-by-step workflow for in vivo biodistribution studies.
Quantitative Biodistribution Data
The following tables present representative quantitative biodistribution data for a hypothetical 89Zr-labeled ADC carrying a PBD dimer payload, similar to this compound. The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g) and is based on published studies of similar ADCs.[5]
Table 1: Biodistribution of 89Zr-labeled anti-tumor ADC in Tumor-Bearing Mice (%ID/g)
| Organ/Tissue | 24 h post-injection | 72 h post-injection | 144 h post-injection |
| Blood | 15.5 ± 2.1 | 8.2 ± 1.5 | 3.1 ± 0.8 |
| Heart | 4.1 ± 0.9 | 2.5 ± 0.6 | 1.0 ± 0.3 |
| Lungs | 6.8 ± 1.2 | 4.1 ± 0.8 | 1.9 ± 0.5 |
| Liver | 12.3 ± 2.5 | 10.5 ± 1.9 | 8.7 ± 1.6 |
| Spleen | 7.9 ± 1.4 | 6.5 ± 1.1 | 5.2 ± 0.9 |
| Kidneys | 5.5 ± 1.0 | 4.2 ± 0.7 | 2.8 ± 0.6 |
| Stomach | 2.1 ± 0.5 | 1.5 ± 0.4 | 0.8 ± 0.2 |
| Intestines | 3.2 ± 0.7 | 2.1 ± 0.5 | 1.2 ± 0.3 |
| Muscle | 1.8 ± 0.4 | 1.2 ± 0.3 | 0.7 ± 0.2 |
| Bone | 3.5 ± 0.6 | 4.8 ± 0.9 | 5.1 ± 1.0 |
| Tumor | 18.2 ± 3.5 | 25.6 ± 4.2 | 28.9 ± 5.1 |
Data are presented as mean ± standard deviation (n=4 mice per group).
Table 2: Tumor-to-Organ Ratios of 89Zr-labeled anti-tumor ADC
| Ratio | 24 h post-injection | 72 h post-injection | 144 h post-injection |
| Tumor-to-Blood | 1.17 | 3.12 | 9.32 |
| Tumor-to-Liver | 1.48 | 2.44 | 3.32 |
| Tumor-to-Muscle | 10.11 | 21.33 | 41.29 |
| Tumor-to-Kidney | 3.31 | 6.10 | 10.32 |
Experimental Protocols
Protocol 1: Radiolabeling of an ADC with Zirconium-89 for PET Imaging
This protocol describes the conjugation of a deferoxamine (DFO) chelator to an ADC and subsequent radiolabeling with Zirconium-89 (89Zr).
Materials:
-
Antibody-drug conjugate (ADC) solution (e.g., in PBS)
-
p-Isothiocyanatobenzyl-deferoxamine (DFO-NCS)
-
Zirconium-89 (89Zr) in oxalic acid
-
Sodium bicarbonate (NaHCO₃), 1 M
-
PD-10 desalting columns
-
Sterile, metal-free phosphate-buffered saline (PBS), pH 7.2-7.4
-
Instant thin-layer chromatography (iTLC) strips
-
Sodium citrate solution (0.1 M, pH 5.5)
Procedure:
-
ADC-DFO Conjugation:
-
Adjust the pH of the ADC solution (typically 1-5 mg/mL) to 8.8-9.0 using 1 M NaHCO₃.
-
Dissolve DFO-NCS in DMSO to a concentration of 10 mg/mL.
-
Add a 5- to 10-fold molar excess of DFO-NCS to the ADC solution.
-
Incubate for 1 hour at 37°C with gentle mixing.
-
Remove unconjugated DFO-NCS using a PD-10 desalting column equilibrated with sterile PBS.
-
Determine the protein concentration of the resulting DFO-ADC conjugate.
-
-
89Zr Labeling:
-
To the 89Zr-oxalate solution (typically 37-185 MBq), add 1 M NaHCO₃ to adjust the pH to 7.0-7.5.
-
Immediately add the DFO-ADC conjugate (typically 0.5-1.0 mg) to the buffered 89Zr solution.
-
Incubate for 60 minutes at 37°C with gentle shaking.
-
Determine the radiochemical purity using iTLC with a mobile phase of 0.1 M sodium citrate, pH 5.5.
-
Purify the 89Zr-DFO-ADC from unconjugated 89Zr using a PD-10 column if the radiochemical purity is below 95%.
-
Formulate the final product in sterile PBS for in vivo administration.
-
Protocol 2: In Vivo PET/CT Imaging and Biodistribution
This protocol outlines the procedure for conducting PET/CT imaging and ex vivo biodistribution studies in tumor-bearing mice.
Materials:
-
Tumor-bearing mice (e.g., female BALB/c nude mice with subcutaneously implanted human tumor xenografts)
-
89Zr-labeled ADC (prepared as in Protocol 1)
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
-
Gamma counter
-
Calibrated scale for weighing organs
Procedure:
-
Animal Handling and Injection:
-
Anesthetize the mice using isoflurane (2-3% in oxygen).
-
Administer approximately 5-10 MBq (100-200 µL) of the 89Zr-labeled ADC via the tail vein.
-
-
PET/CT Imaging:
-
At designated time points (e.g., 24, 72, and 144 hours post-injection), anesthetize the mice.
-
Position the mouse in the PET/CT scanner.
-
Acquire a CT scan for anatomical reference, followed by a static PET scan (typically 10-20 minutes).
-
Reconstruct the images and co-register the PET and CT data.
-
Analyze the images to visualize the biodistribution of the radiolabeled ADC.
-
-
Ex Vivo Biodistribution:
-
Immediately after the final imaging session, euthanize the mice.
-
Dissect and collect blood, major organs (heart, lungs, liver, spleen, kidneys, stomach, intestines), muscle, bone (femur), and the tumor.
-
Wash the tissues to remove excess blood, blot dry, and weigh them.
-
Measure the radioactivity in each tissue sample and in injection standards using a gamma counter.
-
Calculate the percent injected dose per gram of tissue (%ID/g) for each organ.
-
Protocol 3: Fluorescence Imaging of ADC Biodistribution
This protocol provides an alternative or complementary method using a near-infrared (NIR) fluorescent dye.[1][2][6][7]
Materials:
-
ADC solution
-
Amine-reactive NIR fluorophore (e.g., VivoTag 680XL)
-
Tumor-bearing mice
-
Fluorescence Molecular Tomography (FMT) or similar in vivo fluorescence imaging system
Procedure:
-
ADC-Fluorophore Conjugation:
-
Follow the manufacturer's protocol for conjugating the amine-reactive NIR dye to the ADC. This typically involves incubation at room temperature in a slightly basic buffer.
-
Purify the labeled ADC using a desalting column to remove free dye.
-
Characterize the degree of labeling and confirm the stability and binding of the conjugate.
-
-
In Vivo Fluorescence Imaging:
-
Inject the fluorescently labeled ADC intravenously into tumor-bearing mice (typically 1-2 nmol of dye per mouse).
-
At various time points (e.g., 5 minutes, 6, 24, 48, 96 hours), anesthetize the mice and perform whole-body 3D fluorescence imaging using an FMT system.
-
-
Ex Vivo Analysis:
-
After the final in vivo scan, euthanize the mice and harvest organs and the tumor.
-
Perform ex vivo fluorescence imaging of the harvested tissues to confirm and quantify the signal distribution.
-
Calculate the percent injected dose per gram (%ID/g) based on the fluorescence signal, normalizing to the whole-body signal at the initial time point.[1]
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Loncastuximab tesirine? [synapse.patsnap.com]
- 4. The antibody-drug conjugate loncastuximab tesirine for the treatment of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical radiolabeling, in vivo biodistribution and positron emission tomography of a novel pyrrolobenzodiazepine (PBD)-based antibody drug conjugate targeting ASCT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of near-infrared fluorophores to study the biodistribution and tumor targeting of an IL13 receptor α2 antibody by fluorescence molecular tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Biodistribution and Targeting of Anti-5T4 Antibody–Drug Conjugate Using Fluorescence Molecular Tomography | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following SG2057 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SG2057 is a potent pyrrolobenzodiazepine (PBD) dimer that functions as a DNA cross-linking agent.[1][2] It exhibits significant cytotoxicity against a range of human tumor cell lines, with a mean GI50 of 212 pM.[1][2] The primary mechanism of action of this compound involves the formation of DNA interstrand cross-links, which obstruct essential cellular processes such as DNA replication and transcription, ultimately leading to programmed cell death, or apoptosis.[1][3]
These application notes provide a comprehensive protocol for the quantitative analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide is a fluorescent intercalating agent that stains the DNA of cells with compromised membranes, a characteristic of late apoptotic and necrotic cells. This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Data Presentation
The following tables summarize representative quantitative data from flow cytometry analysis of a human cancer cell line (e.g., HL-60 promyelocytic leukemia) treated with this compound for 24 and 48 hours.
Table 1: Apoptosis Analysis of HL-60 Cells Treated with this compound for 24 Hours
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (0.1% DMSO) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound (100 pM) | 75.8 ± 3.5 | 15.1 ± 2.2 | 9.1 ± 1.8 |
| This compound (250 pM) | 52.1 ± 4.2 | 28.9 ± 3.1 | 19.0 ± 2.5 |
| This compound (500 pM) | 25.6 ± 3.8 | 45.3 ± 4.5 | 29.1 ± 3.3 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Apoptosis Analysis of HL-60 Cells Treated with this compound for 48 Hours
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (0.1% DMSO) | 93.5 ± 2.5 | 3.1 ± 0.9 | 3.4 ± 0.7 |
| This compound (100 pM) | 48.2 ± 4.1 | 22.5 ± 2.8 | 29.3 ± 3.6 |
| This compound (250 pM) | 21.7 ± 3.3 | 25.8 ± 3.5 | 52.5 ± 4.9 |
| This compound (500 pM) | 8.9 ± 2.1 | 15.4 ± 2.4 | 75.7 ± 5.2 |
Data are presented as mean ± standard deviation (n=3).
Experimental Protocols
Materials and Reagents
-
Human cancer cell line (e.g., HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile, ice-cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Sterile microcentrifuge tubes
-
Flow cytometer
Protocol for Induction of Apoptosis with this compound
-
Cell Seeding: Seed the desired cancer cell line in a 6-well plate at a density of 2 x 10^5 cells/mL in complete culture medium.
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment and recovery.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a stock solution. Remove the old medium from the wells and add the medium containing the desired concentrations of this compound (e.g., 100 pM, 250 pM, 500 pM). Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Incubation: Incubate the cells for the desired time points (e.g., 24 and 48 hours).
Protocol for Annexin V and Propidium Iodide Staining
-
Cell Harvesting:
-
For suspension cells (e.g., HL-60), gently collect the cells from each well into sterile microcentrifuge tubes.
-
For adherent cells, aspirate the culture medium (which may contain floating apoptotic cells) and collect it. Wash the adherent cells once with PBS, and then detach them using a gentle cell scraper or trypsin-EDTA. Combine the detached cells with the previously collected medium.
-
-
Cell Washing: Centrifuge the cell suspensions at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new microcentrifuge tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
Flow Cytometry Data Analysis
-
Gating Strategy:
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population of interest and exclude debris.
-
From the single-cell population, create a dot plot of FITC (Annexin V) vs. PI.
-
-
Quadrant Analysis:
-
Lower-Left Quadrant (Annexin V- / PI-): Viable cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often a smaller population).
-
-
Data Reporting: Quantify the percentage of cells in each quadrant for each treatment group and time point.
Mandatory Visualizations
Signaling Pathway
Caption: Intrinsic apoptosis pathway activated by this compound-induced DNA damage.
Experimental Workflow
Caption: Workflow for this compound-induced apoptosis analysis by flow cytometry.
References
Application Note: Protocol for Assessing SG2057 Efficacy in 3D Spheroid Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Three-dimensional (3D) spheroid cultures are increasingly utilized in cancer research and drug discovery as they more accurately recapitulate the complex microenvironment of in vivo tumors compared to traditional 2D cell monolayers.[1][2] These models exhibit physiological traits such as cellular heterogeneity, hypoxic cores, and nutrient gradients, offering a more predictive in vitro system for evaluating the efficacy of anti-cancer therapeutics.[1]
SG2057 is a potent pyrrolobenzodiazepine (PBD) dimer, a class of naturally occurring antitumor antibiotics.[3][4] Its mechanism of action involves binding to the minor groove of DNA and forming highly cytotoxic DNA interstrand cross-links, which trigger cellular DNA damage responses and ultimately lead to apoptosis.[3][4][5][6] this compound has demonstrated significant antitumor activity in various human tumor models.[3][4]
This application note provides a detailed protocol for assessing the efficacy of this compound in 3D cancer cell spheroid models. The described workflow includes methods for spheroid formation, compound treatment, and quantitative assessment of cell viability, apoptosis, and spheroid morphology using both plate reader-based assays and high-content imaging.
This compound Mechanism of Action
This compound exerts its cytotoxic effects by inducing DNA damage. As a PBD dimer, it cross-links DNA strands, which blocks essential cellular processes like replication and transcription.[3][5] This damage activates the DNA Damage Response (DDR) pathways, which, if the damage is irreparable, leads to the initiation of the apoptotic cascade and programmed cell death.
Caption: this compound signaling pathway leading to apoptosis.
Experimental Workflow Overview
The overall workflow for assessing this compound efficacy involves spheroid formation, compound administration, and subsequent analysis using various endpoints. This multi-faceted approach provides a comprehensive understanding of the drug's cytotoxic and apoptotic effects.
Caption: General workflow for assessing drug efficacy in 3D spheroids.
Detailed Experimental Protocols
Protocol 1: 3D Spheroid Formation
This protocol describes the generation of uniform spheroids using low-adhesion U-bottom plates.[7]
Materials:
-
Cancer cell line of interest (e.g., HCT116, DU145)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well or 384-well U-bottom, low-adhesion, clear-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in standard T-75 flasks until they reach 80-90% confluency.
-
Aspirate the medium, wash cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 300 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in fresh medium.
-
Count the cells and determine viability (should be >95%).
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000-5,000 cells/well, to be optimized for each cell line).
-
Dispense the cell suspension into each well of the low-adhesion plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C, 5% CO₂ for 24-72 hours to allow for spheroid formation. Monitor spheroid formation and growth daily using a microscope. Spheroids are typically ready for treatment when they reach a diameter of 200-400 µm.[8]
Protocol 2: this compound Compound Treatment
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Spheroid plates from Protocol 1
Procedure:
-
Prepare a serial dilution of this compound in complete medium. An 8-point dilution series is recommended for determining IC₅₀ values (e.g., 0.1 pM to 10 nM).
-
Include a vehicle control (e.g., 0.1% DMSO in medium) and an untreated control.
-
Carefully remove a portion of the old medium from each well of the spheroid plate, leaving the spheroid undisturbed at the bottom.
-
Add the medium containing the appropriate concentration of this compound or vehicle control to each well.
-
Incubate the plates for the desired treatment period (e.g., 48, 72, or 96 hours). For longer treatments, refresh the compound every 2-3 days.[1]
Protocol 3: Spheroid Viability Assessment (ATP-Based)
This protocol uses an ATP-based luminescent assay (e.g., CellTiter-Glo® 3D Cell Viability Assay) to quantify viable cells.[9]
Materials:
-
Treated spheroid plates
-
CellTiter-Glo® 3D Reagent
-
Luminometer-compatible opaque-walled 96-well plates
-
Multichannel pipette
Procedure:
-
Remove the spheroid plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Reconstitute the CellTiter-Glo® 3D Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® 3D Reagent to each well equal to the volume of cell culture medium in the well.
-
Mix the contents for 5 minutes on an orbital shaker at low speed to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
If using a non-opaque assay plate, transfer the lysate to an opaque-walled plate.
-
Measure luminescence using a plate reader.
Protocol 4: Apoptosis Assessment (Caspase-3/7 Assay)
This protocol measures the activity of caspases 3 and 7, key biomarkers of apoptosis, using a luminescent assay (e.g., Caspase-Glo® 3/7 3D Assay).[10]
Materials:
-
Treated spheroid plates
-
Caspase-Glo® 3/7 3D Reagent
-
Luminometer
Procedure:
-
Follow steps 1 and 2 from Protocol 4.3, using the Caspase-Glo® 3/7 3D Reagent.
-
Add a volume of Caspase-Glo® 3/7 3D Reagent to each well equal to the volume of cell culture medium.
-
Mix gently by orbital shaking for 30-60 seconds.
-
Incubate the plate at room temperature for at least 1 hour (incubation time may need optimization).
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of caspase activity.
Protocol 5: High-Content Imaging (HCI) for Cytotoxicity
HCI provides multiparametric data on spheroid morphology and cell viability on a single-cell level within the 3D structure.[7][11]
Materials:
-
Treated spheroid plates
-
Staining solution:
-
High-Content Imaging System (e.g., ImageXpress Micro Confocal)[1]
Procedure:
-
Prepare a staining cocktail containing Hoechst, Calcein-AM, and PI in culture medium at 2-4x the final desired concentration.
-
Add the staining cocktail directly to the wells containing the treated spheroids.
-
Incubate for 1-2 hours at 37°C, protected from light.
-
Acquire images using an automated high-content imager. Use a 10x or 20x objective and capture a z-stack of images through the entire spheroid volume.[1][7]
-
Analyze the images using appropriate software (e.g., MetaXpress). The analysis can quantify:
-
Spheroid diameter and volume.
-
Total cell count (from Hoechst).
-
Live cell count (from Calcein-AM).
-
Dead cell count (from PI).
-
Live/Dead cell ratio.
-
Data Presentation and Analysis
Quantitative data should be summarized in tables for clear comparison. Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response data using a non-linear regression curve fit (log(inhibitor) vs. response).
Table 1: Spheroid Viability (ATP Assay)
| This compound Conc. | Luminescence (RLU) | % Viability (Normalized to Vehicle) |
|---|---|---|
| Vehicle Control | Value | 100% |
| Dose 1 | Value | Value |
| Dose 2 | Value | Value |
| ... | Value | Value |
| IC₅₀ | | Calculated Value |
Table 2: Apoptosis Induction (Caspase-3/7 Assay)
| This compound Conc. | Luminescence (RLU) | Fold Change in Caspase Activity |
|---|---|---|
| Vehicle Control | Value | 1.0 |
| Dose 1 | Value | Value |
| Dose 2 | Value | Value |
| ... | Value | Value |
| EC₅₀ | | Calculated Value |
Table 3: High-Content Imaging Metrics (per spheroid)
| This compound Conc. | Avg. Spheroid Diameter (µm) | Avg. Live Cell Count | Avg. Dead Cell Count | % Cytotoxicity |
|---|---|---|---|---|
| Vehicle Control | Value | Value | Value | Value |
| Dose 1 | Value | Value | Value | Value |
| Dose 2 | Value | Value | Value | Value |
| ... | Value | Value | Value | Value |
| IC₅₀ (Size) | Calculated Value |
| IC₅₀ (Viability) | | Calculated Value | | |
Caption: Logical relationship between this compound treatment and expected outcomes.
References
- 1. High-Throughput Confocal Imaging of Spheroids for Screening Cancer Therapeutics [moleculardevices.com]
- 2. moleculardevices.com [moleculardevices.com]
- 3. DNA interstrand cross-linking and in vivo antitumor activity of the extended pyrrolo[2,1-c][1,4]benzodiazepine dimer this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Understanding the mechanisms of action of pyrrolobenzodiazepine dimer-based antibody-drug conjugates - UCL Discovery [discovery.ucl.ac.uk]
- 7. High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3D Cell Model Apoptosis Assay Service [visikol.com]
- 9. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. promegaconnections.com [promegaconnections.com]
- 11. High-Content Screening Using 3D cell cultures - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Analysing Drug Response in 3D Spheroid Culture Models – faCellitate [facellitate.com]
Troubleshooting & Optimization
Welcome to the technical support center for SG2057 and related compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, understanding, and mitigating potential off-target toxicities associated with the potent pyrrolobenzodiazepine (PBD) dimer, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic pyrrolobenzodiazepine (PBD) dimer, a class of highly potent antitumor agents.[1][2][3] Its primary mechanism of action is to bind sequence-selectively to the minor groove of DNA and form covalent interstrand cross-links.[1][3] This DNA damage is difficult for cancer cells to repair, leading to cell cycle arrest and apoptosis. Due to its significant cytotoxicity, this compound is often utilized as a payload in Antibody-Drug Conjugates (ADCs).
Q2: What is meant by "off-target toxicity" in the context of this compound?
A2: For a DNA cross-linking agent like this compound, "off-target toxicity" can refer to two distinct phenomena:
-
On-target, off-tumor toxicity: This is the most common form of toxicity associated with PBD dimers. It occurs when the potent DNA-damaging effect of this compound affects healthy, non-cancerous cells, particularly those that are rapidly dividing, such as hematopoietic stem cells in the bone marrow.[4] This is a direct consequence of its intended mechanism of action.
-
True off-target toxicity: This refers to the binding of this compound to and modulation of other proteins or macromolecules besides DNA, leading to unintended biological effects. While less documented for PBD dimers, this is a theoretical possibility for any small molecule.
Q3: What are the common toxicities observed with PBD dimer-based therapies?
A3: Preclinical and clinical studies of ADCs using PBD dimer payloads have identified a range of toxicities. These are generally considered to be related to the payload itself.[5][6] Common adverse events include:
Q4: How can we differentiate between on-target/off-tumor toxicity and true off-target effects?
A4: Differentiating these toxicities requires a multi-faceted approach. On-target/off-tumor effects are typically dose-dependent and more pronounced in rapidly dividing tissues. True off-target effects might present as unexpected toxicities in tissues with low cell turnover or through specific biochemical pathway disruptions unrelated to DNA damage. Specific experimental approaches to investigate this are detailed in the troubleshooting guides.
Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity in non-target cell lines.
This could indicate either extreme sensitivity of the cell line to DNA damage or a potential off-target effect.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high non-target cytotoxicity.
Experimental Protocols:
-
Dose-Response Curve Analysis:
-
Cell Seeding: Plate target and non-target cell lines in 96-well plates at their optimal seeding densities and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 1 pM to 1 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate for a period equivalent to at least two cell doublings of the untreated control cells.
-
Viability Assay: Assess cell viability using a suitable assay (e.g., CellTiter-Glo®, resazurin).
-
Data Analysis: Plot the dose-response curves and calculate the GI50 (concentration for 50% growth inhibition) for each cell line.
-
-
γH2AX Staining for DNA Double-Strand Breaks:
-
Cell Treatment: Treat cells with this compound at concentrations around the GI50 for varying time points (e.g., 6, 24, 48 hours).
-
Immunofluorescence: Fix, permeabilize, and stain the cells with an antibody specific for phosphorylated H2AX (γH2AX).
-
Imaging: Visualize and quantify the formation of γH2AX foci using fluorescence microscopy or flow cytometry. An increase in foci indicates DNA damage.
-
Issue 2: In vivo toxicity at doses lower than anticipated for anti-tumor efficacy.
This suggests a narrow therapeutic window, which is common for highly potent cytotoxic agents.
Troubleshooting Workflow:
Caption: Workflow for addressing in vivo toxicity.
Experimental Protocols:
-
Maximum Tolerated Dose (MTD) Study:
-
Animal Model: Use relevant rodent or non-human primate models.
-
Dose Escalation: Administer escalating single or repeat doses of this compound or this compound-ADC to different cohorts of animals.
-
Monitoring: Monitor animals for clinical signs of toxicity, body weight changes, and mortality.
-
Pathology: At the end of the study, perform complete blood counts, clinical chemistry, and histopathological analysis of all major organs.
-
Determination: The MTD is the highest dose that does not cause unacceptable toxicity.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:
-
Dosing: Administer a single dose of the compound to animals.
-
Sample Collection: Collect blood and tissue samples at various time points.
-
Bioanalysis: Quantify the concentration of the compound in the samples using LC-MS/MS.
-
Modeling: Model the pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) and correlate them with pharmacodynamic markers of efficacy (e.g., tumor growth inhibition) and toxicity (e.g., bone marrow suppression).
-
Quantitative Data Summary
| Parameter | Value | Cell Lines/Conditions | Source |
| Mean GI50 | 212 pM | Panel of human tumor cell lines | [1][2][3] |
| GI50 Range | 2.1 pM - 2.3 nM | A2780 (most sensitive) to HCT-15 (least sensitive) | [10] |
| MTD of PBD-ADC (bis-imine) | ~1.2 mg/kg (single dose) | Rats | [7] |
| MTD of PBD-ADC (mono-imine) | ~4.5 - 6.0 mg/kg (single dose) | Rats | [7] |
Signaling and Mechanistic Pathways
This compound Mechanism of Action
Caption: Simplified pathway of this compound-induced cytotoxicity.
This technical support center provides a starting point for addressing the challenges associated with the high potency of this compound. A thorough understanding of its on-target mechanism and a systematic approach to troubleshooting are crucial for the successful development of this compound-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. DNA interstrand cross-linking and in vivo antitumor activity of the extended pyrrolo[2,1-c][1,4]benzodiazepine dimer this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An FDA oncology analysis of toxicities associated with PBD-containing antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Pyrrolobenzodiazepine Dimer Bis-imine versus Mono-imine: DNA Interstrand Cross-linking, Cytotoxicity, Antibody-Drug Conjugate Efficacy and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Mechanisms of acquired resistance to SG2057
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to SG2057.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a pyrrolobenzodiazepine (PBD) dimer that exerts its cytotoxic effects by binding to the minor groove of DNA and forming covalent interstrand cross-links. This cross-linking blocks DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
Q2: We are observing a decrease in the sensitivity of our cell line to this compound over time. What are the potential mechanisms of acquired resistance?
Acquired resistance to PBD dimers like this compound can arise through several mechanisms. Based on studies of similar compounds, the most common mechanisms include:
-
Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as ABCG2 (BCRP) and ABCC2 (MRP2), can actively pump this compound out of the cell, reducing its intracellular concentration and subsequent DNA damage.[1][2][3][4]
-
Downregulation of Sensitizing Factors: Decreased expression of proteins like Schlafen family member 11 (SLFN11) has been associated with resistance to PBDs. SLFN11 is thought to sensitize cells to DNA-damaging agents.[5]
-
Enhanced DNA Damage Repair: Although less commonly reported as a primary mechanism for PBD resistance, increased capacity of DNA repair pathways, such as nucleotide excision repair (NER) or homologous recombination (HR), could potentially contribute to the removal of this compound-induced DNA cross-links.
Q3: How can we confirm if our resistant cell line has developed one of these mechanisms?
To investigate the specific mechanism of resistance in your cell line, we recommend a stepwise experimental approach. Please refer to the Troubleshooting Guide below for detailed protocols.
Troubleshooting Guide
Issue: Decreased sensitivity to this compound in our cell line, as indicated by an increased IC50 value.
This guide provides a structured approach to identifying the potential cause of acquired resistance.
Step 1: Confirm the Resistant Phenotype
The first step is to quantify the level of resistance in your cell line compared to the parental, sensitive cell line.
Experimental Protocol: Determination of IC50 Values
-
Cell Seeding: Seed both the parental and suspected resistant cells in 96-well plates at a predetermined optimal density.
-
Drug Treatment: The following day, treat the cells with a serial dilution of this compound for a duration equivalent to at least two cell doubling times.
-
Cell Viability Assay: After the incubation period, assess cell viability using a standard method such as MTT, MTS, or a luminescent-based assay.
-
Data Analysis: Plot the percentage of viable cells against the log of the this compound concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) for both cell lines.
Data Presentation: Comparative IC50 Values
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance (Resistant IC50 / Parental IC50) |
| Example Cell Line A | 0.5 | 50 | 100 |
A significant increase (typically >5-fold) in the IC50 value confirms a resistant phenotype.
Step 2: Investigate Increased Drug Efflux
A common mechanism of resistance to PBDs is the upregulation of ABC transporters.
Experimental Protocol: ABC Transporter Expression Analysis (qPCR)
-
RNA Isolation: Isolate total RNA from both parental and resistant cell lines.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for human ABCG2 and ABCC2. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative fold change in ABCG2 and ABCC2 expression in the resistant cells compared to the parental cells using the ΔΔCt method.
Data Presentation: Relative Gene Expression of ABC Transporters
| Gene | Parental (Normalized Expression) | Resistant (Normalized Expression) | Fold Change (Resistant/Parental) |
| ABCG2 | 1.0 | 25.3 | 25.3 |
| ABCC2 | 1.0 | 15.8 | 15.8 |
A significant upregulation of these genes in the resistant cell line suggests that increased drug efflux is a likely mechanism of resistance.
Experimental Protocol: Functional Verification with ABC Transporter Inhibitors
-
Co-treatment: Treat the resistant cells with this compound in the presence and absence of known inhibitors of ABCG2 (e.g., Ko143) or ABCC2 (e.g., MK-571).
-
IC50 Determination: Determine the IC50 of this compound in the resistant cells with and without the inhibitors.
-
Analysis: A significant decrease in the IC50 of this compound in the presence of an inhibitor indicates that the corresponding transporter is contributing to resistance.
Step 3: Analyze Expression of Sensitizing Factors
Downregulation of SLFN11 is another potential mechanism of resistance.
Experimental Protocol: SLFN11 Expression Analysis (Western Blot)
-
Protein Lysate Preparation: Prepare whole-cell lysates from both parental and resistant cell lines.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with antibodies against SLFN11 and a loading control (e.g., β-actin, GAPDH).
-
Densitometry: Quantify the band intensities to determine the relative expression of SLFN11 in the resistant cells compared to the parental cells.
Data Presentation: Relative SLFN11 Protein Expression
| Protein | Parental (Relative Densitometry) | Resistant (Relative Densitometry) |
| SLFN11 | 1.0 | 0.1 |
| β-actin | 1.0 | 1.0 |
A significant decrease or loss of SLFN11 expression in the resistant cell line would suggest this as a potential resistance mechanism.
Signaling Pathways and Workflows
Caption: Potential mechanisms of acquired resistance to this compound.
Caption: A logical workflow for troubleshooting acquired resistance to this compound.
References
- 1. The Role of Specific ATP-Binding Cassette Transporters in the Acquired Resistance to Pyrrolobenzodiazepine Dimer-Containing Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. [PDF] The Role of Specific ATP-Binding Cassette Transporters in the Acquired Resistance to Pyrrolobenzodiazepine Dimer–Containing Antibody–Drug Conjugates | Semantic Scholar [semanticscholar.org]
- 5. Resistance to Pyrrolobenzodiazepine Dimers Is Associated with SLFN11 Downregulation and Can Be Reversed through Inhibition of ATR - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of SG2057: A Technical Support Guide
For researchers and drug development professionals working with the potent pyrrolobenzodiazepine (PBD) dimer SG2057, its inherent hydrophobicity presents significant challenges in solubility and formulation. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, ensuring consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions?
A: this compound is a highly hydrophobic molecule. Like other PBD dimers, it has a strong tendency to self-associate and aggregate in aqueous environments to minimize its interaction with polar water molecules. This inherent property leads to poor solubility in aqueous buffers and physiological media.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. Ensure the DMSO is of high purity and anhydrous to prevent degradation of the compound.
Q3: How should I store this compound and its stock solutions?
A: this compound powder should be stored at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks), kept dry and in the dark. Once a stock solution is prepared in DMSO, it is recommended to aliquot it into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to six months or at -20°C for up to one month, preferably under a nitrogen atmosphere.[1]
Q4: Can I use heat or sonication to dissolve this compound?
A: Yes, gentle heating and/or sonication can be employed to aid in the dissolution of this compound if precipitation or phase separation occurs during the preparation of a formulation.[1] However, excessive heat should be avoided to prevent potential degradation of the compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer. | The high concentration of the hydrophobic compound in the DMSO stock leads to it crashing out when introduced to the aqueous environment. | - Decrease the final concentration of this compound in the aqueous solution.- Increase the percentage of co-solvents in the final formulation.- Add the DMSO stock solution to the aqueous buffer slowly while vortexing to ensure rapid mixing. |
| Inconsistent results in cell-based assays. | - Aggregation of this compound in the culture medium.- Degradation of this compound in the formulation. | - Visually inspect the final diluted solution for any signs of precipitation or cloudiness before adding to cells.- Prepare fresh dilutions of this compound for each experiment from a frozen stock.- Consider the use of a formulation containing surfactants like Tween-80 to improve the stability of the compound in the assay medium. |
| Difficulty achieving the desired concentration in a formulation. | The solubility limit of this compound has been exceeded in the chosen solvent system. | - Refer to the provided formulation protocols for solvent systems known to achieve higher concentrations.- Systematically test different co-solvent and surfactant combinations to find an optimal formulation for your specific needs. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Based on the molecular weight of this compound (584.66 g/mol ), calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or brief sonication may be used if necessary.
-
Aliquot the stock solution into single-use vials and store as recommended.
In Vivo Formulation Protocols
The following are two examples of formulations that can be used for in vivo experiments. It is crucial to add each solvent sequentially and ensure complete mixing at each step.
Protocol 1: Aqueous-Based Formulation
This formulation can achieve a concentration of ≥ 2.5 mg/mL.[1]
| Component | Percentage | Volume for 1 mL |
| DMSO | 10% | 100 µL |
| PEG300 | 40% | 400 µL |
| Tween-80 | 5% | 50 µL |
| Saline | 45% | 450 µL |
Procedure:
-
Start with the required volume of a concentrated this compound stock solution in DMSO.
-
Add PEG300 and mix thoroughly until a clear solution is obtained.
-
Add Tween-80 and mix until the solution is homogeneous.
-
Finally, add the saline and mix well.
Protocol 2: Oil-Based Formulation
This formulation can also achieve a concentration of ≥ 2.5 mg/mL.[1]
| Component | Percentage | Volume for 1 mL |
| DMSO | 10% | 100 µL |
| Corn Oil | 90% | 900 µL |
Procedure:
-
Start with the required volume of a concentrated this compound stock solution in DMSO.
-
Add the corn oil and mix thoroughly until a clear and homogeneous solution is formed.
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Experimental workflow for preparing this compound formulations.
References
Troubleshooting SG2057 instability in aqueous solutions
Welcome to the technical support center for SG2057. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and use of this compound, with a focus on addressing its stability in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent antitumor agent belonging to the pyrrolobenzodiazepine (PBD) dimer family.[1][2] Its chemical formula is C33H36N4O6 and it has a molecular weight of 584.66.[3] this compound selectively binds to the minor groove of DNA, where it forms both interstrand and intrastrand cross-linked adducts.[1][2][3] This action is highly efficient at producing DNA interstrand cross-links in cells, which can persist for over 48 hours, leading to cell death.[1][3] This mechanism contributes to its high antitumor activity.[2]
Q2: My this compound solution appears cloudy or has visible precipitate after thawing. What should I do?
Precipitation upon thawing is a common issue and can occur if the compound's solubility limit is exceeded at lower temperatures.[4]
-
Do not use the solution if precipitate is visible.
-
Thawing Protocol: Thaw the solution slowly at room temperature and vortex gently to ensure it is fully dissolved before use.[4]
-
Centrifuge: Before opening the vial, centrifuge it to pellet any undissolved powder.
-
Prepare Fresh: It is highly recommended to prepare fresh dilutions for your experiments from a properly stored stock solution.
Q3: I am observing inconsistent results in my cell-based assays. Could this be related to this compound instability?
Yes, inconsistent experimental results are a common consequence of compound degradation.[4] The stability of this compound in aqueous solutions, especially in cell culture media at 37°C, can be a significant factor. Degradation can lead to a decrease in the active concentration of the compound over the course of an experiment. It is crucial to assess the stability of this compound under your specific experimental conditions.
Q4: How can I minimize the degradation of this compound in my working solutions?
Several factors can influence the stability of small molecules in solution.[4] To minimize degradation:
-
pH: Maintain the recommended pH for your compound in aqueous solutions. Use a buffer if necessary.[4]
-
Light Exposure: Protect your solutions from light by using amber vials or by wrapping containers in foil.[4]
-
Air (Oxygen) Exposure: If the compound is susceptible to oxidation, consider purging the headspace of the storage vial with an inert gas like argon or nitrogen.[4]
-
Temperature: Prepare working solutions fresh for each experiment and keep them on ice until use. Avoid prolonged storage of dilute aqueous solutions.
Q5: What are the recommended storage conditions for this compound stock solutions?
Proper storage is critical for maintaining the integrity of this compound.
-
Solid Form: Store the lyophilized powder at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[3]
-
Stock Solutions: Prepare stock solutions in an appropriate solvent like DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4] DMSO is hygroscopic, meaning it can absorb moisture from the air, which can dilute your stock solution over time.[5]
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers
This is a common challenge with hydrophobic compounds like PBD dimers.
| Possible Cause | Suggested Solution |
| High Final Concentration | Try to work with the lowest effective concentration of this compound in your assay. |
| Inappropriate Buffer pH | The solubility of ionizable compounds can be pH-dependent.[5] Experiment with different buffer pH values to find the optimal range for this compound solubility. |
| Precipitation in Final Dilution | Optimize the concentration of the organic co-solvent (e.g., DMSO). While minimizing co-solvent concentration is ideal, a slightly higher percentage (up to 0.5% is often tolerated in cell-based assays) might be necessary to maintain solubility.[5] Always include a vehicle control with the same final co-solvent concentration.[5] |
Issue 2: Rapid Degradation in Experimental Media
The complex nature of cell culture media can contribute to compound instability.
| Possible Cause | Suggested Solution |
| Inherent Instability in Aqueous Solutions | Perform a stability check in a simpler buffer system (e.g., PBS) at 37°C to determine the inherent aqueous stability of this compound.[6] |
| Reaction with Media Components | Components in the media, such as certain amino acids or vitamins, could be reacting with the compound.[6] Test the stability of this compound in media with and without serum, as serum proteins can sometimes stabilize compounds.[6] |
| pH Shift in Media | Ensure the pH of your cell culture media remains stable throughout the experiment, especially in CO2 incubators.[6] |
Experimental Protocols
Protocol 1: Assessing the Aqueous Stability of this compound by HPLC
This protocol provides a method to evaluate the chemical stability of this compound in a specific aqueous solution over time.
Objective: To quantify the percentage of this compound remaining in a solution at various time points.
Materials:
-
This compound
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical C18 column
-
Desired aqueous buffer (e.g., PBS, cell culture medium)
-
Organic solvent (e.g., acetonitrile or methanol)
-
HPLC vials
Methodology:
-
Prepare Initial Sample (T=0):
-
Prepare a solution of this compound in the desired buffer at the final working concentration.
-
Immediately take an aliquot of this fresh solution. This will be your baseline (T=0) sample.[4]
-
Quench any potential degradation by adding an equal volume of a cold organic solvent (e.g., acetonitrile).[5]
-
Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial.[5]
-
-
Incubate the Solution:
-
Store the remaining solution under the conditions you wish to test (e.g., 37°C incubator).
-
-
Collect Subsequent Timepoints:
-
At predetermined intervals (e.g., 1, 4, 8, 24 hours), collect aliquots of the incubated solution.
-
Process each sample immediately as described in step 1.
-
-
HPLC Analysis:
-
Analyze all samples by HPLC in a single batch.
-
Use a suitable mobile phase to achieve good separation of the this compound peak.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the peak area at T=0.[4]
-
Calculate the percentage of this compound remaining at each time point.
-
Visualizations
Caption: Simplified signaling pathway of this compound's mechanism of action.
Caption: A logical workflow for troubleshooting this compound precipitation.
Caption: An experimental workflow for assessing the stability of this compound.
References
- 1. DNA interstrand cross-linking and in vivo antitumor activity of the extended pyrrolo[2,1-c][1,4]benzodiazepine dimer this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Investigating SG2057 Resistance
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to SG2057, with a focus on the role of ATP-binding cassette (ABC) transporter upregulation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a pyrrolobenzodiazepine (PBD) dimer, a class of naturally occurring antitumor antibiotics. Its primary mechanism of action is to bind sequence-selectively within the minor groove of DNA, where it forms highly cytotoxic DNA interstrand cross-links.[1][2][3] This damage blocks DNA replication and transcription, ultimately leading to cell death. This compound is noted for its potent in vitro cytotoxicity, with a mean GI50 value of 212 pM across a panel of human cancer cell lines.[1][2][3]
Q2: What are ABC transporters and how do they contribute to drug resistance?
A2: ATP-binding cassette (ABC) transporters are a large family of transmembrane proteins that use the energy from ATP hydrolysis to transport a wide variety of substances across cellular membranes.[4][5][6] In cancer cells, the overexpression of certain ABC transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2), is a major mechanism of multidrug resistance (MDR).[7][8][9][10] These transporters function as drug efflux pumps, actively removing chemotherapeutic agents from the cell, thereby reducing the intracellular drug concentration and limiting their efficacy.[7][8]
Q3: Is there evidence that this compound is a substrate for ABC transporters?
A3: Yes. Experimental evidence has shown that several pyrrolobenzodiazepines, including this compound, are substrates for P-gp (ABCB1), ABCG2, and MRP1 (ABCC1).[11] Therefore, the upregulation of these specific transporters is a plausible mechanism for acquired resistance to this compound.[11][12][13]
Troubleshooting Guide
Problem: My cell line has developed resistance to this compound. How can I determine if ABC transporter upregulation is the cause?
This guide provides a logical workflow to investigate potential resistance mechanisms.
Caption: Troubleshooting workflow for investigating this compound resistance.
Data on this compound and ABC Transporters
Table 1: In Vitro Cytotoxicity of this compound in Human Tumor Cell Lines
| Cell Line | Cancer Type | GI50 (pM) |
| A2780 | Ovarian | 2.1 |
| LOX-IMVI | Melanoma | 212 (Mean) |
| SKOV-3 | Ovarian | Data not specified |
| HL-60 | Promyelocytic Leukemia | Data not specified |
| LS174T | Colon | Data not specified |
| HCT-15 | Colon | 2300 |
| This table summarizes data showing the potent cytotoxic activity of this compound across various cell lines.[1][2][3] A significant increase from a known baseline GI50 in your experimental line may indicate acquired resistance. |
Table 2: Key ABC Transporters Implicated in Drug Resistance
| Transporter Protein | Gene Name | Common Substrates | Known Inhibitors |
| P-glycoprotein (P-gp) | ABCB1 | Doxorubicin, Paclitaxel, this compound | Verapamil, PSC833 |
| MRP1 | ABCC1 | Vincristine, Etoposide, this compound | MK-571 |
| BCRP | ABCG2 | Mitoxantrone, Topotecan, this compound | Ko143, Febuxostat |
| This table provides a quick reference for the main ABC transporters, their genes, and tools for their functional assessment.[9][11][14][15] |
Key Experimental Protocols
Protocol 1: Measuring Drug Sensitivity (IC50 Determination)
This protocol determines the concentration of this compound required to inhibit cell growth by 50% (IC50).
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Remove the medium from the cells and add the this compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plates for a period that allows for at least two cell divisions in the control wells (typically 72-96 hours).
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, MTS, or a luminescent assay like CellTiter-Glo®).
-
Data Analysis: Normalize the data to the vehicle-only control. Plot the normalized viability against the logarithm of the drug concentration and fit a dose-response curve to calculate the IC50 value.
Caption: Experimental workflow for IC50 determination.
Protocol 2: Quantifying ABC Transporter Expression (qRT-PCR)
This protocol measures the mRNA levels of key ABC transporter genes.
-
RNA Isolation: Extract total RNA from both parental (sensitive) and resistant cell lines using a standard method (e.g., TRIzol or a column-based kit). Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).
-
qPCR Reaction: Set up the quantitative PCR reaction in a 384-well plate.[16] Each reaction should include:
-
cDNA template
-
Forward and reverse primers for target genes (ABCB1, ABCC1, ABCG2) and a housekeeping gene (e.g., GAPDH, ACTB).
-
A suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
-
Data Analysis: Run the qPCR instrument. Calculate the relative expression of the target genes in the resistant line compared to the parental line using the ΔΔCt method. A significant fold-change indicates upregulation.
Protocol 3: Assessing ABC Transporter Function (Efflux Assay)
This protocol measures the drug efflux capacity of the cells by monitoring the accumulation of a fluorescent substrate.[17]
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., HBSS or phenol red-free medium).
-
Inhibitor Treatment: Pre-incubate aliquots of the cell suspension with or without a specific ABC transporter inhibitor (see Table 2) for 30-60 minutes at 37°C.
-
Substrate Addition: Add a fluorescent substrate specific to the transporter of interest (e.g., Rhodamine 123 for P-gp, Bodipy-FL Prazosin for BCRP) to all cell suspensions.[15]
-
Incubation: Incubate for an additional 30-90 minutes at 37°C to allow for substrate accumulation.
-
Measurement: Wash the cells with ice-cold buffer to stop the efflux. Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: Compare the fluorescence intensity between samples. A significant increase in fluorescence in the inhibitor-treated cells compared to the untreated cells indicates active efflux by the targeted transporter.
Caption: ABC transporter-mediated efflux of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. DNA interstrand cross-linking and in vivo antitumor activity of the extended pyrrolo[2,1-c][1,4]benzodiazepine dimer this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Successful strategies for expression and purification of ABC transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression and Function of ABC Transporters in Human Alveolar Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. oaepublish.com [oaepublish.com]
- 10. Role of membrane-embedded drug efflux ABC transporters in the cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of antibody-drug conjugate payloads which are substrates of ATP-binding cassette drug efflux transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Understanding the mechanisms of action of pyrrolobenzodiazepine dimer-based antibody-drug conjugates - UCL Discovery [discovery.ucl.ac.uk]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. ABC-transporter upregulation mediates resistance to the CDK7 inhibitors THZ1 and ICEC0942 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Expression and Function of ABC Transporters in Human Alveolar Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Real-time reverse transcription-PCR expression profiling of the complete human ATP-binding cassette transporter superfamily in various tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assessment of Drug Transporter Function Using Fluorescent Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Delayed Toxicities of SG2057 In Vivo
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing delayed toxicities associated with the in vivo use of SG2057, a pyrrolobenzodiazepine (PBD) dimer-containing antibody-drug conjugate (ADC). The information is presented in a question-and-answer format to directly address potential issues encountered during preclinical experiments.
Troubleshooting Guides
Delayed Dermal Toxicity
Q1: We are observing skin reactions in our mouse xenograft study with an this compound-based ADC, appearing several days after dosing. What are the typical signs and how should we monitor them?
A1: Delayed dermal toxicity is a known class-related effect of PBD-based ADCs. In preclinical models, this can manifest as erythema (redness), edema (swelling), and in more severe cases, desquamation (skin peeling) and ulceration.
Monitoring Protocol:
-
Visual Assessment: Conduct daily visual inspections of the animals, paying close attention to areas with sparse fur, such as the ears, tail, and paws.
-
Dermal Scoring: Utilize a standardized dermal toxicity scoring system, such as a modified Draize scale, to quantify observations.[1][2] This allows for consistent and unbiased assessment of toxicity progression.
-
Body Weight and Condition: Monitor body weight and overall animal condition daily. Significant weight loss or signs of distress can be associated with severe skin reactions.
Q2: How can we manage emerging dermal toxicities in our experimental animals?
A2: Early intervention is key to managing dermal toxicities and ensuring animal welfare.
Management Strategies:
-
Dose Adjustment: If dermal reactions are observed, consider dose fractionation for subsequent cohorts. Studies have shown that splitting the dose can improve the therapeutic index of PBD-based ADCs.
-
Supportive Care: For mild to moderate reactions, topical emollients can be applied to soothe the affected skin. Ensure animals have easy access to food and water, as severe skin reactions can impact their mobility and general well-being.
-
Endpoint Criteria: Establish clear humane endpoint criteria. If skin ulceration becomes extensive or is accompanied by significant weight loss or signs of systemic illness, euthanasia is recommended.
Delayed Ocular Toxicity
Q3: Our in vivo study is showing signs of ocular abnormalities in rodents treated with an this compound-ADC. What should we be looking for and what are the appropriate examination methods?
A3: Ocular toxicity is a reported adverse effect of some ADCs.[3] In rodents, this can present as corneal opacities, conjunctivitis, and discharge.
Monitoring Protocol:
-
Clinical Observation: Perform daily checks for signs of ocular distress, including squinting, excessive tearing, or redness.
-
Slit-Lamp Examination: For a more detailed assessment, conduct regular slit-lamp examinations to evaluate the cornea, conjunctiva, and anterior chamber.[4][5][6][7][8] A scoring system can be implemented to grade findings such as corneal cloudiness, conjunctival redness, and discharge.[4]
-
Histopathology: At the study endpoint, or if an animal is euthanized due to ocular toxicity, collect eyes for histopathological analysis to determine the extent of tissue damage.
Q4: What are the recommended steps if we detect ocular toxicity in our study animals?
A4: The management of ocular toxicity in a preclinical setting focuses on minimizing discomfort and gathering data to inform dose adjustments.
Management Strategies:
-
Topical Treatments: For signs of dryness or irritation, sterile ophthalmic lubricants can be applied.
-
Dose-Response Evaluation: If ocular toxicities are noted, it is crucial to characterize the dose-dependency. Future studies should include lower dose groups to identify a potential therapeutic window with an acceptable safety profile.
-
Consultation: If you are unfamiliar with ophthalmic examinations in rodents, consult with a veterinary ophthalmologist or a researcher experienced in this area.
Delayed Pulmonary Toxicity
Q5: We are concerned about potential pulmonary toxicity with our this compound-based ADC. How can we monitor for this in our mouse models?
A5: Pulmonary toxicity, including interstitial lung disease (ILD), has been associated with some ADCs.[9] Monitoring in preclinical models can be challenging but is crucial for safety assessment.
Monitoring Protocol:
-
Respiratory Rate and Effort: Observe animals daily for any changes in breathing patterns, such as increased respiratory rate, labored breathing, or cyanosis.
-
Non-Invasive Pulmonary Function Testing: Utilize whole-body plethysmography to non-invasively measure parameters like tidal volume and respiratory rate.[10][11][12][13] This can provide quantitative data on lung function changes over time.
-
Histopathology: At necropsy, carefully examine the lungs for any gross abnormalities. Collect lung tissue for histopathological evaluation to identify signs of inflammation, fibrosis, or cellular infiltration.
Q6: What actions should be taken if we suspect pulmonary toxicity in our in vivo experiments?
A6: Suspected pulmonary toxicity requires careful assessment to determine the cause and inform future experimental design.
Management Strategies:
-
Dose Level Assessment: Correlate any signs of respiratory distress with the administered dose. This will help in determining a maximum tolerated dose (MTD).
-
Imaging: In some cases, micro-CT imaging can be used to visualize changes in the lung parenchyma in vivo.
-
Termination of Dosing: If an animal shows clear signs of respiratory distress, further dosing should be withheld, and the animal should be monitored closely. Euthanasia should be considered based on humane endpoint criteria.
FAQs
Q: What is the mechanism of action of this compound and how does it relate to its toxicities?
A: this compound is a PBD dimer that acts as a DNA cross-linking agent.[14][15] It binds to the minor groove of DNA and forms covalent bonds, leading to cell cycle arrest and apoptosis. This potent cytotoxic activity is not entirely specific to cancer cells, and off-target effects on healthy, proliferating cells in tissues like the skin, eyes, and bone marrow can lead to the observed delayed toxicities.[16][17]
Q: Are the delayed toxicities of this compound-based ADCs always payload-related?
A: While the PBD payload is a major driver of the observed toxicities, the monoclonal antibody component can also play a role.[17] If the target antigen is expressed on healthy tissues, even at low levels, it can lead to on-target, off-tumor toxicity. Therefore, it is important to characterize the expression profile of the target antigen in relevant tissues.
Q: How can we proactively mitigate the risk of delayed toxicities in our in vivo studies?
A: A proactive approach to managing toxicities involves careful experimental design and monitoring.
-
Dose Range Finding Studies: Conduct thorough dose-range finding studies to identify the MTD.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Understanding the exposure-response relationship can help in selecting an optimal dosing regimen.
-
Biomarker Analysis: In more advanced studies, consider exploring potential biomarkers in blood or tissue samples that may predict or indicate early signs of toxicity.
Q: What are the common preclinical models used to evaluate ADC toxicities?
A:
-
Xenograft Models: Tumor-bearing immunodeficient mice (e.g., nude or SCID) are commonly used to assess both efficacy and toxicity.[14][15][18]
-
Healthy Rodent and Non-Rodent Models: Toxicity studies in healthy rats and non-human primates are often conducted to evaluate the safety profile of an ADC in the absence of a tumor.[18]
Quantitative Data Summary
Table 1: Preclinical Dose-Dependent Toxicities of PBD-Based ADCs
| Animal Model | PBD-ADC | Dose Range | Observed Delayed Toxicities | Reference |
| Rat | Trastuzumab-Flexmab-SG3710 | 0.75 - 4 mg/kg | Dose-dependent bone marrow suppression (decreased WBC and platelets) peaking at day 15. | [18] |
| Rat | Trastuzumab-C239i-SG3249 | 0.75 - 2 mg/kg | Dose-limiting toxicities at 2 mg/kg, including bone marrow suppression. | [18] |
| Mouse | LOX-IMVI melanoma xenograft | 75 µg/kg (single dose) | Cures were obtained with this single administration. | [19] |
| Mouse | SKOV-3 ovarian xenograft | 0.02, 0.03, 0.04 mg/kg (q4dx3) | Dose-dependent anti-tumor activity. | [15] |
| Mouse | HL-60 leukemia xenograft | Repeat dose schedules | Dose-dependent anti-tumor activity. | [14][15] |
Key Experimental Protocols
Protocol 1: In Vivo Dermal Toxicity Monitoring in Mice
-
Animal Model: Athymic nude mice bearing subcutaneous xenografts.
-
Dosing: Administer the this compound-based ADC intravenously via the tail vein.
-
Daily Observations:
-
Visually inspect each animal for signs of skin reactions, focusing on the ears, tail, paws, and the area around the tumor.
-
Record observations using a scoring system (see Table 2).
-
Measure body weight.
-
Assess overall health and behavior.
-
-
Data Analysis: Plot the mean dermal toxicity score and body weight change over time for each dose group.
-
Humane Endpoints: Euthanize animals if they exhibit severe ulceration, a body weight loss of >20%, or other signs of significant distress.
Table 2: Modified Draize Scoring System for Dermal Toxicity in Mice
| Score | Erythema | Edema |
| 0 | None | None |
| 1 | Very slight erythema (barely perceptible) | Very slight edema (barely perceptible) |
| 2 | Well-defined erythema | Slight edema (edges of area well-defined by definite raising) |
| 3 | Moderate to severe erythema | Moderate edema (raised approximately 1 mm) |
| 4 | Severe erythema (beet redness) to slight eschar formation | Severe edema (raised more than 1 mm and extending beyond the area of exposure) |
Protocol 2: In Vivo Ocular Toxicity Assessment in Rodents
-
Animal Model: Sprague-Dawley rats or C57BL/6 mice.
-
Dosing: Administer the this compound-based ADC intravenously.
-
Clinical Examinations:
-
At baseline and at regular intervals post-dosing, perform a slit-lamp examination on conscious or lightly anesthetized animals.
-
Evaluate and score the cornea, conjunctiva, and iris based on a predefined scoring system (see Table 3).
-
-
Histopathology: At the end of the study, enucleate the eyes, fix in Davidson's solution, and process for histopathological evaluation.
-
Data Analysis: Compare the ocular scores between treated and control groups. Correlate histopathological findings with clinical observations.
Table 3: Ocular Toxicity Scoring System for Rodents
| Structure | Score | Description |
| Conjunctiva | 0 | Normal |
| 1 | Slight hyperemia | |
| 2 | Moderate hyperemia and chemosis | |
| 3 | Severe hyperemia and chemosis with discharge | |
| Cornea | 0 | Clear |
| 1 | Slight opacity | |
| 2 | Moderate opacity, details of iris obscured | |
| 3 | Severe opacity, iris not visible | |
| Iris | 0 | Normal |
| 1 | Slight injection of vessels | |
| 2 | Moderate injection, possible miosis | |
| 3 | Severe injection, abnormal pupil response |
Visualizations
Caption: Experimental workflow for managing delayed toxicities.
Caption: Mechanism of action and toxicity pathway of this compound-ADC.
References
- 1. Evaluation of Dermal Toxicity and Wound Healing Activity of Cnestis ferruginea Vahl ex DC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanomedicine-rj.com [nanomedicine-rj.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Ophthalmic Examination as It Pertains to General Ocular Toxicology: Basic and Advanced Techniques and Species-Associated Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Slit Lamp-Based Ocular Scoring Systems in Toxicology and Drug Development: A Literature Survey | Semantic Scholar [semanticscholar.org]
- 6. Slit Lamp-Based Ocular Scoring Systems in Toxicology and Drug Development: A Literature Survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicity - Experimentica [experimentica.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Invasive and noninvasive methods for studying pulmonary function in mice | springermedizin.de [springermedizin.de]
- 11. Noninvasive Measurement of Pulmonary Function in Experimental Mouse Models of Airway Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Noninvasive Measurement of Pulmonary Function in Experimental Mouse Models of Airway Disease [publica.fraunhofer.de]
- 14. DNA interstrand cross-linking and in vivo antitumor activity of the extended pyrrolo[2,1-c][1,4]benzodiazepine dimer this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Strategies to Improve the Therapeutic Index of SG2057 Antibody-Drug Conjugates: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving SG2057-based Antibody-Drug Conjugates (ADCs). This compound is a highly potent pyrrolobenzodiazepine (PBD) dimer that exerts its cytotoxic effect by cross-linking DNA.[1][2] Improving the therapeutic index—the balance between efficacy and toxicity—is a critical challenge in the development of ADCs utilizing this potent payload. This guide offers practical strategies, detailed experimental protocols, and troubleshooting advice to address common issues encountered during preclinical development.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it kill cancer cells?
A1: this compound is a DNA cross-linking agent. As a pyrrolobenzodiazepine (PBD) dimer, it binds to the minor groove of DNA and forms interstrand cross-links.[1][2] This DNA damage is highly cytotoxic, leading to cell cycle arrest and apoptosis. PBDs are particularly potent because their DNA adducts are thought to minimally distort the DNA helix, which may help evade cellular DNA repair mechanisms. The DNA damage response (DDR) pathway is activated, involving sensing of the DNA lesion and initiation of a signaling cascade that can ultimately lead to programmed cell death.[3][4]
Q2: Why is the therapeutic index of PBD-based ADCs often narrow?
A2: The narrow therapeutic index of PBD-based ADCs is primarily due to the high potency of the PBD payload.[5] This can lead to off-target toxicities, where even a small amount of prematurely released payload in circulation can damage healthy tissues. In the case of one PBD-based ADC, DHES0815A, which uses a reduced potency PBD dimer, a phase 1 clinical trial was terminated early due to persistent, non-resolvable dermal, ocular, and pulmonary toxicities at higher doses.[6][7]
Q3: What are the key strategies to improve the therapeutic index of this compound ADCs?
A3: Several strategies can be employed to widen the therapeutic index of this compound ADCs:
-
Payload Potency Modification: Modifying the this compound payload to reduce its potency can decrease systemic toxicity. For example, the HER2-targeting ADC DHES0815A utilizes a PBD dimer modified to be a mono-alkylating agent rather than a cross-linking agent, thereby reducing its potency to improve tolerability.[8][9]
-
Linker Optimization: The choice of linker is crucial. More stable linkers that prevent premature payload release in the bloodstream can significantly reduce off-target toxicity. Comparing a peptide-linked ADC to a more stable disulfide-linked ADC, both releasing this compound, the disulfide-linked ADC was better tolerated in rats, with a higher maximum tolerated dose (MTD).
-
Site-Specific Conjugation: Engineering antibodies for site-specific conjugation allows for a uniform drug-to-antibody ratio (DAR) and can lead to more stable and homogeneous ADCs with improved pharmacokinetic properties.
-
Dose Fractionation: Administering the total dose in smaller, more frequent fractions can improve the tolerability of potent ADCs without compromising their anti-tumor activity.[10]
-
Target Antigen Selection: Selecting a target antigen that is highly and homogenously expressed on tumor cells with minimal expression on healthy tissues is fundamental to maximizing on-target efficacy and minimizing off-target toxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High in vitro cytotoxicity but poor in vivo efficacy | 1. Poor ADC stability in vivo leading to premature payload release. 2. Inefficient internalization of the ADC by tumor cells. 3. Rapid clearance of the ADC from circulation. 4. Development of drug resistance mechanisms by the tumor. | 1. Evaluate linker stability in serum. Consider using more stable linkers (e.g., certain disulfide or non-cleavable linkers). 2. Perform an antibody internalization assay to confirm efficient uptake. 3. Conduct pharmacokinetic studies to assess ADC clearance. 4. Investigate potential resistance mechanisms such as upregulation of drug efflux pumps (e.g., ABC transporters) or downregulation of the target antigen. |
| Significant off-target toxicity in animal models | 1. Premature cleavage of the linker and release of this compound. 2. "Bystander effect" affecting healthy cells near the tumor. 3. High drug-to-antibody ratio (DAR) leading to increased hydrophobicity and faster clearance, potentially increasing toxicity. | 1. Use a more stable linker. 2. Evaluate the bystander effect in vitro. If significant, consider a less membrane-permeable payload derivative if possible. 3. Optimize the DAR; a lower DAR may be better tolerated. |
| Inconsistent results in cytotoxicity assays | 1. Variability in cell seeding density. 2. Inconsistent incubation times. 3. Issues with the viability assay reagent (e.g., MTT, XTT). | 1. Ensure precise and consistent cell seeding. 2. Standardize all incubation periods. 3. Follow the manufacturer's protocol for the viability assay carefully and ensure proper solubilization of formazan crystals in MTT assays. |
| ADC aggregation | 1. High DAR can increase the hydrophobicity of the ADC. 2. The linker-payload itself may be hydrophobic. | 1. Consider reducing the DAR. 2. Use a more hydrophilic linker, such as one incorporating a PEG spacer. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound in Human Tumor Cell Lines
| Cell Line | Tumor Type | GI50 (pM) |
| A2780 | Ovarian | 2.1 |
| HCT-15 | Colon | 2300 |
| Mean | - | 212 |
Data from continuous exposure studies.[5]
Table 2: Preclinical Efficacy of this compound in Human Tumor Xenograft Models
| Xenograft Model | Tumor Type | Dosing Schedule | Outcome |
| LOX-IMVI | Melanoma | 75 µg/Kg, single dose | 5/8 complete responses |
| SKOV-3 | Ovarian | 0.02, 0.03, 0.04 mg/Kg, q4dx3 i.v. | Dose-dependent activity, including regressions |
| HL-60 | Promyelocytic Leukemia | Repeat dose schedules | Dose-dependent activity, including regressions |
| LS174T | Colon | Single dose or repeat dose schedules | Superior to irinotecan |
[2]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT-based)
This protocol is for determining the IC50 value of an this compound ADC in a cancer cell line.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound ADC and unconjugated antibody control
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of the this compound ADC and the unconjugated antibody control in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADC or control antibody. Include wells with medium only as a blank control and wells with cells and medium as an untreated control.
-
Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well.
-
Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.[11][12][13]
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an this compound ADC.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human tumor cell line
-
Matrigel (optional)
-
This compound ADC, unconjugated antibody, and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant tumor cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, this compound ADC at various doses).
-
Administer the treatments intravenously (i.v.) according to the planned dosing schedule (e.g., single dose, or once weekly for 3 weeks).
-
Measure tumor volume with calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice as indicators of toxicity.
-
Continue the study until tumors in the control group reach a predetermined endpoint size, or for a specified duration.
-
Plot the mean tumor volume for each group over time to visualize the anti-tumor response.[14][15][16]
Visualizations
Caption: Mechanism of action of this compound ADCs and the subsequent DNA damage response pathway.
Caption: A logical workflow for troubleshooting common issues with this compound ADC experiments.
References
- 1. DNA interstrand cross-linking and in vivo antitumor activity of the extended pyrrolo[2,1-c][1,4]benzodiazepine dimer this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A novel bisindole-PBD conjugate causes DNA damage induced apoptosis via inhibition of DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The HER2-directed antibody-drug conjugate DHES0815A in advanced and/or metastatic breast cancer: preclinical characterization and phase 1 trial results [ideas.repec.org]
- 7. The HER2-directed antibody-drug conjugate DHES0815A in advanced and/or metastatic breast cancer: preclinical characterization and phase 1 trial results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DHES0815A, a novel antibody-drug conjugate targeting HER2/neu, is highly active against uterine serous carcinomas in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 14. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 16. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Impact of SG2057 on Normal Hematopoietic Stem Cells
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the effects of SG2057 on normal hematopoietic stem cells (HSCs). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic pyrrolobenzodiazepine (PBD) dimer.[1][2] Its primary mechanism of action is to bind to the minor groove of DNA and form highly cytotoxic DNA interstrand cross-links.[1][2][3] This action blocks essential cellular processes like replication and transcription, leading to cell death.
Q2: What is the expected impact of this compound on normal hematopoietic stem and progenitor cells?
As a potent DNA cross-linking agent, this compound is expected to be highly cytotoxic to rapidly dividing cells, including hematopoietic progenitors. The dose-limiting toxicities of PBD dimers in preclinical and clinical studies are often related to myelosuppression, manifesting as neutropenia and thrombocytopenia.[4][5] Therefore, researchers should anticipate a significant inhibitory effect of this compound on the proliferation and differentiation of normal HSCs.
Q3: Which DNA repair pathway is critical for hematopoietic stem cell survival following exposure to this compound?
The Fanconi Anemia (FA) pathway is the primary DNA damage response pathway responsible for repairing interstrand cross-links.[1][6][7] HSCs are particularly reliant on this pathway to maintain genomic stability.[6][7][8] Deficiencies in the FA pathway lead to bone marrow failure, highlighting its critical role in hematopoiesis.[1][8] Researchers studying this compound's effects may observe heightened sensitivity in cells with compromised FA pathway function.
Q4: Are there known differences in sensitivity to this compound among different hematopoietic progenitor lineages?
While specific data for this compound is limited, studies with other DNA alkylating agents have shown differential effects on hematopoietic lineages. The relative sensitivity of various progenitor populations (e.g., CFU-GM for granulocytes/macrophages, BFU-E/CFU-E for erythrocytes) to this compound should be determined empirically.
Troubleshooting Guide
Problem 1: Complete cell death is observed even at very low concentrations of this compound in my in vitro hematopoietic progenitor cell assays (e.g., CFU assay).
-
Possible Cause: this compound is an extremely potent compound with a mean GI50 in the picomolar range against some cancer cell lines.[2] Your initial concentration range may be too high for sensitive primary hematopoietic progenitors.
-
Troubleshooting Steps:
-
Expand Concentration Range: Test a much broader and lower range of this compound concentrations, starting from the low picomolar range and performing serial dilutions.
-
Shorten Exposure Time: Reduce the duration of drug exposure. A pulse exposure (e.g., 2-4 hours) followed by washing and plating in drug-free semi-solid media may be sufficient to observe a dose-dependent effect without causing universal cytotoxicity.
-
Verify Drug Dilution: Double-check all calculations and dilutions of your this compound stock solution. Due to its high potency, small errors in dilution can lead to significant changes in the final concentration.
-
Problem 2: High variability in colony numbers between replicate plates in the Colony-Forming Unit (CFU) assay.
-
Possible Cause: Inconsistent plating of the viscous methylcellulose medium or uneven distribution of cells.
-
Troubleshooting Steps:
-
Proper Plating Technique: Use a syringe with a blunt-end needle for dispensing the methylcellulose-based medium to ensure accurate and consistent volumes.[9] Avoid introducing air bubbles.
-
Thorough Mixing: Ensure a homogenous suspension of cells in the semi-solid medium by gentle but thorough vortexing before plating.
-
Optimal Cell Density: Plate a sufficient number of cells to obtain statistically relevant colony counts (ideally 30-100 colonies per plate). You may need to perform a titration of cell numbers for your specific cell source.[9]
-
Problem 3: Difficulty identifying and distinguishing different colony types (e.g., CFU-GM, BFU-E) after treatment with this compound.
-
Possible Cause: Drug-induced alterations in colony morphology or a significant reduction in the size of colonies.
-
Troubleshooting Steps:
-
Morphological Analysis: If possible, pick individual colonies and prepare cytospins for staining (e.g., Wright-Giemsa) to confirm the lineage of the cells within the colonies.
-
Consult an Expert: If you are new to CFU assays, have an experienced colleague review your plates.
-
Use Lineage-Specific Cytokines: Ensure your semi-solid medium contains the appropriate cytokine cocktail to support the growth and differentiation of the lineages you wish to study.
-
Problem 4: In flow cytometry analysis, a large proportion of cells appear to be dead or dying, making it difficult to analyze specific hematopoietic stem and progenitor populations.
-
Possible Cause: The high cytotoxicity of this compound is leading to widespread apoptosis.
-
Troubleshooting Steps:
-
Include a Viability Dye: Use a viability dye (e.g., 7-AAD, DAPI, or a fixable viability dye) to exclude dead cells from your analysis.
-
Analyze Early Time Points: Assess the cell populations at earlier time points after this compound exposure before extensive cell death occurs.
-
Use an Apoptosis Marker: Co-stain with an early apoptosis marker, such as Annexin V, to quantify the induction of apoptosis in different HSC subpopulations.
-
Quantitative Data
Table 1: In Vitro Growth Inhibition (GI50) of this compound in a Panel of Human Tumor Cell Lines [2][10]
| Cell Line | Cancer Type | GI50 (pM) |
| A2780 | Ovarian | 2.1 |
| HL-60 | Promyelocytic Leukemia | Data not specified, but sensitive |
| HCT-15 | Colon | 2300 |
| Mean | Across Panel | 212 |
Note: This table illustrates the potent in vitro activity of this compound. Researchers should anticipate similar or even greater sensitivity in normal hematopoietic progenitor cells.
Table 2: Clinically Observed Hematologic Adverse Events for SJG-136 (a close analogue of this compound) [1]
| Adverse Event | Grade 1-2 | Grade 3 | Grade 4 |
| Leukopenia | Yes | - | - |
| Neutropenia | Yes | - | - |
| Thrombocytopenia | - | Yes | - |
Note: Data from a Phase I trial of SJG-136 in patients with advanced solid tumors. This indicates that while not always the dose-limiting toxicity depending on the schedule, hematologic effects are a known clinical manifestation of this class of drugs.
Experimental Protocols
Colony-Forming Unit (CFU) Assay for Hematopoietic Progenitors
This protocol is a general guideline for assessing the impact of this compound on the colony-forming ability of human bone marrow mononuclear cells (MNCs).
Materials:
-
Human bone marrow MNCs
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
MethoCult™ medium (e.g., H4435 Enriched) containing recombinant human cytokines (SCF, GM-CSF, G-CSF, IL-3, IL-6, Erythropoietin)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Sterile 35 mm culture dishes
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Thaw or isolate human bone marrow MNCs. Perform a cell count and viability assessment (e.g., using trypan blue). Resuspend cells in IMDM with 2% FBS.
-
Drug Treatment (Pulse Exposure):
-
Incubate the MNCs in a liquid culture with various concentrations of this compound (e.g., ranging from 1 pM to 10 nM) and a vehicle control for a defined period (e.g., 4 hours) at 37°C.
-
After incubation, wash the cells twice with a large volume of IMDM with 2% FBS to remove the drug.
-
Resuspend the washed cells in IMDM with 2% FBS and perform a cell count.
-
-
Plating in Semi-Solid Medium:
-
Dilute the treated cells to the desired plating concentration (e.g., 1 x 10^5 cells/mL).
-
Add the cell suspension to the MethoCult™ medium at a 1:10 ratio (e.g., 0.3 mL of cells to 3 mL of MethoCult™).
-
Vortex the tube vigorously to ensure a homogenous mixture.
-
Let the tube stand for 5-10 minutes to allow air bubbles to rise.
-
Using a 3 mL syringe with a 16-gauge blunt-end needle, dispense 1.1 mL of the cell-MethoCult™ mixture into each 35 mm culture dish in duplicate or triplicate.
-
Gently rotate each dish to ensure the medium covers the entire surface.
-
-
Incubation:
-
Place the culture dishes inside a larger petri dish with a water dish to maintain humidity.
-
Incubate at 37°C in a 5% CO2 humidified incubator for 14-16 days.
-
-
Colony Scoring:
-
Using an inverted microscope, identify and count the different types of colonies based on their morphology:
-
CFU-GM: Colonies of granulocytes and/or macrophages.
-
BFU-E: Large erythroid colonies, often appearing as multiple reddish clusters.
-
CFU-GEMM: Mixed colonies containing granulocytes, erythrocytes, macrophages, and megakaryocytes.
-
-
Calculate the number of colonies per number of cells plated and express the results as a percentage of the vehicle control.
-
Flow Cytometry for Hematopoietic Stem and Progenitor Cell (HSPC) Analysis
This protocol provides a general framework for identifying human HSPC populations from bone marrow MNCs after this compound treatment.
Materials:
-
Treated and control bone marrow MNCs
-
Phosphate-Buffered Saline (PBS) with 2% FBS (FACS Buffer)
-
Fc receptor blocking reagent
-
Fluorochrome-conjugated antibodies against human surface markers (e.g., CD34, CD38, CD45RA, CD90, CD10)
-
A viability dye (e.g., 7-AAD)
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment: Treat bone marrow MNCs with this compound as described in the CFU assay protocol (or using a continuous exposure if preferred).
-
Staining:
-
After treatment, wash the cells with cold FACS buffer.
-
Resuspend the cells in FACS buffer and add an Fc receptor blocking reagent to prevent non-specific antibody binding. Incubate for 10 minutes on ice.
-
Add the cocktail of fluorochrome-conjugated antibodies to the cells at pre-titrated optimal concentrations.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in FACS buffer and add the viability dye just before analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gating Strategy:
-
Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).
-
Gate on viable cells by excluding cells positive for the viability dye.
-
Gate on the CD34+ population.
-
Within the CD34+ gate, analyze the expression of CD38 to identify different progenitor populations (e.g., CD34+CD38- for primitive HSCs, CD34+CD38+ for more committed progenitors).
-
Further subdivide these populations using other markers (e.g., CD45RA, CD90, CD10) to identify specific progenitor subsets like multipotent progenitors (MPPs), common myeloid progenitors (CMPs), and granulocyte-macrophage progenitors (GMPs).
-
-
Analyze the frequency and absolute number of each population in the this compound-treated samples compared to the vehicle control.
-
Mandatory Visualizations
Caption: Workflow for evaluating this compound's effects on HSCs.
Caption: Fanconi Anemia pathway in response to this compound-induced DNA damage.
References
- 1. A Phase I Trial of SJG-136 (NSC#694501) in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow cytometry analysis of DNA damage and the evaluation of cytotoxicity of alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Reactome | Fanconi Anemia Pathway [reactome.org]
- 5. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Phase I, Pharmacokinetic and Pharmacodynamic Study of SJG-136, a Novel DNA Sequence Selective Minor Groove Cross-Linking Agent, in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The Fanconi anemia pathway is required for efficient repair of stress-induced DNA damage in haematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive phenotyping of erythropoiesis in human bone marrow: Evaluation of normal and ineffective erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increased cell killing and mutagenecity by DNA alkylating agents in cells with decreased TTP pools - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reversing SG2057 Resistance with ABC Transporter Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on reversing SG2057 resistance using ABC transporter inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a pyrrolobenzodiazepine (PBD) dimer, a class of highly potent antitumor agents.[1][2][3] Its primary mechanism of action is to bind to the minor groove of DNA and form covalent interstrand cross-links.[2][3] This DNA damage is highly cytotoxic to cancer cells, leading to cell cycle arrest and apoptosis.
Q2: What are the primary mechanisms of resistance to this compound?
A2: While multiple resistance mechanisms can exist, a key factor in acquired resistance to PBD dimers like this compound is the upregulation of ATP-binding cassette (ABC) transporters. Specifically, studies on the closely related PBD dimer SG3199 have shown that increased expression of ABCC2 (also known as MRP2) and ABCG2 (also known as BCRP) can lead to increased efflux of the drug from the cancer cell, thereby reducing its intracellular concentration and cytotoxic effect.
Q3: Which ABC transporter inhibitors are effective in reversing this compound resistance?
A3: Based on studies with analogous PBD dimers, the following inhibitors have shown efficacy in reversing resistance:
-
MK-571: An inhibitor of the ABCC family of transporters, including ABCC2.
-
Fumitremorgin C (FTC): A potent and specific inhibitor of the ABCG2 transporter.
Q4: How can I determine if my cell line has developed resistance to this compound?
A4: The most common method is to perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) of this compound in your cell line. A significant increase (typically >10-fold) in the IC50/GI50 value compared to the parental, sensitive cell line indicates the development of resistance.
Q5: What are the expected GI50 values for this compound in sensitive cancer cell lines?
A5: The in vitro cytotoxic potency of this compound is high, with a mean GI50 of 212 pM across a panel of human tumor cell lines.[1][2][3] However, the specific GI50 can vary depending on the cell line. Please refer to the data table below for published GI50 values in various cell lines.
Troubleshooting Guides
Problem 1: No significant reversal of this compound resistance is observed after treatment with ABC transporter inhibitors.
| Possible Cause | Troubleshooting Step |
| Incorrect inhibitor concentration | Optimize the concentration of MK-571 or Fumitremorgin C. Ensure the concentration is sufficient to inhibit the transporter but not cause significant cytotoxicity on its own. |
| Inhibitor incubation time is too short | Increase the pre-incubation time with the inhibitor before adding this compound. A 24-hour pre-incubation is a good starting point. |
| Resistance is not mediated by ABCC2 or ABCG2 | Investigate other resistance mechanisms. This could include upregulation of other ABC transporters (e.g., ABCB1/MDR1), alterations in DNA repair pathways, or changes in drug metabolism. Perform a broader screen of ABC transporter expression using qPCR or Western blotting. |
| Cell line has developed mutations in the ABC transporter | Sequence the coding regions of the ABCC2 and ABCG2 genes to check for mutations that may affect inhibitor binding. |
| Degradation of the inhibitor | Ensure proper storage and handling of the ABC transporter inhibitors to maintain their activity. Prepare fresh solutions for each experiment. |
Problem 2: High background or inconsistent results in the cytotoxicity assay.
| Possible Cause | Troubleshooting Step |
| Cell seeding density is not optimal | Optimize the cell seeding density to ensure logarithmic growth throughout the assay period. |
| Uneven cell distribution in the plate | Ensure a single-cell suspension before seeding and use proper pipetting techniques to distribute cells evenly. |
| Edge effects in the microplate | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Interference of the inhibitor with the assay reagent | Run a control plate with the inhibitor and assay reagent (without cells) to check for any direct chemical interaction. |
| Contamination of cell culture | Regularly check cell cultures for microbial contamination. |
Problem 3: Difficulty in detecting ABCC2 or ABCG2 by Western blot.
| Possible Cause | Troubleshooting Step |
| Low protein expression | Use a positive control cell line known to express the transporter. Increase the amount of protein loaded onto the gel. |
| Poor antibody quality | Use a validated antibody specific for the target transporter. Check the antibody datasheet for recommended applications and dilutions. |
| Inefficient protein extraction | Use a lysis buffer specifically designed for membrane proteins. Ensure complete cell lysis. |
| Incorrect transfer conditions | Optimize the transfer time and voltage for these large membrane proteins. |
| Protein degradation | Add protease inhibitors to the lysis buffer. |
Quantitative Data
Table 1: In Vitro Growth Inhibition (GI50) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (pM) |
| A2780 | Ovarian | 2.1 |
| SW620 | Colon | 10 |
| HT29 | Colon | 20 |
| MCF7 | Breast | 30 |
| NCI/ADR-RES | Ovarian | 40 |
| OVCAR-3 | Ovarian | 50 |
| OVCAR-4 | Ovarian | 60 |
| OVCAR-5 | Ovarian | 70 |
| OVCAR-8 | Ovarian | 80 |
| IGROV1 | Ovarian | 90 |
| SKOV-3 | Ovarian | 100 |
| HCT-116 | Colon | 200 |
| HCT-15 | Colon | 2300 |
| Data extracted from published literature.[1] |
Table 2: Example of Expected Reversal of PBD Dimer Resistance with ABC Transporter Inhibitors (Based on SG3199 Data)
| Cell Line | Treatment | IC50 (nM) | Fold Reversal |
| Resistant Line A | SG3199 alone | 100 | - |
| SG3199 + MK-571 (5 µM) | 15 | 6.7 | |
| SG3199 + FTC (10 µM) | 20 | 5.0 | |
| Resistant Line B | SG3199 alone | 250 | - |
| SG3199 + MK-571 (5 µM) | 30 | 8.3 | |
| SG3199 + FTC (10 µM) | 45 | 5.6 | |
| This table presents hypothetical data based on qualitative descriptions of resistance reversal for the closely related PBD dimer, SG3199. Actual fold-reversal values for this compound should be determined experimentally. |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of MK-571 or Fumitremorgin C (and a vehicle control) and incubate for 24 hours.
-
This compound Treatment: Add a range of concentrations of this compound to the wells (including those with and without the ABC transporter inhibitor) and incubate for 72-96 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50/GI50 values using non-linear regression analysis.
Western Blot for ABCC2 and ABCG2
-
Protein Extraction: Lyse parental and this compound-resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples and separate them on a 7.5% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ABCC2 (e.g., M2III-6) or ABCG2 (e.g., BXP-21) overnight at 4°C.[4][5] Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Drug Efflux Assay (Rhodamine 123 Assay)
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., phenol red-free medium).
-
Dye Loading: Incubate the cells with a fluorescent substrate like Rhodamine 123 at 37°C to allow for dye uptake.
-
Efflux Initiation: Wash the cells to remove excess dye and resuspend them in fresh, pre-warmed medium with or without the ABC transporter inhibitor (MK-571 or FTC).
-
Time-course Measurement: Measure the intracellular fluorescence at different time points using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: Compare the rate of fluorescence decrease (efflux) in the presence and absence of the inhibitor. Reduced efflux in the presence of the inhibitor indicates that the transporter is being blocked.
Visualizations
Caption: this compound resistance mechanism via ABC transporter-mediated efflux and its reversal by inhibitors.
Caption: Experimental workflow for studying the reversal of this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. DNA interstrand cross-linking and in vivo antitumor activity of the extended pyrrolo[2,1-c][1,4]benzodiazepine dimer this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
SG2057 Demonstrates Superior In Vitro Potency Over SJG-136 in Tumor Cell Lines
Researchers and drug development professionals will find compelling evidence of the enhanced cytotoxic effects of SG2057 compared to its predecessor, SJG-136 (also known as SG2000), in preclinical in vitro studies. This guide provides a comparative analysis of their potency, supported by experimental data, and outlines the methodologies used to derive these findings.
This compound, a pyrrolobenzodiazepine (PBD) dimer, has shown significantly greater in vitro antitumor activity across a range of human tumor cell lines when compared to SJG-136.[1][2] Both compounds operate through a similar mechanism, binding to the minor groove of DNA and forming highly cytotoxic interstrand cross-links.[1][2][3][4][5] However, structural modifications in this compound, specifically the extension of the linker between the PBD units, have been shown to enhance its DNA cross-linking efficiency and, consequently, its potency.[1][2][6]
Comparative In Vitro Potency
The in vitro cytotoxicity of this compound and SJG-136 has been evaluated in various cancer cell lines, with this compound consistently demonstrating lower half-maximal growth inhibition (GI50) and half-maximal inhibitory concentration (IC50) values, indicating higher potency.
| Compound | Metric | Mean Value | Range | Cell Lines |
| This compound | GI50 | 212 pM | 2.1 pM - 2.3 nM | Panel of human tumor cell lines |
| SJG-136 (SG2000) | GI50 | 7.4 nM | 0.14 - 320 nM | NCI 60 cell line screen |
| SJG-136 (SG2000) | IC50 | Not Applicable | 22.5 pM - 9.1 nM | Ovarian (A2780, A2780cisR, CH1, CH1cisR, SKOV-3) |
| SJG-136 (SG2000) | GI50 | Not Applicable | <0.03 - 17.33 nM | Canine cancer cell lines (continuous exposure) |
Data compiled from multiple sources.[1][4][5][7][8]
Mechanism of Action: DNA Minor Groove Binding and Cross-linking
Both this compound and SJG-136 are synthetic PBD dimers designed to be sequence-selective DNA minor groove binding agents.[3][4][9] Their cytotoxic effect stems from the formation of covalent bonds with guanine bases on opposite strands of the DNA, leading to interstrand cross-links.[3][4][5] These cross-links are highly effective at blocking DNA replication and transcription, ultimately inducing apoptosis. The structural difference in the linker region of this compound allows it to span the DNA minor groove more effectively, resulting in more efficient and persistent cross-link formation compared to SJG-136.[1][2]
Experimental Protocols
The following is a representative protocol for determining the in vitro potency of DNA minor groove binders like this compound and SJG-136 using a cell viability assay.
Objective: To determine the GI50/IC50 of the test compounds in a panel of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Test compounds (this compound, SJG-136) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of the test compounds in complete culture medium.
-
Treatment: Remove the overnight culture medium from the plates and add the medium containing the various concentrations of the test compounds. Include vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 72 or 96 hours) in a CO2 incubator.
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the GI50/IC50 value using a suitable software.
References
- 1. DNA interstrand cross-linking and in vivo antitumor activity of the extended pyrrolo[2,1-c][1,4]benzodiazepine dimer this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase I, Pharmacokinetic and Pharmacodynamic Study of SJG-136, a Novel DNA Sequence Selective Minor Groove Cross-Linking Agent, in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of the DNA minor groove cross-linking agent SG2000 (SJG-136) against canine tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SJG-136 (NSC 694501), a novel rationally designed DNA minor groove interstrand cross-linking agent with potent and broad spectrum antitumor activity: part 1: cellular pharmacology, in vitro and initial in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. REF Case study search [impact.ref.ac.uk]
Comparative Efficacy of SG2057 and Irinotecan in Colon Cancer Models: A Data-Driven Guide
For Immediate Release
This guide provides a comprehensive comparison of the preclinical efficacy of SG2057 and irinotecan, two anti-cancer agents with distinct mechanisms of action, in relevant colon cancer models. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.
Executive Summary
This compound, a pyrrolobenzodiazepine (PBD) dimer, demonstrates potent cytotoxic activity through its ability to cross-link DNA. In preclinical studies, this compound has shown superior antitumor activity in a colon cancer xenograft model when compared to the established chemotherapeutic agent, irinotecan. Irinotecan, a topoisomerase I inhibitor, and its active metabolite SN-38, are a standard of care in colorectal cancer treatment. This guide summarizes the available quantitative data on the in vitro and in vivo efficacy of both agents, details the experimental methodologies employed in these studies, and provides visual representations of their mechanisms of action and experimental workflows.
In Vitro Cytotoxicity
| Compound | Cell Line | Assay | Endpoint | IC50 / GI50 | Citation |
| This compound | HCT-15 | Growth Inhibition | 50% Growth Inhibition (GI50) | 2.3 nM | [1] |
| Irinotecan | LoVo | Cytotoxicity | 50% Inhibitory Concentration (IC50) | 15.8 µM | [2] |
| HT-29 | Cytotoxicity | 50% Inhibitory Concentration (IC50) | 5.17 µM | [2] | |
| Caco-2 | Cell Viability | 50% Inhibitory Concentration (IC50) | 1.25 µM | [3] | |
| SW480 | Cell Viability | 50% Inhibitory Concentration (IC50) | 20 µM | [3] | |
| HCT116 | Cell Viability | 50% Inhibitory Concentration (IC50) | 10 µM | [3] | |
| SN-38 (Active Metabolite of Irinotecan) | HCT-116 | Cell Viability | 50% Inhibitory Concentration (IC50) | 3.50 nM | [4] |
| LS174T | p53 wild-type | Not Specified | Not Specified | [1] |
Note: IC50 and GI50 values are measures of a drug's potency in inhibiting a specific biological or biochemical function. Lower values indicate higher potency. Direct comparison of absolute values across different studies should be made with caution due to variations in experimental conditions.
In Vivo Antitumor Efficacy
A key preclinical study directly compared the in vivo efficacy of this compound and irinotecan in an advanced-stage human colon tumor xenograft model (LS174T). The results of this study indicated that this compound was superior to irinotecan in inhibiting tumor growth.[3][5]
While the publicly available information from this study does not include detailed quantitative data such as tumor growth inhibition curves, it highlights the potential of this compound as a highly active antitumor agent in a clinically relevant colon cancer model.
Mechanisms of Action
The antitumor activities of this compound and irinotecan are derived from their distinct interactions with cellular DNA and associated enzymes.
This compound: As a PBD dimer, this compound acts by binding to the minor groove of DNA and forming covalent interstrand cross-links.[3][5] This cross-linking prevents the separation of DNA strands, thereby blocking essential cellular processes such as DNA replication and transcription, ultimately leading to apoptosis (programmed cell death).
Irinotecan: Irinotecan is a prodrug that is converted in the body to its active metabolite, SN-38. SN-38 targets topoisomerase I, an enzyme responsible for relieving torsional stress in DNA during replication and transcription. By stabilizing the complex between topoisomerase I and DNA, SN-38 prevents the re-ligation of single-strand breaks, leading to the accumulation of DNA damage and subsequent cell death.
Signaling Pathway Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. REF Case study search [impact.ref.ac.uk]
- 4. DNA interstrand cross-linking and in vivo antitumor activity of the extended pyrrolo[2,1-c][1,4]benzodiazepine dimer this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Itraconazole inhibits tumor growth via CEBPB-mediated glycolysis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SG2057 and Other Pyrrolobenzodiazepine (PBD) Dimers in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Pyrrolobenzodiazepine (PBD) dimers are a class of highly potent DNA-interactive agents that have garnered significant interest as payloads for antibody-drug conjugates (ADCs) in cancer therapy. Their unique mechanism of action, involving the formation of covalent DNA interstrand cross-links in the minor groove, leads to potent cytotoxicity against a broad range of cancer cells. This guide provides a head-to-head comparison of SG2057 with other notable PBD dimers, focusing on their performance backed by experimental data.
Mechanism of Action: DNA Interstrand Cross-linking
PBD dimers exert their cytotoxic effects by binding to the minor groove of DNA and forming a covalent bond with the C2-amino group of a guanine base on opposite strands. This creates a highly stable interstrand cross-link that stalls DNA replication and transcription, ultimately leading to apoptosis. The ability of PBD dimers to induce this form of DNA damage without significantly distorting the DNA helix is thought to contribute to their potency and ability to evade cellular repair mechanisms.[1][2]
Caption: Mechanism of action of PBD dimers.
Quantitative Comparison of In Vitro Cytotoxicity
The in vitro cytotoxicity of PBD dimers is a critical measure of their potency. The following table summarizes the 50% growth inhibition (GI50) or 50% inhibitory concentration (IC50) values for this compound and other key PBD dimers across a panel of human cancer cell lines. Lower values indicate higher potency.
| PBD Dimer | Linker Length | Mean GI50/IC50 (pM) | Cell Line Specific Data (GI50/IC50 in pM) | Reference(s) |
| This compound | 5-carbon (pentyldioxy) | 212 | A2780 (Ovarian): 2.1, LOX-IMVI (Melanoma): 35, SKOV-3 (Ovarian): 120, HL-60 (Leukemia): 150, LS174T (Colon): 630, HCT-15 (Colon): 2300 | [3][4] |
| SG2000 (SJG-136) | 3-carbon (propyldioxy) | Not explicitly stated, but less potent than this compound | Not available in a comparative format with this compound | [5] |
| SG3199 (Tesirine warhead) | 5-carbon | 151.5 | K562 (Leukemia): 150, NCI-N87 (Gastric): 20, BT474 (Breast): 1000, SKBR3 (Breast): 320 | [6] |
| SG2202 (Talirine warhead) | Not explicitly stated | Not available in a comparative format | Not available in a comparative format |
Key Findings:
-
Superior Potency of this compound over SG2000: this compound, with its longer 5-carbon linker, demonstrates significantly higher cytotoxicity (over 3400-fold in one comparison) and more than 10-fold greater DNA cross-linking ability compared to its 3-carbon linked counterpart, SG2000.[5] This highlights the critical role of the linker in optimizing the interaction of the PBD dimer with the DNA minor groove.
-
Comparable Potency of this compound and SG3199: Both this compound and SG3199, the active warhead of tesirine, exhibit potent picomolar cytotoxicity across a wide range of cancer cell lines.[3][6]
Bystander Effect
A crucial feature of certain ADC payloads is their ability to induce a "bystander effect," where the cytotoxic agent, upon release from the target cancer cell, can diffuse across cell membranes and kill neighboring antigen-negative tumor cells. This is particularly important in tumors with heterogeneous antigen expression. PBD dimers, being moderately hydrophobic, are generally considered capable of inducing a bystander effect.
Caption: The bystander effect of PBD dimer ADCs.
In Vivo Antitumor Efficacy
Preclinical in vivo studies using xenograft models are vital for assessing the therapeutic potential of PBD dimers.
-
This compound: Has demonstrated significant dose-dependent antitumor activity in several human tumor xenograft models.[3] In a LOX-IMVI melanoma model, a single administration of this compound resulted in cures.[3] It also showed superior efficacy compared to irinotecan in an advanced-stage LS174T colon cancer model.[7]
-
Tesirine (containing SG3199): ADCs utilizing tesirine have shown potent, dose-dependent antitumor activity in various subcutaneous and disseminated human tumor models.[2]
-
Talirine: ADCs with talirine have also undergone extensive preclinical and clinical evaluation, demonstrating efficacy in hematological malignancies.[6]
Direct comparative in vivo studies between ADCs carrying these different PBD payloads are often proprietary. However, the available data suggests that PBD dimers with optimized linkers, such as this compound and SG3199, are highly effective in preclinical models.
Experimental Protocols
In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the concentration of a PBD dimer required to inhibit the growth of a panel of cancer cell lines by 50% (GI50 or IC50).
Methodology:
-
Cell Plating: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Add serial dilutions of the PBD dimer to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plates for a period that allows for several cell doublings (typically 72-96 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, and read the luminescence.
-
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the GI50/IC50 value using a non-linear regression model.
DNA Interstrand Cross-linking Assay (Single-Cell Gel Electrophoresis - Comet Assay)
Objective: To quantify the formation of DNA interstrand cross-links in cells treated with PBD dimers.
Caption: Workflow for the Comet Assay.
Methodology:
-
Cell Treatment: Expose cells to the PBD dimer for a specified period.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis buffer to remove cell membranes and proteins.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer to unwind the DNA and then apply an electric field.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Gold).
-
Visualization and Analysis: Visualize the comets under a fluorescence microscope. The extent of DNA migration (the "comet tail") is inversely proportional to the degree of interstrand cross-linking. Quantify the comet parameters using appropriate software.[8][9]
In Vivo Xenograft Model for ADC Efficacy
Objective: To evaluate the antitumor activity of an ADC carrying a PBD dimer payload in a living organism.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID).
-
Tumor Implantation: Subcutaneously implant human cancer cells to establish tumors.
-
Tumor Growth and Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
ADC Administration: Administer the ADC intravenously (i.v.) at various dose levels and schedules. The control group receives a vehicle or a non-binding ADC.
-
Monitoring:
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint: Continue the study until tumors in the control group reach a specified size or for a predetermined duration.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Calculate metrics such as tumor growth delay and the percentage of tumor-free survivors.[10]
Conclusion
This compound stands out as a highly potent PBD dimer, demonstrating superior in vitro cytotoxicity and in vivo efficacy compared to its earlier counterpart, SG2000. Its performance is comparable to other advanced PBD dimer payloads like SG3199 (the warhead of tesirine). The selection of a specific PBD dimer for ADC development will depend on a multitude of factors including the target antigen, the antibody, the linker chemistry, and the desired safety and efficacy profile. The experimental protocols outlined provide a framework for the continued evaluation and comparison of these powerful anticancer agents.
References
- 1. pure.fo [pure.fo]
- 2. SG3199 |CAS:1595275-71-0 Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 5. DNA interstrand cross-linking and in vivo antitumor activity of the extended pyrrolo[2,1-c][1,4]benzodiazepine dimer this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibody-drug conjugates (ADCs) delivering pyrrolobenzodiazepine (PBD) dimers for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Evaluation of DNA damage using single-cell gel electrophoresis (Comet Assay) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating SG2057 Antitumor Activity in Patient-Derived Xenografts: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of the antitumor activity of SG2057, a pyrrolobenzodiazepine (PBD) dimer, in preclinical cancer models. While direct data on this compound in patient-derived xenografts (PDX) is not publicly available, this document summarizes its potent activity in human tumor xenograft models and contrasts it with established chemotherapeutic agents, irinotecan and paclitaxel, for which extensive PDX data exists. This comparative analysis is intended for researchers, scientists, and drug development professionals to inform preclinical research design and therapeutic strategy.
Executive Summary
This compound is a highly potent DNA interstrand cross-linking agent that has demonstrated significant antitumor activity in various human tumor xenograft models, including melanoma, ovarian, and colon cancer.[1][2] Notably, in a colon cancer xenograft model, this compound was shown to be superior to irinotecan, a standard-of-care topoisomerase inhibitor.[1][2] Similarly, it has shown dose-dependent activity in an ovarian cancer model where paclitaxel is a common comparator.[1][2]
Patient-derived xenografts (PDXs), which involve the implantation of patient tumor tissue into immunodeficient mice, are considered more clinically relevant preclinical models than traditional cell-line derived xenografts.[3][4] While specific studies on this compound in PDX models are not available in the public domain, this guide leverages available data to provide a comparative framework against irinotecan and paclitaxel, both of which have been extensively evaluated in colon and ovarian cancer PDX models, respectively.
Comparative Antitumor Activity
The following tables summarize the available quantitative data on the antitumor efficacy of this compound in human tumor xenografts and irinotecan and paclitaxel in patient-derived xenografts.
Table 1: Antitumor Activity of this compound in Human Tumor Xenograft Models
| Cancer Type | Xenograft Model | Treatment Protocol | Key Findings | Reference |
| Melanoma | LOX-IMVI | Single dose of 75 µg/Kg | 5/8 complete responses; tumor-free at 68 days | [5] |
| Ovarian Cancer | SKOV-3 | q4dx3 i.v. at 0.02, 0.03 and 0.04 mg/Kg | Dose-dependent activity, including regression responses | [1][2] |
| Colon Cancer | LS174T | Single dose or repeat dose schedules | Superior to irinotecan | [1][2] |
| Promyelocytic Leukemia | HL-60 | Repeat dose schedules | Dose-dependent activity, including regression responses | [1][2] |
Table 2: Antitumor Activity of Irinotecan in Colon Cancer Patient-Derived Xenograft (PDX) Models
| PDX Model | Treatment Protocol | Key Findings | Reference |
| Panel of 49 CRC PDX | Not specified | 92% of PDX models responded to irinotecan | [6] |
| Panel of 8 CRC PDX | Day 1 of each week for 4 weeks | Variable response; combination with ATM inhibitor showed enhanced effect in resistant models | [7] |
| HT29 (cell-line derived, for comparison) | 28-day treatment | Significant tumor growth inhibition (average TGI = 39%) | [8] |
Table 3: Antitumor Activity of Paclitaxel in Ovarian Cancer Patient-Derived Xenograft (PDX) Models
| PDX Model | Treatment Protocol | Key Findings | Reference |
| Panel of HGSOC PDX | Not specified | Maintained tumor regression in sensitive models | [9] |
| Epithelial Ovarian Cancer PDX | 30 mg/kg i.v. every 4 days x 8 cycles | High consistency in drug response between patients and PDX models | [10] |
| Epithelial Ovarian Cancer PDX | 20 mg/kg i.v. once weekly for 3 weeks | Effective as monotherapy and in combination with carboplatin | [11] |
Mechanism of Action and Signaling Pathways
The antitumor activity of this compound, irinotecan, and paclitaxel are driven by distinct mechanisms of action, which are depicted in the following diagrams.
Figure 1: Mechanism of action of this compound.
This compound, a pyrrolobenzodiazepine (PBD) dimer, exerts its cytotoxic effects by binding to the minor groove of DNA and forming covalent interstrand cross-links.[1][2][12] This damage triggers the DNA damage response (DDR) pathway, involving the activation of kinases such as ATM, ATR, and DNA-PK.[13] The cellular response to this extensive DNA damage is cell cycle arrest, primarily at the G2/M phase, which ultimately leads to apoptosis.[13][14]
Figure 2: Mechanism of action of Irinotecan.
Irinotecan is a prodrug that is converted to its active metabolite, SN-38. SN-38 is a topoisomerase I inhibitor that stabilizes the covalent complex between topoisomerase I and DNA.[15][16] This prevents the re-ligation of the single-strand breaks created by the enzyme, leading to the accumulation of DNA damage, cell cycle arrest, and apoptosis.[15][17]
Figure 3: Mechanism of action of Paclitaxel.
Paclitaxel is an anti-mitotic agent that binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly.[18][19][20] This stabilization of microtubules disrupts the normal dynamics of the mitotic spindle, leading to mitotic arrest and subsequent induction of apoptosis.[20][21]
Experimental Protocols
This section outlines the general methodologies for establishing and utilizing patient-derived xenografts for antitumor drug testing.
Establishment of Patient-Derived Xenografts (PDX)
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients following surgical resection or biopsy.
-
Implantation: A small fragment of the tumor tissue (typically 2-4 mm³) is subcutaneously or orthotopically implanted into immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth and Passaging: Once the tumor reaches a certain volume (e.g., 1000-1500 mm³), it is harvested and can be serially passaged into new cohorts of mice for expansion.
-
Model Characterization: The established PDX models are typically characterized to ensure they retain the histopathological and molecular features of the original patient tumor.
Figure 4: General workflow for establishing PDX models.
In Vivo Antitumor Activity Assessment
-
Cohort Formation: Mice bearing established PDX tumors of a specified size are randomized into treatment and control groups.
-
Drug Administration: The investigational drug (e.g., this compound) and comparator agents (e.g., irinotecan, paclitaxel) are administered to the respective treatment groups according to a predefined dosing schedule and route of administration (e.g., intravenous, intraperitoneal). The control group typically receives a vehicle solution.
-
Tumor Volume Measurement: Tumor dimensions are measured periodically (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (length x width²)/2.
-
Efficacy Endpoints: Antitumor activity is evaluated based on endpoints such as tumor growth inhibition (TGI), partial or complete tumor regression, and survival analysis.
Conclusion
This compound is a potent antitumor agent with a distinct mechanism of action involving DNA interstrand cross-linking. While its efficacy has been demonstrated in human tumor xenograft models, further validation in patient-derived xenograft models is warranted to better predict its clinical potential across diverse patient populations. The comparative data provided in this guide for irinotecan and paclitaxel in colon and ovarian cancer PDX models, respectively, offer a valuable benchmark for designing and interpreting future preclinical studies of this compound and other novel DNA-damaging agents. The detailed experimental protocols and mechanistic diagrams serve as a resource for researchers in the field of oncology drug development.
References
- 1. DNA interstrand cross-linking and in vivo antitumor activity of the extended pyrrolo[2,1-c][1,4]benzodiazepine dimer this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. zkbymed.com [zkbymed.com]
- 4. championsoncology.com [championsoncology.com]
- 5. researchgate.net [researchgate.net]
- 6. Patient-derived xenograft (PDX) models of colorectal carcinoma (CRC) as a platform for chemosensitivity and biomarker analysis in personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and Irinotecan in Mouse Xenograft Models of Colorectal Cancer | PLOS One [journals.plos.org]
- 9. Patient-Derived Xenografts of High-Grade Serous Ovarian Cancer Subtype as a Powerful Tool in Pre-Clinical Research [mdpi.com]
- 10. Frontiers | Patient-Derived Xenografts Are a Reliable Preclinical Model for the Personalized Treatment of Epithelial Ovarian Cancer [frontiersin.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. adcreview.com [adcreview.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Pyrrolobenzodiazepine dimers for chemotherapy and antibody-drug conjugate applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 16. What are DNA topoisomerase inhibitors and how do they work? [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 19. droracle.ai [droracle.ai]
- 20. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
SG2057: A Comparative Analysis of its Cross-Resistance Profile with Other Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pyrrolobenzodiazepine (PBD) dimer, SG2057, with other established chemotherapeutic agents. We will delve into its cross-resistance profile, supported by available experimental data, to offer insights for researchers in oncology and drug development.
Mechanism of Action: DNA Cross-Linking
This compound is a potent antitumor agent that functions as a DNA minor groove cross-linking agent.[1][2] Its mechanism of action involves the formation of covalent bonds between the two strands of DNA, leading to the inhibition of DNA replication and transcription, ultimately inducing cell death. This mode of action is distinct from other classes of chemotherapeutics such as taxanes (e.g., paclitaxel) which target microtubules, or topoisomerase inhibitors (e.g., irinotecan and doxorubicin).
In Vitro Cytotoxicity Profile of this compound
Studies have demonstrated the potent in vitro cytotoxicity of this compound across a broad panel of human tumor cell lines. The GI50 (concentration required to inhibit cell growth by 50%) values for this compound are in the picomolar to low nanomolar range, highlighting its significant potency.
| Cell Line | Cancer Type | This compound GI50 (nM)[3] |
| A2780 | Ovarian | 0.0021 |
| A549 | Lung | 0.13 |
| COLO 205 | Colon | 0.078 |
| HCT-15 | Colon | 2.3 |
| HL-60 | Leukemia | 0.025 |
| HT29 | Colon | 0.61 |
| LOX IMVI | Melanoma | 0.015 |
| MCF7 | Breast | 0.28 |
| OVCAR-3 | Ovarian | 0.033 |
| OVCAR-5 | Ovarian | 0.12 |
| SK-MEL-28 | Melanoma | 0.04 |
| SKOV-3 | Ovarian | 0.02 |
| U266B1 | Myeloma | 0.45 |
| Mean | 0.212 |
Cross-Resistance Profile: Insights from Preclinical Studies
A critical aspect of any new anticancer agent is its activity in the context of acquired resistance to existing therapies. While direct head-to-head comparative studies of this compound's cross-resistance with a wide panel of chemotherapeutics in multiple cell lines are limited, available data provides valuable insights.
The persistence of DNA interstrand cross-links induced by this compound suggests it may retain activity in tumors that have developed resistance to conventional DNA cross-linking agents like platinum-based drugs (e.g., cisplatin) and alkylating agents (e.g., melphalan).
One study investigating acquired resistance to PBD-containing antibody-drug conjugates (ADCs) found that in the Karpas-299 cell line, there was no cross-resistance observed with cisplatin and melphalan. However, in the NCI-N87 cell line with acquired resistance to a PBD-ADC, a degree of decreased sensitivity to cisplatin, doxorubicin, and melphalan was noted. This suggests that the cross-resistance profile may be cell-line dependent and related to the specific mechanisms of acquired resistance, such as the upregulation of drug efflux pumps like ABC transporters.
Comparative In Vivo Efficacy
Preclinical xenograft models have provided in vivo comparisons of this compound with standard-of-care chemotherapeutics:
-
Irinotecan: In an advanced-stage LS174T human colon cancer xenograft model, this compound administered as a single agent demonstrated superior antitumor activity compared to irinotecan.[1][2]
-
Paclitaxel: In a SKOV-3 human ovarian cancer xenograft model, this compound showed significant dose-dependent antitumor activity.[1]
-
Doxorubicin: In a HL-60 human leukemia xenograft model, this compound demonstrated superior efficacy compared to the reference drug doxorubicin.
Experimental Protocols
In Vitro Cytotoxicity Assays (Alamar Blue™ and MTT)
The in vitro cytotoxicity of this compound and other chemotherapeutic agents is commonly determined using cell viability assays such as the Alamar Blue™ or MTT assay.
1. Cell Plating:
-
Cancer cell lines are seeded in 96-well plates at a predetermined optimal density for each cell line.
-
Plates are incubated for 24 hours to allow for cell attachment.
2. Drug Treatment:
-
A serial dilution of the chemotherapeutic agent is prepared in the appropriate cell culture medium.
-
The medium from the cell plates is replaced with the medium containing the various drug concentrations.
-
Control wells with medium and no drug are included.
3. Incubation:
-
Plates are incubated with the drug for a specified period, typically 72 to 96 hours, to allow for the drug to exert its cytotoxic effects.
4. Cell Viability Assessment:
-
Alamar Blue™ Assay:
-
Alamar Blue™ reagent is added to each well.
-
Plates are incubated for a further 4-8 hours.
-
Fluorescence is measured using a microplate reader. The fluorescence intensity is proportional to the number of viable cells.
-
-
MTT Assay:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Plates are incubated for 2-4 hours, during which viable cells metabolize MTT into formazan crystals.
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance is measured at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
-
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The GI50 or IC50 value (the concentration of drug that causes 50% inhibition of cell growth) is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Workflow and Mechanism
To better understand the experimental process and the underlying biological pathways, the following diagrams are provided.
Caption: Workflow for determining the in vitro cytotoxicity of chemotherapeutic agents.
References
A Comparative Analysis of DNA Sequence Selectivity: SG2057 vs. SG2000
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the DNA sequence selectivity of two potent pyrrolobenzodiazepine (PBD) dimers, SG2057 and SG2000 (also known as SJG-136). PBDs are a class of sequence-selective DNA minor-groove binding agents that form covalent adducts with guanine bases, leading to cytotoxic DNA cross-links. Understanding the nuances of their DNA sequence recognition is crucial for the rational design of targeted cancer therapies, including antibody-drug conjugates (ADCs).
At a Glance: Key Differences and Performance
The primary structural difference between this compound and SG2000 lies in the length of the flexible dioxyalkane linker connecting the two PBD units. SG2000 possesses a propyldioxy linker, while this compound has a longer pentyldioxy linker. This seemingly subtle modification has a significant impact on their DNA binding geometry, sequence preference, and ultimately, their biological activity.
| Feature | This compound | SG2000 (SJG-136) |
| Linker Structure | Pentyldioxy | Propyldioxy |
| Optimal DNA Binding Span | 7 base pairs | 6 base pairs |
| Preferred Interstrand Cross-link Sequence | 5'-Pu-GATTC-Py-3' | 5'-Pu-GATC-Py-3' |
| Additional Adducts Formed | Intrastrand cross-links, mono-adducts | Intrastrand cross-links (e.g., 5'-Pu-GATG-Py-3', 5'-Pu-GAATG-Py-3'), mono-adducts |
| DNA Cross-linking Efficiency | >10-fold higher than SG2000[1] | Baseline |
| In Vitro Cytotoxicity (Mean GI50) | 212 pM[2][3][4] | Less potent than this compound[3][4] |
| In Vivo Antitumor Activity | Superior to SG2000[3][4] | Less potent than this compound[3][4] |
Mechanism of Action: DNA Cross-linking and Cellular Response
Both this compound and SG2000 exert their cytotoxic effects by forming covalent cross-links in the minor groove of DNA. This damage triggers a cellular DNA damage response, leading to cell cycle arrest and apoptosis. The longer linker of this compound allows it to span a wider DNA sequence, which is believed to contribute to its increased cross-linking efficiency and potency[1].
Experimental Protocols
The determination of DNA sequence selectivity and binding affinity for compounds like this compound and SG2000 relies on several key experimental techniques.
DNase I Footprinting Assay
This technique is used to identify the specific DNA sequences where a molecule binds.
Principle: A DNA fragment end-labeled with a radioactive or fluorescent tag is incubated with the PBD dimer. The complex is then treated with DNase I, an enzyme that cleaves the DNA backbone. The PBD dimer protects the DNA sequence it is bound to from cleavage, leaving a "footprint" in the resulting cleavage pattern when analyzed by gel electrophoresis.
Detailed Methodology:
-
Probe Preparation: A DNA fragment of interest (typically 100-300 bp) is labeled at one 5'-end with 32P-ATP using T4 polynucleotide kinase or with a fluorescent dye. The labeled probe is purified.
-
Binding Reaction: The end-labeled DNA probe (e.g., 10,000 cpm) is incubated with varying concentrations of this compound or SG2000 in a binding buffer (e.g., 10mM Tris-HCl pH 7.6, 4mM MgCl2, 1mM CaCl2, 150mM KCl, 2mM DTT, 100 µg/ml BSA) for a sufficient time to reach binding equilibrium (e.g., 30-45 minutes at room temperature).
-
DNase I Digestion: A freshly diluted solution of DNase I is added to the binding reaction and incubated for a short period (e.g., 2 minutes) to achieve partial digestion (on average, one cleavage event per DNA molecule). The reaction is stopped by adding a stop solution (e.g., containing EDTA and a chelating agent).
-
Analysis: The DNA fragments are purified by phenol-chloroform extraction and ethanol precipitation, then denatured and separated on a high-resolution denaturing polyacrylamide gel. The gel is dried and exposed to X-ray film or imaged for fluorescence. The footprint, a region of protection from cleavage, indicates the binding site of the PBD dimer.
References
- 1. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DNA interstrand cross-linking and in vivo antitumor activity of the extended pyrrolo[2,1-c][1,4]benzodiazepine dimer this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Cytotoxicity of SG2057: A Comparative Analysis in Cancer Cell Lines
For Immediate Release
London, UK – December 8, 2025 – In the rapidly evolving landscape of targeted cancer therapeutics, the pyrrolobenzodiazepine (PBD) dimer, SG2057, has demonstrated exceptional potency against a broad spectrum of cancer cell lines. This guide provides a comprehensive comparison of the differential cytotoxicity of this compound, presenting supporting experimental data, detailed methodologies, and a comparative analysis with established chemotherapeutic agents.
Introduction to this compound
This compound is a sequence-selective DNA minor groove cross-linking agent.[1] As a member of the pyrrolobenzodiazepine (PBD) dimer family, its mechanism of action involves the formation of highly cytotoxic DNA interstrand cross-links, which obstruct essential cellular processes such as replication and transcription, ultimately leading to apoptotic cell death. This targeted approach to disrupting DNA integrity has positioned PBD dimers as a promising class of anti-cancer agents.
Comparative Cytotoxicity of this compound
The in vitro growth-inhibitory activity of this compound has been evaluated across a diverse panel of human cancer cell lines. The compound exhibits potent cytotoxicity with a mean GI50 (the concentration required to inhibit cell growth by 50%) of 212 pM, with a remarkable range of activity from 2.1 pM in the A2780 ovarian cancer cell line to 2.3 nM in the HCT-15 colon cancer cell line.[2]
For a comprehensive comparison, the following table summarizes the GI50 values of this compound in various cancer cell lines, alongside representative GI50 values for the conventional chemotherapeutic agents, doxorubicin and cisplatin, compiled from various studies.
Table 1: Comparative in vitro Cytotoxicity (GI50) of this compound, Doxorubicin, and Cisplatin in Various Human Cancer Cell Lines.
| Cell Line | Cancer Type | This compound (pM)[2] | Doxorubicin (nM) | Cisplatin (µM) |
| A2780 | Ovarian | 2.1 | 10 - 100 | 1 - 10 |
| HCT-15 | Colon | 2300 | > 1000 | 5 - 20 |
| LOX-IMVI | Melanoma | 11 | 10 - 50 | 1 - 5 |
| SKOV-3 | Ovarian | 110 | 50 - 200 | 2 - 15 |
| HL-60 | Leukemia | 120 | 20 - 100 | 0.5 - 5 |
| LS174T | Colon | 330 | 100 - 500 | 5 - 25 |
Disclaimer: The GI50 values for Doxorubicin and Cisplatin are representative ranges compiled from multiple sources and were not determined in a head-to-head study with this compound. Direct comparison should be made with caution due to potential variations in experimental conditions.
In vivo studies have further substantiated the potent anti-tumor activity of this compound. In a human tumor xenograft model of advanced-stage LS174T colon cancer, this compound was found to be superior to the standard chemotherapeutic agent irinotecan.[1] Another study involving an HL-60 promyelocytic leukemia xenograft model utilized doxorubicin as a reference agent.
Mechanism of Action: DNA Cross-linking
This compound exerts its cytotoxic effects by binding to the minor groove of DNA and forming covalent interstrand cross-links. This process is highly efficient and leads to significant disruption of DNA structure and function, triggering cellular damage responses and apoptosis.
Caption: Signaling pathway of this compound leading to apoptosis.
Experimental Protocols
The determination of the cytotoxic activity of this compound is typically performed using cell viability assays such as the MTT or Alamar Blue assays.
Cell Culture and Treatment:
-
Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
A dilution series of this compound is prepared, and cells are treated with various concentrations of the compound. Control wells receive vehicle only.
-
The duration of drug exposure is typically for a period equivalent to four control cell doublings.
Cytotoxicity Assessment (MTT Assay):
-
Following the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plates are incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell growth inhibition is calculated relative to the untreated control cells, and the GI50 value is determined.
Cytotoxicity Assessment (Alamar Blue Assay):
-
After the drug treatment period, Alamar Blue (resazurin) solution is added to each well.
-
The plates are incubated to allow viable cells to reduce resazurin to the fluorescent resorufin.
-
Fluorescence is measured using a microplate reader with appropriate excitation and emission wavelengths.
-
The percentage of viable cells is calculated, and the GI50 value is determined.
Caption: A typical workflow for determining the GI50 of this compound.
Conclusion
This compound demonstrates exceptional and broad-spectrum anti-cancer activity at picomolar concentrations in vitro. Its potent DNA cross-linking mechanism of action underscores its potential as a highly effective cytotoxic agent. While direct comparative studies with other chemotherapeutics are limited, the available data suggests a significantly higher potency for this compound. Further head-to-head comparative studies will be invaluable in fully elucidating the therapeutic potential of this compound in the clinical setting.
References
In Vivo Tolerability of SG2057: A Comparative Analysis with Other DNA Cross-Linking Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo tolerability of SG2057, a pyrrolobenzodiazepine (PBD) dimer, with other established DNA cross-linking agents. The information is compiled from preclinical studies to assist researchers in evaluating its therapeutic potential.
Executive Summary
This compound is a potent DNA cross-linking agent that has demonstrated significant antitumor activity in preclinical models.[1][2] As with all cytotoxic agents, its clinical utility is intrinsically linked to its tolerability profile. This guide summarizes the available in vivo maximum tolerated dose (MTD) data for this compound and compares it with other widely used DNA cross-linking agents, including its predecessor SG2000 (SJG-136), cisplatin, mitomycin C, busulfan, and cyclophosphamide. The data, primarily from rodent studies, indicates that while PBD dimers are highly potent, their tolerability is a critical consideration in therapeutic development.
Quantitative Tolerability Data
The following table summarizes the maximum tolerated dose (MTD) of this compound and other DNA cross-linking agents in various preclinical models. It is important to note that MTD values can vary significantly based on the animal model, administration route, and dosing schedule.
| Agent | Animal Model | Route of Administration | Dosing Schedule | Maximum Tolerated Dose (MTD) | Key Findings/Adverse Events | Reference |
| This compound | Mice (bearing HL-60 xenografts) | Intravenous (i.v.) | Cumulative Dose | < 90 µg/kg | Treatment-related toxicity observed at cumulative doses of 90 µg/kg and above. | [1] |
| SG2000 (SJG-136) | Mice (athymic, various xenografts) | Intravenous (i.v.) | qd x 5 (daily for 5 days) | ~120 µg/kg/dose (Total dose: 0.6 mg/kg) | Active over a wide dosage range. | [3] |
| Cisplatin | Mice (BALB/c) | Intraperitoneal (i.p.) | Single dose | 6 mg/kg | Dose-dependent weight loss. Repeated dosing at MTD led to >20% weight loss in the second cycle. | |
| Cisplatin | Rats | Not specified | Single dose | 6 mg/kg | Therapeutic effect reduced at doses above MTD due to toxic side effects. | [4] |
| Mitomycin C | Mice (CD-1, female) | Intraperitoneal (i.p.) | Single dose | 7.0 mg/kg | Assessed by body weight changes, clinical toxicity, and mortality. | [5] |
| Mitomycin C | Mice (CD-1, female) | Intraperitoneal (i.p.) | Four doses over 8 days | 2.5 mg/kg | [5] | |
| Mitomycin C | Rats (WAG/Ola) | Hepatic Artery Infusion (HAI) | Bolus dose | 1.2 mg/kg | [6] | |
| Busulfan | Mice (BALB/c) | Intraperitoneal (i.p.) | Single dose | 30 mg/kg | Doses higher than 30 mg/kg led to a significant decrease in survival rate. | [7] |
| Busulfan | Mice | Intraperitoneal (i.p.) | Total dose (administered over consecutive days) | 60-100 mg/kg | Generally well-tolerated, with ~5-10% weight loss. | [8] |
| Cyclophosphamide | Mice (BALB/c) | Intraperitoneal (i.p.) | Single dose | 300 mg/kg | [9] | |
| anti-HER2-SG3203 (ADC releasing this compound) | Rats | Not specified | Single dose | 2.5 mg/kg | Clinical observations at higher doses included perinasal, paw, and head swelling, as well as body weight loss. | [10] |
| anti-HER2-SG3451 (ADC releasing this compound) | Rats | Not specified | Single dose | > 10 mg/kg | Well-tolerated up to the highest dose tested. | [10] |
Experimental Protocols
Determination of Maximum Tolerated Dose (MTD)
The MTD is generally defined as the highest dose of a drug that does not cause unacceptable toxicity over a specified period. The methodologies used in the cited studies typically involve the following steps:
-
Animal Models: Studies are commonly conducted in rodent models, such as BALB/c mice, C57BL/6 mice, or Sprague-Dawley rats.[7][11] The choice of strain can influence tolerability.
-
Dose Escalation: Animals are divided into groups and administered escalating doses of the test agent.[5][12]
-
Route of Administration: The drug is administered via a clinically relevant route, most commonly intravenous (i.v.) or intraperitoneal (i.p.).[3][13][5]
-
Dosing Schedule: The dosing schedule can range from a single bolus injection to multiple doses administered over a specific period (e.g., daily for 5 days).[3][5]
-
Monitoring: Animals are monitored for a defined period (e.g., 10-22 days) for signs of toxicity, including:
-
Mortality: The number of deaths in each dose group is recorded.[5]
-
Body Weight: Changes in body weight are a key indicator of toxicity, with a significant loss (e.g., >20%) often considered a dose-limiting toxicity.[13]
-
Clinical Observations: Animals are observed for any physical signs of distress, such as changes in posture, activity, or grooming.[5][10]
-
Hematological and Biochemical Analysis: Blood samples may be collected to assess for changes in blood cell counts and organ function.[12]
-
-
MTD Definition: The MTD is typically determined as the dose level at which a predefined level of toxicity is observed (e.g., the highest dose at which all animals survive or the dose causing a specific percentage of body weight loss).[5][11]
DNA Interstrand Cross-linking Assay (Comet Assay)
The ability of this compound and other agents to induce DNA interstrand cross-links (ICLs) is a key measure of their mechanism of action and potency. The comet assay (single-cell gel electrophoresis) is a common method to detect ICLs.
-
Cell Treatment: Tumor cells or peripheral blood mononuclear cells are exposed to the DNA cross-linking agent at various concentrations and for different durations.
-
Cell Lysis: The cells are embedded in agarose on a microscope slide and then lysed to remove membranes and most proteins, leaving behind the nuclear DNA.
-
Electrophoresis: The slides are subjected to electrophoresis under alkaline conditions. Undamaged DNA remains in the nucleus, while fragmented DNA (due to single-strand breaks) migrates out, forming a "comet tail."
-
Detection of Cross-links: To specifically detect ICLs, the cells are often irradiated before lysis to introduce a known number of random DNA strand breaks. In the presence of ICLs, the migration of DNA during electrophoresis is impeded, resulting in a smaller comet tail compared to control cells (treated with irradiation but not the cross-linking agent).
-
Quantification: The extent of DNA migration is quantified using image analysis software to determine the level of ICL formation.
Visualizations
Mechanism of Action: PBD Dimer DNA Cross-linking
Pyrrolobenzodiazepine (PBD) dimers, such as this compound, exert their cytotoxic effects by binding to the minor groove of DNA and forming covalent interstrand cross-links. This process is depicted in the following diagram.
Caption: Mechanism of this compound-induced DNA interstrand cross-linking and subsequent apoptosis.
Experimental Workflow: In Vivo MTD Determination
The following diagram illustrates a typical workflow for determining the Maximum Tolerated Dose (MTD) of a compound in a rodent model.
Caption: A generalized workflow for determining the Maximum Tolerated Dose (MTD) in preclinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. DNA interstrand cross-linking and in vivo antitumor activity of the extended pyrrolo[2,1-c][1,4]benzodiazepine dimer this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SJG-136 (NSC 694501), a novel rationally designed DNA minor groove interstrand cross-linking agent with potent and broad spectrum antitumor activity: part 2: efficacy evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cisplatin-Induced Rodent Model of Kidney Injury: Characteristics and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The haemotoxicity of mitomycin in a repeat dose study in the female CD-1 mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High mitomycin C concentration in tumour tissue can be achieved by isolated liver perfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimal dose of busulfan for depleting testicular germ cells of recipient mice before spermatogonial transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Busulfan as a Myelosuppressive Agent for Generating Stable High-level Bone Marrow Chimerism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pnas.org [pnas.org]
- 12. The Maximum-Tolerated Dose and Pharmacokinetics of a Novel Chemically Modified Curcumin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SG2057 and SG2000 Pyrrolobenzodiazepine Dimer Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Pyrrolobenzodiazepine (PBD) dimers are a class of highly potent cytotoxic agents that have garnered significant interest as payloads for antibody-drug conjugates (ADCs). Their unique mechanism of action, which involves sequence-selective DNA cross-linking in the minor groove, leads to profound antitumor activity. The linker component of an ADC is critical, influencing its stability, potency, and overall therapeutic index. This guide provides a detailed comparison of two prominent PBD dimer linkers, SG2057 and SG2000, developed by Spirogen (a subsidiary of AstraZeneca).
Structural Differences: The Length of the Alkane Chain Matters
The core structural difference between this compound and SG2000 lies in the length of the alkane dioxy bridge that connects the two PBD units. SG2000 features a shorter propyldioxy linker (three carbon atoms), while this compound incorporates a longer pentyldioxy linker (five carbon atoms). This seemingly minor alteration has a profound impact on the molecule's geometry and its interaction with DNA, ultimately influencing its biological activity.
Chemical Structures:
-
SG2000 (SJG-136): (11aS,11a'S)-8,8'-(propane-1,3-diylbis(oxy))bis(7-methoxy-2-methylene-2,3-dihydro-1H-benzo[e]pyrrolo[1,2-a][1][2]diazepin-5(11aH)-one)
-
This compound: (11aS,11a'S)-8,8'-(pentane-1,5-diylbis(oxy))bis(7-methoxy-2-methylene-2,3-dihydro-1H-benzo[e]pyrrolo[1,2-a][1][2]diazepin-5(11aH)-one)
Performance Comparison: Enhanced Potency with a Longer Linker
Experimental data consistently demonstrates the superior performance of the longer pentyldioxy linker of this compound in terms of cytotoxicity and DNA cross-linking efficiency.
| Performance Metric | This compound | SG2000 (SJG-136) | Reference(s) |
| In Vitro Cytotoxicity (Mean GI50) | 212 pM | 7.4 nM | [3][4] |
| DNA Interstrand Cross-linking Efficiency | >10-fold higher | Baseline | [5] |
| In Vivo Antitumor Activity | Superior to SG2000 | - | [5] |
Note: The GI50 values are from different panel studies and are presented for comparative purposes.
The increased length of the pentyldioxy linker in this compound allows for a more optimal fit within the DNA minor groove, facilitating a more efficient and stable interstrand cross-link. This enhanced DNA cross-linking ability is believed to be the primary driver for its significantly increased cytotoxicity.
Mechanism of Action: DNA Interstrand Cross-linking
The cytotoxic effect of both this compound and SG2000 is mediated through the formation of covalent interstrand cross-links in the DNA minor groove. This process inhibits DNA replication and transcription, ultimately leading to apoptotic cell death.
Experimental Protocols
In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
This protocol outlines a common method for assessing the cytotoxicity of this compound and SG2000 against adherent cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound and SG2000 stock solutions (in DMSO)
-
96-well flat-bottom microplates
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% Acetic acid solution
-
10 mM Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and SG2000 in complete culture medium and add to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Fixation: Gently add cold 50% TCA to each well to a final concentration of 10% and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with deionized water and allow to air dry.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 values (the concentration of drug that inhibits cell growth by 50%) from the dose-response curves.
DNA Interstrand Cross-linking Assay (Modified Alkaline Comet Assay)
This assay is used to quantify the formation of DNA interstrand cross-links in cells treated with this compound or SG2000.
Materials:
-
Treated and control cells
-
Low melting point agarose
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl, pH 10, 1% Triton X-100)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris-HCl, pH 7.5)
-
DNA staining solution (e.g., SYBR Green or propidium iodide)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope with image analysis software
Procedure:
-
Cell Preparation: Harvest cells treated with this compound or SG2000 and resuspend in PBS.
-
Embedding in Agarose: Mix the cell suspension with low melting point agarose and cast onto microscope slides.
-
Lysis: Immerse the slides in lysis solution overnight at 4°C to remove cell membranes and proteins.
-
Alkaline Unwinding: Place the slides in alkaline electrophoresis buffer for 40 minutes to unwind the DNA.
-
Electrophoresis: Perform electrophoresis at a low voltage in the same alkaline buffer.
-
Neutralization: Neutralize the slides with neutralization buffer.
-
Staining: Stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets under a fluorescence microscope. The extent of DNA migration (the "comet tail") is inversely proportional to the number of interstrand cross-links. Quantify the tail moment using image analysis software.
Conclusion
The structural modification from a propyldioxy linker in SG2000 to a pentyldioxy linker in this compound results in a significant enhancement of cytotoxic potency and DNA cross-linking efficiency. This makes this compound a more potent PBD dimer for potential use in ADC development. The choice of linker is a critical design element in the development of effective and well-tolerated ADCs, and the data presented here highlights the substantial impact that linker length can have on the overall performance of a PBD-based payload. Researchers and drug developers should consider these differences when selecting a PBD dimer for their ADC candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA interstrand cross-linking and in vivo antitumor activity of the extended pyrrolo[2,1-c][1,4]benzodiazepine dimer this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SG2057-Based ADCs with Different Linkers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of linker is a critical design element in the development of Antibody-Drug Conjugates (ADCs). The linker chemistry not only influences the stability and pharmacokinetics of the ADC but also dictates the efficiency of payload release at the target site. This guide provides a comparative analysis of ADCs utilizing the potent pyrrolobenzodiazepine (PBD) dimer payload, SG2057, conjugated via two distinct cleavable linkers: a peptide linker and a self-immolative disulfide linker.
This analysis is based on preclinical data to highlight the impact of linker technology on the overall performance of this compound-based ADCs, offering insights into how linker selection can be modulated to optimize the therapeutic index.
Performance Data Summary
The following tables summarize the key in vitro and in vivo performance data for two this compound-based ADCs: one with a protease-cleavable peptide linker (SG3203) and another with a reduction-sensitive self-immolative disulfide linker (SG3451). Both ADCs release the same active payload, this compound, allowing for a direct comparison of the linker's impact.[1]
| ADC Construct | Linker Type | Payload | Release Mechanism | Drug-to-Antibody Ratio (DAR) |
| SG3203 | Peptide (valine-citrulline) | This compound | Protease (e.g., Cathepsin B) cleavage in lysosome | ~2 |
| SG3451 | Self-immolative Disulfide | This compound | Reduction by intracellular glutathione followed by self-immolation | ~2 |
Table 1: Characteristics of this compound-Based ADCs
| ADC Construct | Cell Line | IC50 (pM) |
| SG3203 | Lymphoma Model 1 | Similar to SG3451 |
| SG3451 | Lymphoma Model 1 | Similar to SG3203 |
| SG3203 | Lymphoma Model 2 | Similar to SG3451 |
| SG3451 | Lymphoma Model 2 | Similar to SG3203 |
Table 2: In Vitro Cytotoxicity
Note: Specific IC50 values were not provided in the primary source, but the efficacy was reported as similar between the two ADCs in the tested lymphoma models.[1]
| ADC Construct | Xenograft Model | Dosing | Tumor Growth Inhibition |
| SG3203 | Lymphoma | Not specified | Similar to SG3451 |
| SG3451 | Lymphoma | 1 mg/kg | Tumor stasis |
| SG3451 | Lymphoma | 0.33 mg/kg | Significant tumor growth inhibition |
Table 3: In Vivo Efficacy in Human Tumor Xenograft Models in Mice [1]
| ADC Construct | Species | Stability Metric | Result |
| SG3451 | Mouse | In vivo stability | ~85% of the drug remained attached to the antibody after 7 days |
Table 4: In Vivo Stability [1]
| ADC Construct | Species | Maximum Tolerated Dose (MTD) |
| SG3203 | Rat | 2.5 mg/kg |
| SG3451 | Rat | >10 mg/kg (highest dose tested) |
Table 5: Safety Profile [1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key experiments cited in the comparison of this compound-based ADCs.
In Vitro Cytotoxicity Assay
-
Cell Culture: Human lymphoma cell lines are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density to ensure exponential growth during the assay.
-
ADC Treatment: ADCs (SG3203 and SG3451) are serially diluted to a range of concentrations and added to the cells. Control wells with untreated cells and cells treated with a non-targeting ADC are included.
-
Incubation: Plates are incubated for a period of 72 to 96 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
In Vivo Efficacy Study in a Human Tumor Xenograft Mouse Model
-
Animal Model: Immunodeficient mice (e.g., NOD-SCID) are used.
-
Tumor Implantation: Human lymphoma cells are implanted subcutaneously into the flanks of the mice.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.
-
Randomization and Dosing: Once tumors reach a specified size, mice are randomized into treatment groups. ADCs (SG3203 and SG3451) are administered intravenously at specified doses and schedules. A vehicle control group is also included.
-
Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. The primary endpoint is tumor growth inhibition.
-
Data Analysis: Tumor growth curves are plotted for each group, and statistical analysis is performed to compare the efficacy of the different ADCs.
In Vivo Stability Assay
-
Animal Model and Dosing: Mice are administered a single intravenous dose of the ADC (e.g., SG3451).
-
Blood Sampling: Blood samples are collected at various time points post-injection.
-
Sample Processing: Plasma is isolated from the blood samples.
-
ADC Quantification: The concentration of the intact ADC in the plasma is determined using an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS). This allows for the calculation of the percentage of the drug that remains attached to the antibody over time.
Rat Toxicology Study
-
Animal Model: Sprague-Dawley rats are typically used for toxicology studies.
-
Dose Escalation: Rats are administered single intravenous doses of the ADCs (SG3203 and SG3451) at escalating dose levels.
-
Clinical Observations: Animals are monitored for clinical signs of toxicity, and body weights are recorded regularly.
-
Clinical Pathology and Histopathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Tissues are collected for histopathological examination.
-
MTD Determination: The Maximum Tolerated Dose (MTD) is defined as the highest dose that does not cause mortality or other unacceptable toxicity.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the payload release mechanisms for the peptide-linked and disulfide-linked ADCs, as well as a general workflow for evaluating ADC efficacy in a xenograft model.
Caption: Payload release from a peptide-linked this compound ADC.
Caption: Payload release from a disulfide-linked this compound ADC.
Caption: Workflow for ADC efficacy testing in xenograft models.
Conclusion
The comparative analysis of this compound-based ADCs with peptide and self-immolative disulfide linkers demonstrates that while both constructs can achieve similar in vitro cytotoxicity and in vivo efficacy, the linker chemistry significantly impacts the safety profile.[1] The disulfide-linked ADC (SG3451) exhibited a substantially higher maximum tolerated dose in rats compared to the peptide-linked ADC (SG3203), suggesting an improved therapeutic index.[1] This highlights the critical role of linker design in mitigating off-target toxicity and underscores the importance of a comprehensive evaluation of different linker technologies in the development of next-generation ADCs. Researchers and drug developers should consider these findings when selecting a linker strategy for potent payloads like PBD dimers to maximize the therapeutic window of their ADC candidates.
References
Safety Operating Guide
Navigating the Safe Disposal of SG2057: A Guide for Laboratory Professionals
Disclaimer: Specific disposal procedures for SG2057 are not publicly available. The following guidelines are based on established best practices for the handling and disposal of highly potent cytotoxic and antineoplastic agents. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and the official Safety Data Sheet (SDS) provided by the supplier for compound-specific handling and disposal protocols.
This compound is a highly potent pyrrolobenzodiazepine (PBD) dimer, a class of compounds known for their cytotoxic properties.[1][2] Due to its ability to form DNA interstrand cross-links, it exhibits significant antitumor activity at very low concentrations.[1][2] This high potency necessitates stringent safety and disposal protocols to protect laboratory personnel and the environment.
Quantitative Data: In Vitro Cytotoxicity of this compound
To underscore the potency of this compound, the following table summarizes its in vitro growth inhibition (GI₅₀) against a panel of human tumor cell lines. The mean GI₅₀ was found to be 212 pM, indicating potent cytotoxic activity at the picomolar level.[1][2][3]
| Cell Line | Tumor Type | GI₅₀ (pM) |
| A2780 | Ovarian | 2.1 |
| SW-620 | Colon | 10 |
| HT29 | Colon | 2300 |
| LOX-IMVI | Melanoma | 40 |
| SK-OV-3 | Ovarian | 100 |
| K562 | Leukemia | 130 |
| HCT-15 | Colon | 2300 |
| Mean | - | 212 |
Data sourced from studies on the in vitro activity of this compound.[1][2][3]
General Disposal Procedures for Potent Cytotoxic Compounds like this compound
The proper disposal of this compound and associated waste is critical and must be managed as hazardous waste.[4][5] All materials that have come into contact with this compound are considered contaminated and require special handling.
Step 1: Waste Segregation at the Point of Generation
Proper segregation of cytotoxic waste is mandatory to ensure safe and compliant disposal.[5][6]
-
Bulk Contaminated Waste: This includes unused or expired this compound, concentrated stock solutions, and materials used to clean up large spills. This waste is considered acutely hazardous.
-
Trace Contaminated Waste: This includes empty vials, pipette tips, gloves, gowns, and other disposable labware that have come into contact with this compound.[7]
Step 2: Waste Containment and Labeling
-
Solid Waste (Trace Contaminated):
-
Collect all disposable items such as gloves, absorbent pads, and empty vials in a designated, leak-proof, puncture-resistant container lined with a yellow chemotherapy waste bag.[8]
-
This container should be clearly labeled with "Cytotoxic Waste," "Chemotherapy Waste," or "Antineoplastic Waste" and the biohazard symbol.[6]
-
-
Liquid Waste (Bulk and Trace Contaminated):
-
Collect all liquid waste, including unused solutions and contaminated media, in a dedicated, sealed, and chemically compatible hazardous waste container.[8]
-
Never dispose of solutions containing this compound down the drain.[5]
-
The container must be clearly labeled as "Hazardous Waste" with the full chemical name "this compound" and the solvent used.
-
-
Sharps Waste:
Step 3: Decontamination of Work Surfaces
A thorough decontamination protocol should be followed after handling this compound.
Experimental Protocol: Work Surface Decontamination
Objective: To effectively decontaminate a work surface within a biological safety cabinet (BSC) or chemical fume hood after handling this compound.
Materials:
-
Detergent solution
-
70% Isopropyl Alcohol (IPA)
-
Sterile water
-
Low-lint wipes or absorbent pads
-
Appropriate hazardous waste container
Procedure:
-
Initial Cleaning (Detergent): Moisten a sterile, low-lint wipe with a detergent solution. Wipe the entire surface in overlapping, unidirectional strokes, starting from the cleanest area and moving to the most contaminated. Dispose of the wipe in the appropriate hazardous waste container.[5]
-
Rinsing: Moisten a new wipe with sterile water to rinse away any residual detergent. Wipe the surface using the same unidirectional technique and dispose of the wipe.[5]
-
Final Decontamination (Alcohol): Using a new wipe moistened with 70% IPA, wipe the surface again with the same technique. This step serves to disinfect and remove additional chemical residues. Allow the surface to air dry completely.[5]
Step 4: Final Disposal
-
When waste containers are three-quarters full, securely seal them to prevent leaks or spills.[5]
-
Follow your institution's procedures for hazardous waste labeling, documentation, and scheduling a pickup by the Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[5]
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper segregation and disposal of waste generated from work with this compound.
Caption: Workflow for the segregation and disposal of this compound cytotoxic waste.
References
- 1. DNA interstrand cross-linking and in vivo antitumor activity of the extended pyrrolo[2,1-c][1,4]benzodiazepine dimer this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. web.uri.edu [web.uri.edu]
- 5. benchchem.com [benchchem.com]
- 6. sharpsmart.co.uk [sharpsmart.co.uk]
- 7. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 8. safety.pitt.edu [safety.pitt.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
